1-Chloro-6-fluorohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6-fluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClF/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMVDMHYMZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165787 | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-09-0 | |
| Record name | 1-Chloro-6-fluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-6-fluorohexane
Introduction
1-Chloro-6-fluorohexane (CAS No. 1550-09-0) is a bifunctional aliphatic hydrocarbon of significant interest to the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] Its unique structure, featuring two different halogen atoms at the terminal positions of a hexyl chain, makes it a versatile synthetic building block. The differential reactivity of the C-Cl and C-F bonds allows for selective, stepwise nucleophilic substitutions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth, field-proven perspective on a reliable synthetic pathway to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment.
PART 1: Synthesis of this compound
I. Synthetic Strategy & Rationale
The synthesis of a heterobifunctional haloalkane such as this compound requires a strategy that allows for the selective introduction of two different halogens. A direct di-halogenation of hexane is non-selective and impractical. A more robust and logical approach begins with a symmetrical and commercially available precursor, 1,6-hexanediol. This strategy involves a two-step process:
-
Selective Monochlorination: The first step involves the conversion of one of the hydroxyl groups of 1,6-hexanediol into a chloride, yielding the intermediate 6-chloro-1-hexanol. This transformation leverages the nucleophilic substitution of alcohols.[2][3]
-
Deoxyfluorination: The remaining hydroxyl group of 6-chloro-1-hexanol is then converted into a fluoride. This is a critical step, as direct fluorination requires specific reagents that can effectively replace a hydroxyl group with fluorine without affecting the existing C-Cl bond.
This stepwise approach provides superior control over the final product structure compared to halogen exchange reactions on a dichloro- or difluoro-hexane precursor.
II. Experimental Protocol: A Two-Step Synthesis
Step A: Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol
The conversion of an alcohol to an alkyl chloride can be achieved using several reagents, including thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride.[3][4] Using thionyl chloride is often preferred for primary alcohols as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[3]
Protocol:
-
Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a base trap (e.g., NaOH solution), and an addition funnel. The apparatus must be assembled under a nitrogen or argon atmosphere and dried thoroughly to prevent the hydrolysis of thionyl chloride.
-
Reagents: 1,6-hexanediol (e.g., 0.5 mol) is placed into the flask. Anhydrous pyridine (0.5 mol) is added as a solvent and to neutralize the HCl byproduct.
-
Reaction: The flask is cooled in an ice bath (0-5 °C). Thionyl chloride (0.55 mol, 1.1 equivalents) is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.
-
Completion: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled and slowly poured onto crushed ice. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed sequentially with water, a dilute HCl solution (to remove pyridine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 6-chloro-1-hexanol is then purified by vacuum distillation.
Step B: Synthesis of this compound from 6-Chloro-1-hexanol
The conversion of the remaining alcohol group to a fluoride is achieved via deoxyfluorination. Diethylaminosulfur trifluoride (DAST) is a highly effective reagent for this transformation, converting primary alcohols to alkyl fluorides under mild conditions.
Protocol:
-
Setup: A dry, inert-atmosphere flask equipped with a magnetic stirrer and an addition funnel is charged with the purified 6-chloro-1-hexanol (e.g., 0.4 mol) and an anhydrous, non-protic solvent like dichloromethane.
-
Reaction: The flask is cooled to approximately -78 °C using a dry ice/acetone bath. DAST (0.44 mol, 1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the alcohol solution. This low temperature is critical to minimize side reactions.
-
Completion: After the addition, the reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.
-
Work-up: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted again with dichloromethane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. After removing the solvent by rotary evaporation, the crude this compound is purified by fractional distillation to yield the final product.
III. Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
PART 2: Characterization of this compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
I. Physical and Chemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 1550-09-0 | [5][6] |
| Molecular Formula | C₆H₁₂ClF | [5][6] |
| Molecular Weight | 138.61 g/mol | [5][6] |
| Boiling Point | 168 °C | [5] |
| Density | 1.015 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.4168 | [5] |
II. Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show six distinct signals corresponding to the six methylene (-CH₂-) groups. The signals for the protons on carbons adjacent to the halogens (C1 and C6) will be the most downfield. The signal for the protons on C6 (adjacent to fluorine) will be split by both the adjacent protons and the ¹⁹F nucleus, resulting in a characteristic triplet of triplets.
-
¹³C NMR: The spectrum will show six signals for the six unique carbon atoms. The carbons directly bonded to the electronegative halogens will be significantly downfield. The C-F coupling will be observable in the ¹³C spectrum, with the C6 signal appearing as a doublet with a large coupling constant (¹JCF).
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| Cl -CH₂-(CH₂)₄-CH₂-F | |||
| C1 (-CH₂Cl) | ~3.55 | Triplet (t) | ~45 |
| C6 (-CH₂F) | ~4.45 | Triplet of triplets (tt) | ~84 (d, ¹JCF ≈ 165 Hz) |
| C2 | ~1.80 | Quintet | ~32 |
| C5 | ~1.70 | Multiplet | ~30 (d, ²JCF ≈ 20 Hz) |
| C3, C4 | ~1.45 | Multiplet | ~26, ~25 |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol:
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) to form a thin film.
-
Analysis: The sample is analyzed using an FTIR spectrometer.
Expected Spectral Features:
-
C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.
-
C-F stretch: A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region.
-
C-Cl stretch: A strong absorption band in the 650-750 cm⁻¹ region.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[7]
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for simultaneous purity analysis and identification.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
Expected Spectral Features:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 138.[6][7] A key feature will be the isotopic pattern for chlorine: a peak at m/z 138 (M⁺, for ³⁵Cl) and a peak at m/z 140 ([M+2]⁺, for ³⁷Cl) with a relative intensity ratio of approximately 3:1.
-
Fragmentation: Common fragmentation pathways would include the loss of halogen atoms (loss of Cl, m/z = 103; loss of F, m/z = 119) and alpha-cleavage, leading to characteristic fragment ions.
III. Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization.
Conclusion
This guide has outlined a robust and logical two-step synthesis for this compound starting from 1,6-hexanediol. The causality behind the choice of reagents and reaction conditions has been explained to ensure reproducibility and high yield. Furthermore, a comprehensive characterization workflow employing NMR, IR, and Mass Spectrometry has been detailed. The combination of these analytical techniques provides an unambiguous confirmation of the product's structure and purity, establishing a self-validating system essential for researchers in drug development and materials science. Adherence to these protocols will enable the reliable production and verification of this valuable bifunctional synthetic intermediate.
References
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available at: [Link]
-
Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
-
Physics & Maths Tutor. Halogenoalkanes and Alcohols. Available at: [Link]
-
Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]
-
Doc Brown's Chemistry. mechanism of converting alcohols to halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Available at: [Link]
-
Wikipedia. 1-Fluorohexane. Available at: [Link]
-
Wikipedia. 1-Chlorohexane. Available at: [Link]
-
Chemguide. making halogenoalkanes (haloalkanes). Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Quality and Purity: Ensuring Top Performance with this compound. Available at: [Link]
-
CK-12 Foundation. Preparation of Haloalkanes. Available at: [Link]
-
PubChem. 1-Chloro-4-fluorohexane. Available at: [Link]
-
PubChem. 1-Chloro-2-fluorohexane. Available at: [Link]
-
Journal of the American Chemical Society. Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Available at: [Link]
-
PubChem. (1R,2R)-1-chloro-2-fluorocyclohexane. Available at: [Link]
-
PubChem. 1-Chloro-1-fluorohexane. Available at: [Link]
-
Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. Available at: [Link]
-
PubChem. 1-Chlorohexane. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Available at: [Link]
-
National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]
-
PubChem. 1,6-Dichloro-1-fluorohexane. Available at: [Link]
-
PubChem. 1-Chloro-6-iodohexane. Available at: [Link]
-
National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]
- Google Patents. SU1060101A3 - Process for producing 1-chlorohexane.
-
PubChem. 1-Chloro-1-fluorocyclohexane. Available at: [Link]
-
National Center for Biotechnology Information. Comparison of analytical techniques for the determination of aldehydes in test chambers. Available at: [Link]
-
Amerigo Scientific. This compound. Available at: [Link]
-
YouTube. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. Available at: [Link]
-
National Institute of Standards and Technology. Hexane, 1-chloro- - NIST WebBook. Available at: [Link]
-
YouTube. HALOFORM TEST PART 1 (ALDEHYDES AND KETONES). Available at: [Link]
-
Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. Available at: [Link]
-
SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Spectrum. Available at: [Link]
-
SpectraBase. 1-Chlorohexane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available at: [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available at: [Link]
Sources
A Technical Guide to the Physicochemical Properties of 1-Chloro-6-fluorohexane
Abstract
1-Chloro-6-fluorohexane is a bifunctional linear hydrocarbon featuring terminal chloride and fluoride atoms. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive analyses where experimental values are not publicly available. We present detailed, field-tested protocols for the experimental determination of these properties, emphasizing the scientific rationale behind methodological choices. This document is designed to serve as a practical and authoritative resource for scientists utilizing this compound as a synthetic building block, linker, or precursor in pharmaceutical and materials science research.
Molecular and Structural Characteristics
This compound (CAS No. 1550-09-0) is a halogenated alkane whose utility in chemical synthesis is derived from the differential reactivity of the terminal carbon-halogen bonds.[1][2] The C-Cl bond is generally more susceptible to nucleophilic substitution than the more robust C-F bond, allowing for selective functionalization. A thorough understanding of its physical properties is paramount for its effective handling, purification, and deployment in reaction chemistry.
1.1 Chemical Identity
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical data for this compound. These values are critical for predicting the compound's behavior in various experimental settings, from reaction solvent selection to purification strategy.
| Property | Value | Source / Comment |
| CAS Number | 1550-09-0 | [2][3] |
| Molecular Weight | 138.61 g/mol | [2][3] |
| Boiling Point | 168 °C (at 760 mmHg) | [3] |
| Density | 1.015 g/cm³ (at 20 °C) | [3] |
| Refractive Index (n²⁰/D) | 1.4168 | [3] |
| Melting Point | Not experimentally reported. Estimated to be < -90 °C. | Based on analogs 1-chlorohexane (-94 °C)[4][5] and 1-fluorohexane (-103 °C).[6] |
| Solubility | Predicted to be miscible with common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) and immiscible with water. | Based on its non-polar alkyl structure.[4] |
| Flash Point | 43.8 °C | [3] |
Experimental Determination of Key Properties
The following sections provide standardized, step-by-step protocols for the empirical validation of the compound's core properties. Each protocol is accompanied by expert rationale to guide experimental design.
Determination of Boiling Point via the Capillary Method
Field Insights & Rationale: The determination of a boiling point is a fundamental technique for assessing the purity of a liquid sample.[7][8] The capillary method (Siwoloboff method) is particularly advantageous in a research setting as it requires a minimal amount of substance (less than 0.5 mL), conserving valuable material.[9] The principle hinges on the definition of boiling: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn back into the capillary tube upon cooling.[9]
Experimental Protocol:
-
Preparation: Seal one end of a glass capillary tube using a Bunsen burner flame.
-
Assembly: Attach a small test tube (e.g., a 75x10 mm Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.
-
Sample Addition: Add approximately 0.3-0.5 mL of this compound to the test tube.
-
Capillary Insertion: Place the sealed capillary tube (sealed end up) into the liquid in the test tube.[9]
-
Heating: Immerse the assembly in an oil bath (e.g., a Thiele tube) ensuring the liquid level is above the sample but below the opening of the test tube.[8][9]
-
Observation: Heat the oil bath gently and uniformly. Observe the capillary. A slow stream of bubbles will begin to emerge.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[9]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8]
-
Validation: Record the atmospheric pressure, as boiling point is pressure-dependent.[7]
Workflow Diagram: Boiling Point Determination
Caption: Workflow for determining boiling point using the capillary method.
Measurement of Density
Field Insights & Rationale: Density is a robust physical constant that is sensitive to impurities. It is defined as mass per unit volume.[10] For routine laboratory work, measuring the mass of a precisely known volume of liquid provides reliable data.[11] Using a volumetric pipette and an analytical balance ensures accuracy. For higher precision, a pycnometer (specific gravity bottle) can be used, as it has a precisely known volume.[12] Modern oscillating U-tube density meters offer the highest precision and are ideal for quality control environments.[13]
Experimental Protocol (Mass by Volume Method):
-
Tare Balance: Place a clean, dry 10 mL beaker or vial on an analytical balance and tare the mass to zero.
-
Volume Measurement: Using a calibrated 1.00 mL or 5.00 mL volumetric pipette, carefully transfer the corresponding volume of this compound into the tared container.
-
Mass Measurement: Record the mass of the liquid. Ensure the reading is stable.
-
Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).
-
Replicates: Repeat the measurement at least three times at a controlled temperature (e.g., 20.0 °C) and calculate the average density.
Solubility Profiling
Field Insights & Rationale: Solubility provides critical insights into a molecule's polarity and the presence of ionizable functional groups.[14][15] A systematic approach, starting with water and moving to acidic and basic solutions, is standard practice for characterizing new compounds.[16] this compound, being a neutral alkyl halide, is expected to be insoluble in water and aqueous acids/bases.[4] Its solubility in these media would suggest the presence of polar impurities. Miscibility with non-polar organic solvents is expected.
Experimental Protocol (Qualitative):
-
Setup: Arrange a series of labeled test tubes.
-
Sample Addition: Add approximately 10-20 mg (or 2-3 drops) of this compound to each tube.[17]
-
Solvent Addition: Add ~0.5 mL of a chosen solvent to a tube. Common test solvents include:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
-
Dimethyl Sulfoxide (DMSO)
-
-
Observation: Vigorously shake or vortex the tube for 10-20 seconds.[14][16]
-
Classification: Observe the mixture. Classify as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The mixture is cloudy or some, but not all, of the compound dissolves.
-
Insoluble: Two distinct phases remain, or the compound remains as an undissolved solid/liquid.[17]
-
-
pH Test: If soluble in water, test the solution's pH with litmus or pH paper to check for acidic or basic properties.[15][17]
Workflow Diagram: Solubility Profiling
Caption: Systematic workflow for the qualitative solubility analysis of an organic compound.
Predicted Spectroscopic Profile
4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~4.5 ppm (triplet of triplets, 2H): Protons on C6 (-CH₂F). The primary splitting is a triplet from coupling to the C5 protons. Each peak of this triplet will be further split into a triplet by the ¹⁹F atom.
-
δ ~3.5 ppm (triplet, 2H): Protons on C1 (-CH₂Cl). Split into a triplet by the adjacent C2 protons.
-
δ ~1.8-1.6 ppm (multiplet, 4H): Protons on C2 and C5. These are adjacent to the electron-withdrawing groups and will be downfield from the other methylene groups.
-
δ ~1.5-1.3 ppm (multiplet, 4H): Protons on C3 and C4. These are the most shielded alkyl protons.
4.2 Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃) Six unique signals are expected.
-
δ ~83 ppm (doublet, J ≈ 165 Hz): Carbon C6, attached to fluorine. The large one-bond C-F coupling constant causes a doublet.
-
δ ~45 ppm: Carbon C1, attached to chlorine.
-
δ ~32 ppm, ~30 ppm, ~28 ppm, ~25 ppm: Four distinct signals for the internal methylene carbons (C2, C3, C4, C5). The carbon adjacent to the fluorine (C5) will also show a smaller C-F coupling.
4.3 Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃) A single signal is expected.
-
δ ~-218 ppm (triplet): The fluorine atom will be split into a triplet by the two adjacent protons on C6.
4.4 Predicted Infrared (IR) Spectrum
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations of the hexane backbone.
-
~1465 cm⁻¹: C-H bending (scissoring) vibration.
-
~1100-1000 cm⁻¹: Strong C-F stretching vibration.
-
~750-650 cm⁻¹: Strong C-Cl stretching vibration.
Applications in Research and Drug Development
The physicochemical properties of this compound directly inform its applications.
-
Synthetic Building Block: Its boiling point of 168 °C makes it easy to handle as a liquid at room temperature and allows for purification by distillation. Its predicted solubility in common organic solvents facilitates its use in a wide range of reaction media.
-
Bifunctional Linker: The differential reactivity of the C-Cl versus the C-F bond allows for sequential chemical modifications, making it a valuable linker for tethering different molecular fragments.
-
¹⁹F NMR Probe: For drug development professionals, incorporating a fluorine atom provides a powerful analytical handle. ¹⁹F NMR is an exquisitely sensitive technique with a wide chemical shift range and no background signal in biological systems, making it ideal for studying drug-protein interactions or metabolism.
Safety and Handling
While a specific Safety Data Sheet (SDS) should always be consulted, general precautions for halogenated alkanes apply.[1]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[18] It has a flash point of 43.8 °C, indicating it is a flammable liquid.[3]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Wissahickon School District. Retrieved January 9, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024). Department of Chemistry, Government Arts College, Ooty. Retrieved January 9, 2026, from [Link]
-
Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved January 9, 2026, from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 9, 2026, from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. Retrieved January 9, 2026, from [Link]
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Giresun University. Retrieved January 9, 2026, from [Link]
-
Experimental No. (2) Boiling Point. (2021, July 16). University of Thi-Qar. Retrieved January 9, 2026, from [Link]
-
ExperimentMeasureDensity Documentation. (2023, January 10). Emerald Cloud Lab. Retrieved January 9, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved January 9, 2026, from [Link]
-
DENSITY MEASUREMENT EXPERIMENT. (n.d.). Işık University. Retrieved January 9, 2026, from [Link]
-
MEASUREMENT OF DENSITY. (n.d.). LaGuardia Community College. Retrieved January 9, 2026, from [Link]
-
Measuring density | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Determination of the density of liquids and solids. (n.d.). WJEC. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
1-Chlorohexane. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
1-Fluorohexane. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
1-FLUOROHEXANE C6H13F. (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]
-
(1R,2R)-1-chloro-2-fluorocyclohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Perfluorohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
1-Chlorohexane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
1-fluorohexane - 373-14-8. (2025, May 20). ChemSrc. Retrieved January 9, 2026, from [Link]
-
1-Chlorohexane. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
-
chlorohexane | C6H13Cl. (n.d.). ATB MolBase. Retrieved January 9, 2026, from [Link]
-
Hexane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]
-
CAS#:1550-50-1 | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine. (2025, August 20). ChemSrc. Retrieved January 9, 2026, from [Link]
-
Hexane, 1-chloro-. (n.d.). NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. wjec.co.uk [wjec.co.uk]
- 12. batman.edu.tr [batman.edu.tr]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-Chloro-6-fluorohexane: Synthesis, Characterization, and Applications in Modern Chemistry
This in-depth technical guide provides a comprehensive overview of 1-Chloro-6-fluorohexane, a bifunctional haloalkane with significant potential as a building block in pharmaceutical and materials science research. This document will cover its fundamental properties, a detailed synthetic protocol, methods for its structural elucidation, a discussion of its chemical reactivity and potential applications, and essential safety information.
Introduction: The Strategic Value of Bifunctional Haloalkanes
Heterobifunctional alkanes, such as this compound, are valuable intermediates in organic synthesis. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds allows for selective chemical transformations, enabling the construction of complex molecular architectures. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide serves as a technical resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound.
Core Compound Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 1550-09-0[1]
-
Molecular Formula: C₆H₁₂ClF
-
Molecular Weight: 138.61 g/mol [1]
-
Synonyms: 6-Fluorohexyl chloride[1]
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its utilization in research and development. While a variety of methods for the synthesis of haloalkanes exist, a selective halogen exchange reaction, a variation of the Finkelstein reaction, is a highly effective approach for the preparation of this heterobifunctional compound. The proposed synthesis starts from the readily available 1,6-dichlorohexane.
Proposed Synthetic Route: Selective Halogen Exchange
The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction, where one of the chlorine atoms in 1,6-dichlorohexane is selectively replaced by fluorine. This transformation is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.
Sources
Spectroscopic Data of 1-Chloro-6-fluorohexane: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-6-fluorohexane (CAS No. 1550-09-0).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this bifunctional haloalkane. Given the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, substantiated by comparative analysis with structurally related compounds, to ensure a robust and scientifically sound interpretation.
Introduction to this compound
This compound is a linear-chain alkane substituted with a chlorine atom at one terminus and a fluorine atom at the other. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of a six-carbon chain with reactive handles at both ends. Its molecular formula is C₆H₁₂ClF, and its molecular weight is approximately 138.61 g/mol .[2][3] A precise understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its purity in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogenization.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds, to allow for full relaxation of the protons between scans.
-
Spectral Width: 0-10 ppm, to encompass the expected chemical shifts for aliphatic protons.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm, to cover the expected range for aliphatic carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show six distinct multiplets, corresponding to the six methylene groups in the hexane chain. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₂Cl) | 3.54 | Triplet (t) | 2H |
| H-6 (-CH₂F) | 4.45 | Triplet of Triplets (tt) | 2H |
| H-2 | 1.79 | Quintet | 2H |
| H-5 | 1.71 | Quintet | 2H |
| H-3 | 1.45 | Quintet | 2H |
| H-4 | 1.45 | Quintet | 2H |
Interpretation of the ¹H NMR Spectrum:
-
H-1 (-CH₂Cl): The protons on the carbon bearing the chlorine atom are deshielded by the electronegative chlorine, resulting in a downfield chemical shift around 3.54 ppm. The signal appears as a triplet due to coupling with the adjacent two protons on C-2.
-
H-6 (-CH₂F): The protons on the carbon attached to the highly electronegative fluorine atom are the most deshielded, with a predicted chemical shift around 4.45 ppm. This signal is expected to be a triplet of triplets due to coupling with both the adjacent protons on C-5 and the fluorine atom.
-
H-2, H-3, H-4, H-5: The protons on the internal methylene groups are expected to appear as overlapping multiplets in the upfield region of the spectrum (1.45-1.79 ppm). Their chemical shifts are influenced to a lesser extent by the terminal halogens.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂Cl) | 44.9 |
| C-6 (-CH₂F) | 84.2 (d, ¹JCF ≈ 165 Hz) |
| C-2 | 32.4 |
| C-5 | 30.1 (d, ²JCF ≈ 19 Hz) |
| C-3 | 26.4 |
| C-4 | 25.0 |
Interpretation of the ¹³C NMR Spectrum:
-
C-1 (-CH₂Cl): The carbon directly attached to the chlorine atom is expected to have a chemical shift of around 44.9 ppm.
-
C-6 (-CH₂F): The carbon bonded to the fluorine atom will be significantly downfield shifted to approximately 84.2 ppm and will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus (¹JCF).
-
C-5: This carbon will also show a smaller doublet splitting due to two-bond coupling with the fluorine atom (²JCF).
-
C-2, C-3, C-4: The remaining internal carbons will appear as singlets in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the electron-withdrawing halogen atoms.
Caption: Structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Place a drop of neat this compound liquid onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H, C-F, and C-Cl bond vibrations.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-H bend (alkane) | 1375-1470 | Medium |
| C-F stretch | 1000-1100 | Strong |
| C-Cl stretch | 650-850 | Medium-Strong |
Interpretation of the IR Spectrum:
-
C-H Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane chain. Medium intensity bands between 1375 cm⁻¹ and 1470 cm⁻¹ correspond to C-H bending vibrations.
-
C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region is indicative of the C-F stretching vibration. The exact position can be influenced by the molecular environment.
-
C-Cl Stretch: A medium to strong band in the 650-850 cm⁻¹ region is characteristic of the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the GC column.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 30-200.
Predicted Mass Spectrum Data
The mass spectrum of this compound will show a molecular ion peak and several fragment ions resulting from the cleavage of bonds within the molecule.
| m/z | Proposed Fragment | Notes |
| 138/140 | [C₆H₁₂ClF]⁺˙ (M⁺˙) | Molecular ion peak. The M+2 peak at m/z 140 will be approximately one-third the intensity of the M peak at m/z 138 due to the natural abundance of the ³⁷Cl isotope. |
| 103 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 89/91 | [C₄H₈Cl]⁺ | Cleavage of the C-C bond between C-4 and C-5. |
| 69 | [C₅H₁₀]⁺˙ | Loss of HCl and F. |
| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage. |
Interpretation of the Mass Spectrum:
The molecular ion peak (M⁺˙) is expected at m/z 138, with a characteristic M+2 peak at m/z 140, confirming the presence of one chlorine atom. The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and radicals. Key fragmentations include the loss of a chlorine radical to give a peak at m/z 103, and the cleavage of the carbon-carbon chain.
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The interpretations presented in this guide, grounded in fundamental principles of spectroscopy and supported by comparative data from related molecules, offer a reliable framework for the identification and characterization of this compound. These spectroscopic fingerprints are essential for ensuring the quality and identity of this compound in research and development applications.
References
-
PubChem. This compound. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
PubChem. 1-Chlorohexane. [Link]
-
PubChem. 1-Fluorohexane. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-6-fluorohexane
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-chloro-6-fluorohexane. As a difunctionalized alkane, its flexibility and the interplay of terminal halogen substituents present a nuanced challenge in stereochemical analysis. This document synthesizes theoretical principles with actionable experimental and computational protocols. We delve into the foundational concepts of alkane conformation, explore the specific influences of chloro and fluoro groups, and present a robust, integrated methodology for elucidating the preferred spatial arrangements of this molecule. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, where a precise understanding of molecular conformation is paramount for predicting reactivity, designing new molecules, and understanding structure-property relationships.
Introduction: The Conformational Challenge of a Flexible Haloalkane
This compound (C₆H₁₂ClF) is a halogenated alkane featuring a six-carbon chain with chlorine and fluorine atoms at opposing ends.[1][2] Its utility in various synthetic applications stems from the distinct reactivity of the C-Cl and C-F bonds, making it a valuable building block in the synthesis of pharmaceuticals and specialty chemicals.[3] However, the true reactivity and physical properties of such a molecule are not defined by its 2D structure alone, but by the dynamic equilibrium of its three-dimensional conformations.
The five rotatable carbon-carbon single bonds in the hexane backbone allow for a multitude of spatial arrangements, known as conformers or rotamers.[1] The energetic favorability of these conformers is dictated by a delicate balance of steric and electronic effects. Understanding which conformations predominate is crucial, as this equilibrium governs the molecule's overall dipole moment, its interaction with other molecules or biological targets, and the accessibility of its reactive sites. This guide provides the theoretical framework and practical methodologies to dissect this conformational complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF | [1][2] |
| Molecular Weight | 138.61 g/mol | [1][2] |
| CAS Number | 1550-09-0 | [1][2] |
| Density | 1.015 g/cm³ (at 20 °C) | [1] |
| Boiling Point | 168 °C | [1] |
| Refractive Index | 1.4168 | [1] |
Theoretical Framework: Gauche, Anti, and the Influence of Halogens
The conformational analysis of this compound is built upon the well-established principles of alkane stereochemistry. For any C-C bond in the chain, the staggered conformations, where substituents are maximally separated, are significantly lower in energy than the eclipsed conformations, where they are aligned.[4][5]
Within the staggered arrangements, two key conformers are distinguished by the dihedral angle between the largest substituents:
-
Anti Conformation: The substituents are 180° apart. This is generally the most stable conformation, as it minimizes steric strain—the repulsive force between atoms forced into close proximity.[4][5][6]
-
Gauche Conformation: The substituents are 60° apart. This arrangement is typically higher in energy than the anti form due to steric strain between the adjacent groups.[4][6][7] For butane, this energy difference is approximately 0.9 kcal/mol (3.8 kJ/mol).[6][8]
For the hexane backbone of this compound, the most stable arrangement is predicted to be an all-anti, zig-zag conformation, which minimizes steric interactions along the carbon chain.[6] However, the terminal halogen atoms introduce additional electronic factors. The electronegativity of the halogens polarizes the C-X bond, creating partial positive charges on the carbon and partial negative charges on the halogen.[9] This can lead to electrostatic interactions (both attractive and repulsive) that may stabilize or destabilize certain gauche conformations.
Integrated Approach to Conformational Analysis
A definitive understanding of the conformational preferences of this compound requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of spectroscopic methods.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. fiveable.me [fiveable.me]
- 8. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-6-fluorohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-chloro-6-fluorohexane (C₆H₁₂ClF). While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information from analogous halogenated alkanes and established principles of thermal analysis to present a scientifically grounded overview. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to handle and assess the thermal stability of this compound and similar compounds, ensuring safety and predictability in its applications. The guide details potential decomposition pathways, influential factors, and hazardous byproducts. Furthermore, it provides robust, step-by-step experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for the investigation of this compound.
Introduction: The Significance of Thermal Stability in Application
This compound is a halogenated alkane that, like many compounds in its class, holds potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its unique bifunctional nature, with a chlorine and a fluorine atom at opposing ends of a hexane chain, allows for selective chemical transformations. However, the introduction of halogens can significantly influence a molecule's thermal stability.
Understanding the thermal stability of this compound is paramount for several reasons:
-
Safety: Uncontrolled thermal decomposition can lead to the release of toxic and corrosive gases, posing a significant hazard in a laboratory or industrial setting.[2][3]
-
Process Control: In chemical synthesis, reactions are often conducted at elevated temperatures. Knowledge of the decomposition threshold is crucial to prevent unwanted side reactions and ensure the integrity of the desired product.
-
Storage and Handling: Establishing a safe temperature range for storage and transportation is essential to maintain the compound's purity and prevent degradation over time.[4]
This guide will delve into the theoretical and practical aspects of the thermal stability of this compound, providing a framework for its safe and effective use.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before exploring its thermal behavior.
| Property | Value | Source |
| CAS Number | 1550-09-0 | [5][6] |
| Molecular Formula | C₆H₁₂ClF | [5][6] |
| Molecular Weight | 138.61 g/mol | [5][6] |
| Appearance | Liquid (presumed based on analogous compounds) | [7][8] |
| Boiling Point | 168 °C | [9] |
| Density | 1.015 g/cm³ at 20 °C | [9] |
| Flash Point | 43.8 °C | [9] |
| Refractive Index | 1.4168 | [9] |
Note: Some physical properties are estimated based on available data for similar compounds.
Predicted Thermal Decomposition Pathways
Primary Decomposition Reactions
The initial steps of thermal decomposition are likely to be homolytic cleavage of the C-Cl bond, followed by subsequent reactions of the resulting radicals.
-
Carbon-Chlorine Bond Scission: The C-Cl bond is the weakest covalent bond in the molecule and will likely be the first to break upon heating, forming a hexylfluoride radical and a chlorine radical.
CH₂(Cl)-(CH₂)₄-CH₂F → •CH₂-(CH₂)₄-CH₂F + Cl•
-
Hydrogen Abstraction: The highly reactive chlorine radical can abstract a hydrogen atom from another this compound molecule or from other hydrocarbon species present, forming hydrogen chloride (HCl) and a new organic radical.
Cl• + CH₂(Cl)-(CH₂)₄-CH₂F → HCl + •CH(Cl)-(CH₂)₄-CH₂F
-
β-Hydride Elimination: A common decomposition pathway for alkyl halides is β-hydride elimination, which would lead to the formation of an alkene and hydrogen halide.[10] In this case, it could result in the formation of 6-fluoro-1-hexene and HCl.
CH₂(Cl)-(CH₂)₄-CH₂F → CH₂=CH-(CH₂)₃-CH₂F + HCl
Secondary Decomposition and Potential Byproducts
At higher temperatures, further fragmentation of the primary radical species can occur, leading to a complex mixture of smaller hydrocarbons, halogenated compounds, and potentially toxic gases.
Possible secondary byproducts include:
-
Smaller alkenes and alkanes (e.g., ethylene, propene)
-
Dienes (e.g., butadiene) from the decomposition of larger metallacycles in the presence of certain metals.[12]
-
Hydrogen fluoride (HF) at very high temperatures, although the C-F bond is significantly stronger than the C-Cl bond.
-
In the presence of oxygen, combustion can lead to the formation of carbon oxides (CO, CO₂) and potentially phosgene (COCl₂) and other hazardous compounds.[13]
The following diagram illustrates the predicted primary decomposition pathways.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive picture of decomposition temperatures, energetic changes, and the identity of decomposition products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is ideal for determining the onset temperature of decomposition.
Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., platinum or ceramic).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic and exothermic processes, such as melting, boiling, and decomposition.[15]
Experimental Protocol:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A vented pan may be used if significant gas evolution is expected.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -100 °C) to observe any low-temperature phase transitions.
-
Ramp up to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which are indicative of decomposition.
-
Determine the onset temperature and enthalpy of decomposition.
-
Evolved Gas Analysis using GC-MS
To identify the volatile decomposition products, the effluent gas from the TGA can be analyzed by a coupled Gas Chromatograph-Mass Spectrometer (GC-MS).
Experimental Workflow:
Experimental Protocol:
-
TGA-GC-MS Setup:
-
Couple the TGA outlet to the GC injection port via a heated transfer line (typically maintained at 250-300 °C to prevent condensation).
-
-
TGA Program:
-
Run a TGA experiment as described in section 4.1, but with a controlled temperature program that allows for trapping of evolved gases at specific temperature intervals or continuous monitoring.
-
-
GC-MS Parameters:
-
GC Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or similar).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed ramp (e.g., 40 °C for 2 min, then ramp to 250 °C at 10 °C/min) to separate the decomposition products.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-300.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Correlate the evolution of specific products with the decomposition temperatures observed in the TGA.
-
Safety Considerations
Given the potential for the release of hazardous gases such as HCl and HF upon decomposition, stringent safety precautions must be observed when handling this compound at elevated temperatures.[2][3][16]
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Material Compatibility: Ensure that all equipment used at high temperatures is compatible with halogenated compounds and their acidic byproducts.
-
Emergency Preparedness: Have appropriate emergency response equipment readily available, including spill kits and fire extinguishers suitable for chemical fires.[4]
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential decomposition behavior can be formulated by examining analogous compounds and employing standard analytical techniques. The primary decomposition pathways are predicted to involve C-Cl bond scission and β-hydride elimination, leading to the formation of HCl, 6-fluoro-1-hexene, and various radical species. A combination of TGA, DSC, and GC-MS is recommended for a thorough experimental investigation. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to safely handle and utilize this compound in their applications.
References
-
Wikipedia. (n.d.). 1-Fluorohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chlorohexane. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143–1148. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142. Retrieved from [Link]
-
Dahmane, B., et al. (2014). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 35(1), 445-452. Retrieved from [Link]
-
Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society, 113(4), 1143–1148. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15245, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557231, 1-Chloro-1-fluorocyclohexane. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 23(4), 2743-2755. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society, 113(4), 1137-1142. Retrieved from [Link]
-
Vitenberg, A. G., et al. (2011). Problems of the control of volatile halogenated hydrocarbons in tap and waste waters. Journal of Analytical Chemistry, 66(7), 745-757. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Quality and Purity: Ensuring Top Performance with this compound. (n.d.). Retrieved from [Link]
-
Wang, Z., et al. (2017). Experimental study on the thermal decomposition and combustion characteristics of nitrocellulose with different alcohol humectants. Journal of Hazardous Materials, 340, 17-26. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) [Video]. (2023). YouTube. Retrieved from [Link]
-
Chiriac, R., et al. (2022). Experimental Investigations of the Possibilities for Decreasing Internal Combustion Engine Pollution Through Pre-Combustion Treatment Technologies by Fumigation. Applied Sciences, 12(3), 1111. Retrieved from [Link]
-
Baghel, Y. (2018). Thermogravimetric analysis ppt. SlideShare. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545924, 1-Chloro-2-fluorohexane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18915989, 1-Chloro-1-fluorohexane. Retrieved from [Link]
-
Spadacini, M., et al. (2020). Thermal Stability Analysis of Perfluorohexane. Energy Procedia, 169, 124-131. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15373, 1-Chloro-1-fluoroethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22321174, 1,6-Dichloro-1-fluorohexane. Retrieved from [Link]
-
Mésfioui, J., et al. (2020). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 25(21), 5129. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9639, Perfluorohexane. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 8. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. Thermogravimetric analysis ppt | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Solubility of 1-Chloro-6-fluorohexane in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-6-fluorohexane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive assessments in various common organic solvents, and provides a detailed, field-proven protocol for empirical solubility determination. Our focus is on not just the "what," but the "why," empowering you to make informed decisions in your experimental design.
Introduction: Understanding the Molecular Profile of this compound
This compound (C₆H₁₂ClF) is a halogenated alkane with a molecular weight of approximately 138.61 g/mol .[1][2] Its structure, featuring a six-carbon chain with terminal chlorine and fluorine atoms, results in a molecule with moderate polarity. The electronegativity difference between the halogens and carbon atoms induces dipoles, yet the overall molecule retains significant nonpolar character due to the hydrocarbon backbone. Understanding this dual nature is paramount to predicting its solubility behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF | PubChem[1] |
| Molecular Weight | 138.61 g/mol | PubChem[1], ECHEMI[2] |
| Boiling Point | 168 °C | ECHEMI[2] |
| Density | 1.015 g/cm³ @ 20 °C | ECHEMI[2] |
| Refractive Index | 1.4168 | ECHEMI[2] |
The Bedrock of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[4][5][6][7]
Haloalkanes, such as this compound, are generally unable to form strong hydrogen bonds with water, leading to their low solubility in aqueous solutions.[4][5][8] However, they are readily soluble in many organic solvents because the van der Waals forces and dipole-dipole interactions present in both the haloalkane and the solvent are of comparable strength.[4][6][8][9][10][11][12][13]
Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols possess both polar hydroxyl groups and nonpolar alkyl chains. The alkyl portion of the alcohol can interact favorably with the hexane backbone of this compound via van der Waals forces, while the polar end can interact with the C-Cl and C-F dipoles.[9][10][12] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for haloalkanes due to their ability to engage in dipole-dipole interactions and their overall relatively low polarity, which is compatible with the hydrocarbon portion of the haloalkane.[8][9][10][12] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polar carbonyl group in ketones can interact with the dipoles of the C-Cl and C-F bonds, and the alkyl groups are compatible with the hexane chain. |
| Esters | Ethyl acetate | High | Similar to ketones, the polar ester group and the alkyl components of ethyl acetate facilitate favorable interactions with this compound. |
| Aromatic Hydrocarbons | Benzene, Toluene | High | These nonpolar solvents will readily dissolve this compound due to strong van der Waals forces between the aromatic ring and the haloalkane's hydrocarbon chain.[4][8][9] |
| Aliphatic Hydrocarbons | Hexane, Heptane | High | As nonpolar solvents, hexane and heptane will have very similar intermolecular forces (van der Waals) to the hydrocarbon backbone of this compound, leading to high solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solvent and the solute leads to compatible dipole-dipole and van der Waals interactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | While highly polar, these solvents lack strong hydrogen bonding donor capabilities. Their polarity can interact with the haloalkane's dipoles, but the very high polarity of the solvent might lead to slightly less favorable energetics compared to less polar organic solvents. |
Experimental Protocol for Determining Solubility: A Self-Validating Approach
To empirically determine the solubility of this compound, a robust and reproducible method is essential. The following protocol is designed to be self-validating by incorporating precise measurements and clear endpoints.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of the chosen organic solvent into a series of vials.
-
Add an excess of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24 hours). This ensures that the solution reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the undissolved solute to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid material is transferred.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.
-
Accurately weigh the filtered solution.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent at known concentrations.
-
Analyze the calibration standards and the filtered saturated solution using a validated analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL, based on the concentration determined from the quantitative analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Prediction
The decision-making process for predicting solubility can be visualized as a logical flow based on the properties of both the solute and the solvent.
Caption: Logical flow for predicting the solubility of this compound.
Conclusion
This compound, owing to its molecular structure, is predicted to be highly soluble in a wide range of common organic solvents, from nonpolar hydrocarbons to polar alcohols and ethers. This broad solubility is a direct consequence of the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are well-matched. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By understanding the theoretical underpinnings and employing rigorous experimental techniques, researchers can confidently incorporate this compound into their workflows.
References
-
BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]
-
Chemca. (n.d.). Physical Properties of Haloalkanes & Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]
-
EMBIBE. (2023, January 18). Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Halogenoalkanes and Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]
-
SelfStudys. (2020, April 14). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Toppr. (2020, July 26). Haloalkanes. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
-
YouTube. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. Retrieved from [Link]
Sources
- 1. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Physical Properties of Haloalkanes & Haloarenes | Chemca [chemca.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 7. einsteinclasses.com [einsteinclasses.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 10. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 11. Haloalkanes & Haloarenes | Alkyl & Aryl Halides [allen.in]
- 12. youtube.com [youtube.com]
- 13. selfstudys.com [selfstudys.com]
Health and safety considerations for handling 1-Chloro-6-fluorohexane
An In-Depth Technical Guide to the Health and Safety Considerations for Handling 1-Chloro-6-fluorohexane
This guide provides a comprehensive overview of the essential health and safety protocols for handling this compound (CAS No. 1550-09-0) in a research and development setting. As a Senior Application Scientist, my objective is to synthesize the available data with established principles of laboratory safety to empower researchers, scientists, and drug development professionals to work with this compound responsibly. Given the limited specific toxicological data for this chemical, this guide adopts a cautious approach, extrapolating potential hazards from structurally related halogenated alkanes to ensure a robust margin of safety.
Physicochemical Properties and Hazard Identification
This compound is a halogenated alkane.[1] Understanding its physical and chemical properties is the foundation of a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C6H12ClF | [2][3][4] |
| Molecular Weight | 138.61 g/mol | [2][3][4] |
| CAS Number | 1550-09-0 | [2][3][4] |
| Boiling Point | 168 °C | [4] |
| Density | 1.015 g/cm³ at 20 °C | [4] |
| Flash Point | 43.8 °C | [4] |
1.1. Toxicological Profile: An Evidence-Based Assessment
A critical finding is that specific toxicological data for this compound is largely unavailable in published safety data sheets.[2] The toxicological properties have not been fully investigated.[5] This absence of data necessitates a conservative approach. We must infer potential hazards based on the behavior of similar halogenated hydrocarbons. For instance, related compounds like 1-chlorohexane and 1-fluorohexane are known to be flammable and harmful.[5][6][7]
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Halogenated alkanes can cause skin and serious eye irritation.[6][8]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[5][6] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[5]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern with similar compounds, which are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[5][6][8]
-
Flammability: With a flash point of 43.8°C, this compound should be considered a flammable liquid.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should always guide laboratory practice.
Caption: The Hierarchy of Controls prioritizes strategies for safer chemical handling.
2.1. Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. Ensure adequate ventilation to keep vapor concentrations below any established exposure limits and to prevent the buildup of flammable concentrations.[2][5][6] Eyewash stations and safety showers must be readily accessible and tested regularly.[5][8]
2.2. Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, a specific PPE ensemble is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2][6]
-
Skin Protection:
-
Gloves: Wear chemically impermeable gloves.[2][6] While specific breakthrough times for this compound are not available, materials like Viton or a multi-layer laminate are generally recommended for halogenated hydrocarbons. Always check with the glove manufacturer's compatibility charts.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH-approved respirator with an organic vapor cartridge.[5][8] The filter type should be A (Brown), conforming to EN14387.[5][8]
2.3. Protocol: Donning and Doffing PPE
A disciplined approach to putting on and removing PPE prevents cross-contamination.
Donning Sequence:
-
Wash hands thoroughly.
-
Put on a clean lab coat.
-
Put on safety goggles.
-
Put on the appropriate respirator (if required).
-
Wash hands again and dry them.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as it is removed.
-
Wash hands thoroughly.
-
Remove safety goggles.
-
Remove respirator (if used).
-
Wash hands again.
Safe Handling and Storage Procedures
3.1. Handling
-
Handle the compound exclusively within a chemical fume hood.[6]
-
Avoid contact with skin and eyes and avoid breathing vapors.[2][5][6]
-
Use non-sparking, explosion-proof tools and equipment.[5][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[5][6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6][9]
-
Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[5][8]
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]
-
Designate a flammables storage cabinet for this purpose.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents.[5][8]
Caption: A logical workflow for ensuring proper segregation and storage.
Emergency Procedures
Rapid and correct response during an emergency is critical.
4.1. First Aid Measures
-
If Inhaled: Move the victim to fresh air immediately.[2] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2][5]
-
Following Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Consult a doctor.[2]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2]
-
Following Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[2][5] Never give anything by mouth to an unconscious person.[2][5] Call a doctor or Poison Control Center immediately.[2]
4.2. Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Alert: Alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][5][6]
-
Contain: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.
-
Collect: Wearing full PPE, carefully collect the absorbed material and contaminated soil into a suitable, closed container for disposal.[6] Use spark-proof tools for collection.[5][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the waste container and dispose of it according to hazardous waste regulations.
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]
-
Specific Hazards: The compound is flammable.[5] Containers may explode when heated.[5] Hazardous combustion products can include irritating gases and vapors, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Sources
- 1. 20.5 Halogenated Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to 1-Chloro-6-fluorohexane: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Strategic Utility of a Bifunctional Linker
In the landscape of medicinal chemistry and materials science, molecules that offer dual, distinct reactivities are invaluable. 1-Chloro-6-fluorohexane (CAS No. 1550-09-0) emerges as a strategic building block, prized for its simple linear six-carbon chain terminating in two different halogens.[1] This heterobifunctional linker provides chemists with orthogonal handles for sequential chemical modifications. The chlorine atom serves as a classic site for nucleophilic substitution, while the more robust carbon-fluorine bond often remains intact, imparting unique physicochemical properties to the final molecule or serving as a site for later-stage, more specialized transformations.
This guide provides an in-depth analysis of this compound, navigating from its core chemical properties and synthesis to its commercial availability and critical applications, particularly in the realm of drug discovery.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is foundational to its effective use in synthesis. This compound is a liquid at room temperature with a molecular weight of 138.61 g/mol .[1][2][3] Its structure combines the reactivity of a primary alkyl chloride with the stability and unique electronic properties conferred by a terminal fluorine atom.
| Property | Value | Source |
| CAS Number | 1550-09-0 | [1][2][3] |
| Molecular Formula | C6H12ClF | [1][2] |
| Molecular Weight | 138.61 g/mol | [1][2][3] |
| Boiling Point | 168 °C | [3] |
| Density | 1.015 g/cm³ (at 20 °C) | [3] |
| Refractive Index | 1.4168 | [3] |
| Flash Point | 43.8 °C | [3] |
Diagram: Chemical Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis and Quality Considerations
While researchers primarily procure this compound from commercial suppliers, understanding its synthesis provides insight into potential impurities and quality control. A common synthetic strategy involves the halogen exchange of a more readily available dihaloalkane. For instance, a process analogous to the synthesis of 1-fluorohexane could involve reacting 1,6-dichlorohexane with a fluoride source like potassium fluoride, under conditions that favor monosubstitution.[4][5]
The purity of this compound is paramount for reproducible downstream reactions.[6] Key impurities could include the starting material (e.g., 1,6-dichlorohexane) or the disubstituted product (1,6-difluorohexane). The presence of these contaminants can lead to unwanted side reactions, reduced yields, and complex purification challenges.[6] Therefore, sourcing from a reputable supplier who provides a certificate of analysis with detailed purity information (e.g., via NMR or GC-MS) is a critical first step in any research endeavor.[6]
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers catering to research and development needs. Availability typically spans from gram to kilogram scales, with purity levels commonly offered at 95% or higher. When selecting a supplier, researchers should consider not only the listed purity but also the availability of supporting documentation, such as Safety Data Sheets (SDS) and analytical data.[7]
| Supplier Example | Typical Offerings | Notes |
| Amerigo Scientific | Research quantities | Specializes in serving the life sciences.[2] |
| BLD Pharm | Various quantities with analytical data (NMR, HPLC, etc.) | Provides detailed documentation for quality assurance.[7] |
| ChemicalBook | Aggregates multiple suppliers | A platform to compare offerings from various global vendors.[8][9] |
| ECHEMI | Bulk and research quantities | Provides basic physicochemical data and supplier information.[3] |
This table is for illustrative purposes and is not an exhaustive list. Researchers should verify current stock and specifications directly with suppliers.
Diagram: Researcher's Sourcing and Validation Workflow
Caption: A typical workflow for sourcing and validating chemical reagents.
Applications in Drug Discovery and Development
The primary value of this compound in a pharmaceutical context lies in its utility as a linker or building block for introducing a fluoroalkyl chain.
-
Introducing the Fluorohexyl Moiety: The introduction of fluorine or fluorinated alkyl groups is a well-established strategy in drug design.[10] These modifications can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[10] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons, influence binding affinities, and improve pharmacokinetic properties such as membrane permeability and bioavailability.
-
Use in PET Tracer Synthesis: The terminal fluorine makes this molecule a potential, albeit unlabeled, precursor or reference standard in the development of Positron Emission Tomography (PET) tracers. Labeled fluoroalkanes are commonly used in PET imaging, and synthetic routes often involve nucleophilic substitution on a suitable precursor.
-
Bifunctional Linking: The molecule's dual reactivity allows for its use as a linker to connect two different molecular fragments. For example, a pharmacophore can be attached via nucleophilic substitution at the chlorine-bearing carbon, leaving the fluorine-terminated tail to interact with a protein pocket or to be used for subsequent modification.
Experimental Protocol: Example Nucleophilic Substitution
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
Objective: To synthesize N-(6-fluorohexyl)aniline.
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add aniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Begin stirring the suspension. Add this compound (1.1 equivalents) to the mixture dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C). Maintain reflux for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aniline) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 30 mL) and then brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(6-fluorohexyl)aniline.
Safety and Handling
As with any halogenated hydrocarbon, proper safety precautions are essential. While a specific, detailed safety data sheet for this compound may vary by supplier, general hazards associated with analogous compounds like 1-chlorohexane can be instructive.[11]
-
Hazards: Assumed to be a flammable liquid and vapor. May be harmful if inhaled or absorbed through the skin.[12][13] Causes skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]
-
Handling: Use in a well-ventilated area or a fume hood.[14] Keep away from heat, sparks, and open flames.[12][13] Ground and bond containers and receiving equipment to prevent static discharges.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[11]
Conclusion
This compound represents a versatile and valuable tool for the modern chemist. Its heterobifunctional nature provides a reliable platform for introducing fluoroalkyl chains, a key motif in contemporary drug design. By understanding its chemical properties, ensuring high purity through careful sourcing, and adhering to safe handling practices, researchers can effectively leverage this building block to advance their synthetic and drug discovery programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Wikipedia. 1-Fluorohexane. [Link]
-
Wikipedia. 1-Chlorohexane. [Link]
-
Cationorme. Quality and Purity: Ensuring Top Performance with this compound. [Link]
-
PubChem. 1-Chloro-2-fluorohexane. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Chlorohexane. National Center for Biotechnology Information. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]
-
National Institute of Standards and Technology (NIST). Hexane, 1-chloro-. NIST Chemistry WebBook. [Link]
- Google Patents. Process for producing 1-chlorohexane.
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development. [Link]
Sources
- 1. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. echemi.com [echemi.com]
- 4. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 5. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 1550-09-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1550-09-0 [m.chemicalbook.com]
- 9. This compound | 1550-09-0 [chemicalbook.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols: 1-Chloro-6-fluorohexane as a Versatile Precursor for Fluorinated Organic Compounds
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for novel molecular scaffolds with precisely tailored properties is insatiable. Fluorinated organic compounds have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties.[1] 1-Chloro-6-fluorohexane stands out as a valuable and versatile bifunctional building block, offering a strategic entry point for the introduction of a 6-fluorohexyl moiety into a wide array of molecular architectures.
The key to its utility lies in the differential reactivity of its two halogen atoms. The chlorine atom, being a better leaving group than fluorine in nucleophilic substitution reactions, allows for selective functionalization at the C1 position, while the robust C-F bond at the C6 position remains intact. This orthogonal reactivity enables chemists to first introduce the 6-fluorohexyl chain via a nucleophilic attack on the chlorinated carbon, and then, if desired, utilize the terminal fluorine for subsequent transformations or let it serve as a bioisostere for a hydrogen or hydroxyl group.[2] This guide provides detailed protocols and mechanistic insights for leveraging this compound as a precursor in the synthesis of diverse fluorinated organic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is paramount for successful reaction design and optimization.[2]
| Property | Value | Source |
| CAS Number | 1550-09-0 | [3] |
| Molecular Formula | C₆H₁₂ClF | [3] |
| Molecular Weight | 138.61 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | Not explicitly stated, but expected to be between that of 1-chlorohexane (135 °C) and 1-fluorohexane (92-93 °C) | [5] |
| Density | Not explicitly stated | [5] |
| Solubility | Expected to be soluble in common organic solvents | [4] |
Core Application: Nucleophilic Substitution at the C1 Position
The primary application of this compound revolves around nucleophilic substitution reactions (Sₙ2) at the carbon bearing the chlorine atom. The chlorine is a significantly better leaving group than fluorine, allowing for selective displacement by a variety of nucleophiles.
Workflow for Nucleophilic Substitution
Caption: Generalized workflow for the nucleophilic substitution of this compound.
Application Protocol 1: Synthesis of 6-Fluorohexyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[6] In this protocol, an alkoxide or phenoxide displaces the chloride from this compound to form the corresponding 6-fluorohexyl ether. These products can be valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates.
Protocol: Synthesis of 1-(6-Fluorohexyloxy)-4-nitrobenzene
This protocol details the synthesis of a 6-fluorohexyl aryl ether, a common structural motif in medicinal chemistry.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.
-
Add this compound (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(6-fluorohexyloxy)-4-nitrobenzene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as the presence of water can hydrolyze the alkoxide and lead to undesired side products.
-
Base: Potassium carbonate is a suitable base to deprotonate the phenol, forming the more nucleophilic phenoxide. An excess is used to ensure complete deprotonation.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion, and is suitable for Sₙ2 reactions.
-
Temperature: Heating the reaction increases the rate of the Sₙ2 reaction, which can be slow at room temperature.
Application Protocol 2: Synthesis of N-(6-Fluorohexyl)amines
The introduction of a 6-fluorohexyl group onto an amine is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a drug candidate. The following protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Protocol: Synthesis of N-Benzyl-6-fluorohexylamine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzylamine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add this compound (1.2 eq) to the suspension.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-benzyl-6-fluorohexylamine.
Causality Behind Experimental Choices:
-
Excess Base: A larger excess of base is often used in N-alkylation to neutralize the HCl formed during the reaction and to drive the equilibrium towards the product.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
Workup: The aqueous workup with sodium bicarbonate is to remove any remaining acidic species and unreacted starting materials.
Application Protocol 3: Synthesis of 6-Fluorohexyl Thioethers
Thioethers are important functional groups in various bioactive molecules. The synthesis of 6-fluorohexyl thioethers can be readily achieved by the reaction of a thiol with this compound under basic conditions.
Protocol: Synthesis of (6-Fluorohexyl)(phenyl)sulfane
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask.
-
To the resulting sodium thiophenolate solution, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired (6-fluorohexyl)(phenyl)sulfane.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the thiol to form the more potent nucleophile, the thiophenolate anion.
-
Solvent: A protic solvent like ethanol is suitable for this reaction and helps to dissolve the sodium thiophenolate.
-
Room Temperature Reaction: Thiolates are generally strong nucleophiles, and the reaction often proceeds efficiently at room temperature.
Advanced Applications and Future Outlook
While the primary utility of this compound lies in Sₙ2 reactions, its potential extends to more advanced synthetic strategies. The development of transition-metal-catalyzed C-H functionalization methods opens up new avenues for the derivatization of the fluoroalkane chain itself, although this is a more complex undertaking.[4]
Furthermore, the incorporation of the 6-fluorohexyl moiety is of particular interest in the development of radiotracers for Positron Emission Tomography (PET). The introduction of a fluorine atom allows for the potential use of the ¹⁸F isotope, a widely used radionuclide in PET imaging.[1] The synthesis of ¹⁸F-labeled this compound would provide a valuable precursor for the development of novel PET imaging agents for a variety of biological targets.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of fluorinated organic compounds. Its bifunctional nature, with a readily displaceable chlorine atom and a stable fluorine atom, allows for selective and predictable functionalization. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate the 6-fluorohexyl motif into their target molecules, thereby enabling the exploration of new chemical space and the development of novel compounds with enhanced properties. The high purity of the starting material is crucial for the success and reproducibility of these synthetic transformations.[2]
References
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (2022). Organic Chemistry Frontiers. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (2021). Chemistry – A European Journal. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Truman State University. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1550-09-0,this compound | lookchem [lookchem.com]
- 5. This compound | 1550-09-0 [m.chemicalbook.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application of 1-Chloro-6-fluorohexane in medicinal chemistry and drug discovery
Application Notes and Protocols: 1-Chloro-6-fluorohexane in Medicinal Chemistry
Introduction: The Strategic Role of Bifunctional Halogenated Linkers in Drug Discovery
In the landscape of modern medicinal chemistry, the precise manipulation of a molecule's properties is paramount to achieving therapeutic efficacy. Halogenation is a key strategy in this endeavor, with fluorine and chlorine offering unique and powerful tools to modulate physicochemical and pharmacokinetic properties.[1][2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[2][3][4][5] Chlorine, while also electronegative, offers a different profile and can serve as a versatile chemical handle for synthetic elaboration.[6][7]
This compound emerges as a molecule of interest not for its inherent biological activity, but for its potential as a bifunctional linker or building block.[8] Its six-carbon aliphatic chain provides a flexible scaffold, while the terminal chloro and fluoro groups present opportunities for differential reactivity. This allows for the strategic assembly of more complex molecules, particularly in methodologies like Fragment-Based Drug Discovery (FBDD), where linking two or more weakly binding fragments can lead to a potent drug candidate.[9][10][11][12] The distinct chemical nature of the C-Cl and C-F bonds allows chemists to perform selective chemical modifications, making this compound a potentially valuable tool in the synthesis of novel therapeutics. This guide will explore the theoretical and practical applications of this bifunctional linker, providing detailed protocols for its utilization in synthetic workflows relevant to drug discovery.
Physicochemical Properties and Synthetic Rationale
The utility of this compound is rooted in its chemical structure. The primary alkyl chloride provides a reactive site for nucleophilic substitution, while the primary alkyl fluoride is significantly less reactive under standard nucleophilic substitution conditions, offering a level of orthogonality in synthetic design.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Chlorohexane[13] | 1-Fluorohexane[14] |
| CAS Number | 1550-09-0[15][16] | 544-10-5 | 373-14-8 |
| Molecular Formula | C6H12ClF | C6H13Cl | C6H13F |
| Molar Mass | 138.61 g/mol | 120.62 g/mol | 104.17 g/mol |
| Boiling Point | ~150-160 °C | 135 °C | 92-93 °C |
| Density | ~0.95 g/cm³ | 0.88 g/cm³ | 0.80 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[13][14] | Sparingly soluble in water. | Soluble in ether and benzene. |
The primary rationale for employing this compound lies in the differential reactivity of the carbon-halogen bonds. The C-Cl bond is more susceptible to nucleophilic substitution than the highly stable C-F bond. This allows for the selective attachment of a pharmacophore or fragment to the chlorinated end of the molecule, while the fluorinated terminus can be carried through several synthetic steps or utilized in a subsequent, more forcing reaction. The six-carbon chain itself can influence the lipophilicity and conformational flexibility of the final molecule, impacting its pharmacokinetic profile.[17]
Experimental Protocols: Selective Functionalization
The following protocols are illustrative of how this compound can be selectively functionalized. These are based on established principles of nucleophilic substitution on haloalkanes.[18][19][20][21][22]
Protocol 1: Selective Nucleophilic Substitution at the Chloro-Terminus
This protocol describes the reaction of this compound with a phenolic nucleophile, a common transformation in the synthesis of drug-like molecules.
Objective: To synthesize 1-(6-fluorohexyloxy)-4-nitrobenzene.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction.[21] Potassium carbonate is a mild base that deprotonates the phenol to generate the nucleophilic phenoxide, which then displaces the chloride. The C-F bond remains intact under these conditions due to its higher bond strength.
Application in Fragment-Based Drug Discovery (FBDD)
A key potential application of this compound is as a linker in FBDD.[9][11] This strategy involves identifying two low-molecular-weight fragments that bind to adjacent sites on a biological target and then connecting them with a linker to create a high-affinity ligand.[12][23]
Workflow:
-
Fragment Screening: Identify two fragments (Fragment A and Fragment B) that bind to the target protein.
-
Linker Strategy: Use this compound as a linker to connect the two fragments.
-
Synthesis:
-
React Fragment A (containing a suitable nucleophile, e.g., an amine or phenol) with this compound via nucleophilic substitution at the chloro-terminus.
-
Chemically modify the fluoro-terminus of the resulting intermediate to enable coupling with Fragment B. This may require a more specialized reaction, such as a substitution under more forcing conditions or a metal-catalyzed coupling.
-
-
Biological Evaluation: Test the linked compound for its binding affinity and functional activity.
Caption: FBDD workflow using a bifunctional linker.
Hypothetical Application: Kinase Inhibitor Synthesis
To illustrate a potential application, consider the synthesis of a hypothetical inhibitor for a protein kinase. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. A lipophilic tail is often appended to occupy a nearby hydrophobic pocket.
In this scenario, a heterocyclic core (e.g., a pyrimidine) with a nucleophilic handle could be coupled to this compound. The resulting fluoro-terminated intermediate would then possess a flexible, lipophilic tail. The fluorine atom could subtly modulate the physicochemical properties of this tail, potentially improving metabolic stability or membrane permeability.[1][2]
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
While not a widely cited building block, this compound represents a class of bifunctional linkers with significant potential in medicinal chemistry. Its differential reactivity allows for controlled, stepwise synthetic strategies, making it a candidate for applications in areas like FBDD. The incorporation of a six-carbon chain terminating in a fluorine atom offers a means to introduce flexibility and modulate lipophilicity and metabolic stability. The protocols and workflows described herein provide a foundational guide for researchers and drug development professionals to explore the utility of this compound and similar reagents in the synthesis of novel therapeutic agents.
References
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]
-
Mucs D, Expert Opin Drug Discov. Linkers in fragment-based drug design: an overview of the literature. Expert Opinion on Drug Discovery. 2023;18(9):987-1009. Available from: [Link]
-
O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 2010;131(11):1071-1081. Available from: [Link]
-
Peng M, et al. Applications of "linkers" in fragment-based drug design. Bioorganic Chemistry. 2022;127:105921. Available from: [Link]
-
Gupta GK, et al. Role of Fluorine in Drug Design and Drug Action. ResearchGate. 2020. Available from: [Link]
-
Bégué JP, Bonnet-Delpon D. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. 2018. Available from: [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field? 2024. Available from: [Link]
-
Mucs D. Linkers in fragment-based drug design: an overview of the literature. PubMed. 2023. Available from: [Link]
-
Ne M, et al. Fragment Linking Strategies for Structure-Based Drug Design. ResearchGate. 2020. Available from: [Link]
-
Wang S, et al. Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. 2020;7:132. Available from: [Link]
-
Lecturio. Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
Save My Exams. Substitution Reactions of Halogenoalkanes. 2024. Available from: [Link]
-
AUS-e-TUTE. Substitution Reactions of Haloalkanes (alkyl halides) Chemistry Tutorial. Available from: [Link]
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. 2023. Available from: [Link]
-
Neuman RC. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]
-
Quality and Purity: Ensuring Top Performance with this compound. Available from: [Link]
-
Paquin JF, et al. Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. 2020;25(20):4824. Available from: [Link]
-
Paquin JF, et al. Chiral Alkyl Halides: Underexplored Motifs in Medicine. ResearchGate. 2020. Available from: [Link]
-
Omics Online. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Wikipedia. 1-Chlorohexane. Available from: [Link]
-
Wikipedia. 1-Fluorohexane. Available from: [Link]
-
Liu Z, et al. Bifunctional molecules from viewpoint of medicinal chemistry. Yao Xue Xue Bao. 2022;57(1):60-70. Available from: [Link]
-
Chou TC, et al. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS One. 2013;8(5):e65556. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional molecules from viewpoint of medicinal chemistry [yaoxuexuebao-05134870.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Applications of "linkers" in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 14. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 15. lookchem.com [lookchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. omicsonline.org [omicsonline.org]
- 18. lecturio.com [lecturio.com]
- 19. savemyexams.com [savemyexams.com]
- 20. Haloalkane Substitution Reactions Chemistry Tutorial [ausetute.com.au]
- 21. CK12-Foundation [flexbooks.ck12.org]
- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 23. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Synthesis of [18F]-labeled compounds using 1-Chloro-6-fluorohexane for PET imaging
Application Notes & Protocols
Topic: Synthesis of [¹⁸F]-Labeled Compounds Using 1-Chloro-6-fluorohexane for PET Imaging
Introduction: The Modular Approach to [¹⁸F] Radiochemistry
Positron Emission Tomography (PET) is a premier molecular imaging modality, providing functional insights into biological processes in vivo.[1][2] The radionuclide Fluorine-18 (¹⁸F) is the cornerstone of clinical PET, prized for its near-ideal physical characteristics: a 109.8-minute half-life that accommodates multi-step syntheses and imaging protocols, and low positron energy (0.635 MeV) which results in high-resolution images.[3][4][5] The synthesis of ¹⁸F-radiotracers can be approached via direct, late-stage fluorination of a complex molecule or through a more versatile "building block" or "prosthetic group" strategy.[6]
This guide details the latter approach, focusing on the synthesis and application of [¹⁸F]this compound . This bifunctional molecule serves as an invaluable synthon. One terminus is labeled with ¹⁸F via robust nucleophilic substitution, while the other terminus, a primary chloride, acts as a reactive handle for subsequent conjugation to a target molecule of biological interest. This modular strategy decouples the often-demanding ¹⁸F-fluorination chemistry from the sensitive, complex target molecule, broadening the scope of compounds that can be successfully radiolabeled.
This document provides a comprehensive overview of the underlying chemistry, detailed protocols for the synthesis of the building block and its use in a model conjugation, and expert insights into quality control and process optimization.
Section 1: Foundational Principles of Nucleophilic [¹⁸F]Fluorination
The successful synthesis of any ¹⁸F-labeled compound via nucleophilic substitution hinges on a few core principles. Understanding these is critical to troubleshooting and adapting protocols.
Production and Activation of [¹⁸F]Fluoride
[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]H₂O.[7][8] The resulting aqueous [¹⁸F]fluoride presents a significant challenge: in water, the small, highly electronegative fluoride ion is heavily solvated by hydrogen bonding, which drastically reduces its nucleophilicity.[3][9]
To render it reactive for substitution reactions, two critical steps are performed:
-
Isolation: The aqueous [¹⁸F]fluoride is trapped on a strong anion exchange (SAX) cartridge, such as a Quaternary Methylammonium (QMA) cartridge. This retains the [¹⁸F]F⁻ and allows the costly [¹⁸O]H₂O to be recovered.[7][10]
-
Activation: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution containing a cationic phase-transfer catalyst and a base into the reaction vessel. A common and highly effective combination is Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃). The K₂₂₂ cryptand sequesters the K⁺ ion, leaving a "naked," highly reactive [¹⁸F]fluoride anion. The mixture is then rigorously dried via azeotropic distillation with acetonitrile to remove all traces of water.[7][9] This anhydrous, activated K[K₂₂₂]⁺[¹⁸F]F⁻ complex is the key reagent for the subsequent fluorination reaction.
The Sₙ2 Reaction: Mechanism and Precursor Choice
The introduction of ¹⁸F onto an aliphatic carbon chain is achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.[11] In this concerted mechanism, the [¹⁸F]fluoride ion attacks the electrophilic carbon atom from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry at that center.
The efficiency of this reaction is highly dependent on the nature of the leaving group. For aliphatic systems, the reactivity order is generally: I > Br > OTf (triflate) > OTs (tosylate) > OMs (mesylate) >> Cl >> F [12]
While halides like bromide can be used, sulfonate esters (tosylates, mesylates, triflates) are often preferred as they are excellent leaving groups and are typically more stable precursors.[4] For the synthesis of [¹⁸F]this compound, an ideal precursor would be 1-chloro-6-(tosyloxy)hexane . Using a precursor like 1,6-dichlorohexane is less ideal due to the lower reactivity of chloride as a leaving group and the potential for symmetric side reactions.
Caption: Sₙ2 mechanism for [¹⁸F]fluorination.
Section 2: Protocol 1 - Radiosynthesis of [¹⁸F]this compound
This protocol describes the synthesis of the [¹⁸F]this compound building block from its tosylated precursor.
Materials and Equipment
-
Precursor: 1-chloro-6-(tosyloxy)hexane (5-10 mg)
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂) (10-15 mg)
-
Potassium Carbonate (K₂CO₃) (1-2 mg)
-
Anhydrous Acetonitrile (CH₃CN) (for azeotropic drying and reaction solvent)
-
Water for Injection (WFI)
-
Ethanol (for SPE purification)
-
-
Equipment:
-
Automated radiosynthesis module or manual hot cell setup
-
Reaction vessel (1-5 mL V-vial) with heating and cooling capabilities
-
Anion exchange cartridge (e.g., Waters Accell Plus QMA Light)
-
Solid-phase extraction (SPE) cartridge (e.g., Waters Sep-Pak C18)
-
Nitrogen or Argon gas supply
-
Dose calibrator
-
Radio-TLC scanner and/or Radio-HPLC system
-
Step-by-Step Synthesis Protocol
-
[¹⁸F]Fluoride Trapping: Pre-condition a QMA cartridge with 10 mL of K₂CO₃ solution (e.g., 0.5 M) followed by 10 mL of WFI. Load the cyclotron-produced aqueous [¹⁸F]fluoride onto the QMA cartridge.
-
Elution and Drying:
-
Prepare an elution solution by dissolving K₂₂₂ (15 mg) and K₂CO₃ (2 mg) in 1.5 mL of 80:20 (v/v) acetonitrile/WFI.
-
Slowly pass 1 mL of this solution through the QMA cartridge to elute the [¹⁸F]fluoride into the reaction vessel.
-
Heat the vessel to 110-120 °C under a gentle stream of nitrogen or argon. Add anhydrous acetonitrile (3 x 0.75 mL) portion-wise to azeotropically remove all water. A dry, white residue should be observed.
-
-
Radiolabeling Reaction:
-
Cool the vessel to below 60 °C.
-
Add a solution of 1-chloro-6-(tosyloxy)hexane (5-10 mg) dissolved in 0.5-1.0 mL of anhydrous acetonitrile or DMSO.
-
Seal the vessel and heat to 100-110 °C for 10-15 minutes. The choice of solvent can influence reactivity, with DMSO often being favored for less reactive substrates.[12]
-
-
Purification:
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with 10 mL of WFI.
-
Pass the diluted mixture through a pre-conditioned C18 Sep-Pak cartridge. The more lipophilic [¹⁸F]this compound will be retained, while unreacted [¹⁸F]fluoride and polar impurities will pass through.
-
Wash the C18 cartridge with 10 mL of WFI to remove any remaining polar impurities.
-
Elute the purified [¹⁸F]this compound from the cartridge with 1-2 mL of ethanol or acetonitrile into a clean collection vial.
-
Quality Control of the Building Block
-
Radiochemical Purity (RCP): Analyze an aliquot of the final product using radio-TLC (e.g., silica plate, ethyl acetate/hexane mobile phase) or radio-HPLC (e.g., C18 column, acetonitrile/water gradient). RCP should be >95%.
-
Radiochemical Yield (RCY): Calculated based on the starting activity of [¹⁸F]fluoride and the final activity of the purified product, corrected for decay. Typical RCY should be in the range of 40-60%.
| Parameter | Recommended Value | Method |
| Reaction Temperature | 100 - 110 °C | --- |
| Reaction Time | 10 - 15 min | --- |
| Precursor Amount | 5 - 10 mg | --- |
| Radiochemical Purity | > 95% | Radio-TLC / Radio-HPLC |
| Radiochemical Yield | 40 - 60% (decay-corrected) | Dose Calibrator |
Section 3: Protocol 2 - Application in Labeling a Model Phenol
This protocol demonstrates the use of the purified [¹⁸F]this compound to label a model compound, 4-aminophenol, via nucleophilic substitution at the chloride position.
Caption: General workflow for conjugation.
Materials
-
Radiolabeled Building Block: Purified [¹⁸F]this compound in ethanol/acetonitrile.
-
Target Molecule: 4-aminophenol (2-3 mg)
-
Reagents:
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base.
-
Anhydrous Dimethylformamide (DMF).
-
HPLC solvents (acetonitrile, water, TFA if needed).
-
Step-by-Step Conjugation Protocol
-
Solvent Exchange: Transfer the purified [¹⁸F]this compound solution to a clean reaction vial. Evaporate the solvent (ethanol/acetonitrile) to dryness under a stream of nitrogen at 80-90 °C.
-
Conjugation Reaction:
-
To the dry residue, add a solution of 4-aminophenol (2-3 mg) and K₂CO₃ (2-3 mg) in 0.5 mL of anhydrous DMF. The base is crucial to deprotonate the amine, making it a more potent nucleophile.
-
Seal the vial and heat to 120-140 °C for 15-20 minutes. Higher temperatures are often required for substitutions involving chlorides compared to bromides or iodides.
-
-
Final Purification:
-
Cool the reaction mixture and dilute with 1 mL of the initial HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the final labeled product from unreacted precursor and other impurities.
-
Collect the product peak corresponding to [¹⁸F]N-(4-hydroxyphenyl)-6-fluorohexylamine .
-
-
Formulation: The collected HPLC fraction is typically diluted with WFI and passed through a sterile filter into a final product vial. The organic solvent content must be reduced to a biocompatible level, often by trapping the product on a C18 cartridge, washing with water, and eluting with a small amount of ethanol, followed by dilution with saline.
Section 4: Quality Control of the Final Radiotracer
Final product release for preclinical or clinical use requires rigorous quality control testing to ensure safety and efficacy.[10][13]
| Test | Specification | Method |
| Identity | Co-elution with non-radioactive standard | Analytical Radio-HPLC |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma Spectroscopy (check for other γ-emitters) |
| pH | 4.5 - 7.5 | pH meter or validated pH strips |
| Residual Solvents | e.g., < 410 ppm Acetonitrile, < 880 ppm DMF | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU / V (volume dependent) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Incubation in culture media (retrospective) |
Section 5: Discussion and Expert Insights
-
Troubleshooting: Low yields in the first step often point to incomplete drying of the [¹⁸F]fluoride complex. Ensure the residue is "bone dry" before adding the precursor. In the second step, low conjugation efficiency may require a stronger, non-nucleophilic base (e.g., a proton sponge), a higher reaction temperature, or a more polar aprotic solvent.
-
Automation: Both protocols described are readily adaptable to commercial automated radiosynthesis modules.[8] Automation enhances reproducibility, reduces radiation exposure to personnel, and is essential for GMP (Good Manufacturing Practice) compliance.
-
Scope and Versatility: The [¹⁸F]this compound building block is not limited to labeling phenols or amines. It can be used to alkylate thiols, carboxylates, and other nucleophilic moieties present on peptides, small molecules, or antibodies, making it a highly versatile tool for PET tracer development.[14][15]
By employing a robust, modular approach with synthons like [¹⁸F]this compound, researchers can significantly expand the chemical space accessible for PET imaging, accelerating the development of novel radiopharmaceuticals for research and clinical diagnostics.
References
-
Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of 18F, 11C, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition, 47(47), 8998–9033*. [Link]
-
Deri, M. A., Zeglis, B. M., Francesconi, L. C., & Lewis, J. S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18*. [Link]
-
Verhoog, S., et al. (2020). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 10(1), 1-11*. [Link]
-
Cai, L., Lu, S., & Pike, V. W. (2008). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Organic Chemistry, 73(17), 6873-6876*. [Link]
-
Murphy, J. M., et al. (2017). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Angewandte Chemie, 129(42), 13054-13058*. [Link]
-
Preshlock, S., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(18), 5549-5604*. [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Chemistry for PET: A Concise Introduction. Current Radiopharmaceuticals, 7(2), 73-80*. [Link]
-
Zijlstra, S., Gunawan, J., Freytag, C., & Burchert, W. (2006). Synthesis and evaluation of fluorine-18 labelled compounds for imaging of bacterial infections with pet. Applied Radiation and Isotopes, 64(7), 802-807*. [Link]
-
Takahashi, T., Mizuno, T., Ido, T., Iwata, R., & Watanabe, K. I. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes, 58(5), 557-566*. [Link]
-
Kaur, J., & Kumar, R. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3747*. [Link]
-
Scott, P. J. H. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of Nuclear Medicine, 55(9), 1385-1392*. [Link]
-
Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]
-
Mossine, A. V., et al. (2021). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 7(10), 1626-1640*. [Link]
-
An, G. I., & Kim, J. S. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of the Korean Medical Association, 60(7), 588-594*. [Link]
-
IAEA. (2009). Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. IAEA-TECDOC-1636. [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1959. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55-76*. [Link]
-
Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740*. [Link]
-
Mitran, B., et al. (2019). Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging. International Journal of Medical Sciences, 16(10), 1345-1355*. [Link]
-
Scott, P. J. H. (2017). Fluorine-18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. In: PET Radiochemistry. [Link]
-
Smith, G. E., et al. (2013). Radiosynthesis and pre-clinical evaluation of [(18)F]fluoro-[1,2-(2)H(4)]choline. Nuclear Medicine and Biology, 40(4), 459-467*. [Link]
-
Liang, S. H., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 26(18), 5543*. [Link]
-
Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]
Sources
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 5. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of fluorine-18 labelled compounds for imaging of bacterial infections with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Formation and Synthetic Utility of 6-Fluorohexylmagnesium Chloride
Introduction: Navigating Halogen Reactivity in Grignard Synthesis
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1] The formation of the Grignard reagent itself, through the reaction of an organic halide with magnesium metal, is a critical step that is highly dependent on the nature of the halogen.[2] The established reactivity trend for alkyl halides is R-I > R-Br > R-Cl >> R-F, a direct consequence of the carbon-halogen bond strength.[3][4] The carbon-fluorine bond is exceptionally strong, rendering alkyl fluorides largely unreactive under standard Grignard formation conditions.[3][5] This significant difference in reactivity presents a valuable opportunity for chemoselectivity when synthesizing Grignard reagents from molecules containing multiple, different halogen atoms.
This application note details the selective formation of a Grignard reagent from 1-chloro-6-fluorohexane. The pronounced difference in reactivity between the C-Cl and C-F bonds allows for the targeted insertion of magnesium at the C-Cl bond, leaving the C-F bond intact.[6] We will provide a comprehensive protocol for the preparation of 6-fluorohexylmagnesium chloride and demonstrate its synthetic utility through reactions with representative electrophiles, namely a ketone and a nitrile, to yield valuable fluorinated building blocks.
Core Principles: Exploiting the Reactivity Differential
The successful formation of 6-fluorohexylmagnesium chloride hinges on the substantial difference in bond dissociation energies between a primary C-Cl bond (approximately 340 kJ/mol) and a primary C-F bond (approximately 450 kJ/mol).[3] This energy gap allows for the selective reaction of the alkyl chloride with magnesium metal under conditions that are insufficient to activate the more robust C-F bond.[6]
Several key experimental factors are critical for the successful and selective formation of this Grignard reagent:
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[7][8] Activation is therefore essential to expose a fresh, reactive metal surface. Common methods include the use of chemical activators like iodine or 1,2-dibromoethane, or mechanical methods such as stirring or sonication.[8][9][10]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water or alcohols, which will rapidly quench the reagent to form the corresponding alkane.[11] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12]
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[2][13] They serve to solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center. THF is often preferred for less reactive alkyl chlorides due to its higher boiling point, which allows for reactions to be conducted at higher temperatures.[14]
Experimental Protocols
Part 1: Formation of 6-Fluorohexylmagnesium Chloride
This protocol describes the preparation of 6-fluorohexylmagnesium chloride from this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Magnesium Turnings | High Purity | Commercially Available[15] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Iodine | Crystal, Reagent Grade | Commercially Available |
| Argon or Nitrogen Gas | High Purity | Standard Laboratory Supply |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Argon or Nitrogen)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Protocol:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with a gas bubbler or drying tube), and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings.[10] The iodine serves to chemically etch the magnesium surface, removing the oxide layer and exposing fresh, reactive metal.[7][16]
-
Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension.
-
Monitoring Initiation: The reaction can be slow to start. Gentle warming with a heat gun may be necessary.[17] Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or greyish color, and a gentle reflux of the solvent.[7][17]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Completion: The resulting grey-brown solution is the Grignard reagent, 6-fluorohexylmagnesium chloride, and can be used directly in subsequent synthetic steps.
Figure 1: Workflow for the formation of 6-fluorohexylmagnesium chloride.
Part 2: Synthetic Applications
The newly formed 6-fluorohexylmagnesium chloride is a versatile nucleophile. Here, we present protocols for its reaction with a ketone and a nitrile.
This protocol describes the synthesis of 1-cyclohexyl-1-(6-fluorohexyl)cyclohexan-1-ol.
Protocol:
-
Reaction Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, prepare a solution of cyclohexanone (0.95 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add the prepared 6-fluorohexylmagnesium chloride solution (1.0 equivalent) to the cyclohexanone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by column chromatography.
Figure 2: Reaction of 6-fluorohexylmagnesium chloride with a ketone.
This protocol describes the synthesis of 1-(4-chlorophenyl)-7-fluoroheptan-1-one.
Protocol:
-
Reaction Setup: In a separate flame-dried, three-neck flask under an inert atmosphere, prepare a solution of 4-chlorobenzonitrile (0.95 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add the prepared 6-fluorohexylmagnesium chloride solution (1.0 equivalent) to the 4-chlorobenzonitrile solution via a cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to form the imine intermediate.
-
Hydrolysis: Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. Stir vigorously until the intermediate is fully hydrolyzed.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. The product can be further purified by distillation or column chromatography.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful Grignard formation can be qualitatively confirmed by the visual cues mentioned (color change, exotherm).[7][17] For quantitative analysis, a sample of the Grignard reagent can be titrated. The progress of the subsequent reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Conclusion
The significant difference in the reactivity of carbon-halogen bonds provides a reliable strategy for the selective formation of Grignard reagents from polyhalogenated substrates. This application note demonstrates the successful synthesis of 6-fluorohexylmagnesium chloride from this compound, leaving the robust C-F bond intact. The utility of this fluorinated Grignard reagent as a synthetic intermediate is highlighted through its successful reaction with both ketone and nitrile electrophiles to generate more complex fluorinated molecules. This approach offers a valuable tool for researchers in medicinal chemistry and materials science for the introduction of fluorine-containing moieties into organic scaffolds.
References
- Pentaphos Industries. (2025, September 13). Why Magnesium Turnings are Crucial in Grignard Reactions.
- Various Authors on Quora. (2019, July 22). Why is THF used in Grignard?
- Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis.
- Various Authors on Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
- Lookchem. (n.d.).
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- Various Authors on ResearchGate. (2014, March 6).
- JoVE. (2017, February 22).
- Sigma-Aldrich. (n.d.). Magnesium turnings acc. to Grignard for synthesis.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Benchchem. (n.d.). A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides.
- Various Authors on Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- American Chemical Society. (n.d.).
- Research and Reviews. (2021, October 27).
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Grignard Reaction Lab Handout. (n.d.). Grignard Reaction.
- Various Authors on Chemistry Stack Exchange. (2021, August 30).
- Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Various Authors on Quora. (2016, May 30). Can grignard reagent react with ketones?
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Various Authors on Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Leah4Sci. (2020, February 20).
- Various Authors on Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?
Sources
- 1. rroij.com [rroij.com]
- 2. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Magnesium turnings acc. to Grignard for synthesis 7439-95-4 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Cross-coupling reactions involving 1-Chloro-6-fluorohexane with organometallic reagents
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemoselective cross-coupling of 1-chloro-6-fluorohexane with various organometallic reagents. The primary challenge addressed is the selective activation of the C(sp³)–Cl bond in the presence of the far more robust C(sp³)–F bond. For researchers in synthetic and medicinal chemistry, mastering this selectivity unlocks a versatile bifunctional building block, enabling the synthesis of complex fluorinated aliphatic chains. Such motifs are of increasing importance in drug development, where the introduction of fluorine and sp³-rich scaffolds correlates with improved metabolic stability and bioavailability.[1][2] This document details field-proven protocols for Kumada, Negishi, Suzuki, and Gilman couplings, supported by mechanistic insights, optimization strategies, and troubleshooting guides.
The Chemoselectivity Challenge: C–Cl vs. C–F Bond Reactivity
The synthetic utility of this compound hinges on the ability to selectively functionalize one terminus while leaving the other intact for subsequent transformations. The foundation of this selectivity lies in the significant difference in bond dissociation energies (BDE) between the carbon-chlorine and carbon-fluorine bonds.
-
C(sp³)–Cl Bond: BDE is approximately 80 kcal/mol.[3]
This ~20-30 kcal/mol difference renders the C–F bond substantially stronger and thus kinetically less reactive.[3][4] In the context of transition-metal-catalyzed cross-coupling, the oxidative addition step, which is often rate-limiting for alkyl halides, will overwhelmingly favor the weaker C–Cl bond.[5][6] Activating a primary C–F bond typically requires specialized, highly reactive catalysts or harsh conditions, which are not employed in the standard protocols described herein.[7][8] Therefore, with judicious selection of catalysts and reaction conditions, this compound can be reliably coupled at the chloro- position with high fidelity.
Caption: Chemoselective activation of the C-Cl bond.
Generalized Catalytic Cycle for C(sp³)–Cl Cross-Coupling
The protocols described in this note are primarily based on transition metal catalysis (e.g., Nickel, Palladium). The widely accepted mechanism proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The low-valent metal catalyst (M⁰) inserts into the C–Cl bond of this compound, forming an organometallic intermediate (R-MII-X). This is the chemoselectivity-determining step.[9][10]
-
Transmetalation: The organometallic reagent (R'–M') transfers its organic group (R') to the catalyst center, displacing the halide and forming a new di-organometallic complex (R-MII-R').[9][10][11]
-
Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the metal center, forming the desired C–C bond and regenerating the active M⁰ catalyst.[9][10][11] A common competing side reaction for alkyl halides is β-hydride elimination, which can be suppressed through the careful selection of ligands and reaction conditions.[6][12]
Caption: Generalized catalytic cycle for cross-coupling.
Experimental Protocols
General Laboratory Practices: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Nickel-Catalyzed Kumada Coupling with Aryl Grignard Reagents
Rationale: The Kumada coupling utilizes highly reactive Grignard reagents.[9][13] Nickel catalysts are particularly effective for activating C(sp³)–Cl bonds and are often more economical than palladium.[13][14][15] This protocol is robust for forming C(sp³)–C(sp²) bonds. The high reactivity of Grignard reagents, however, limits tolerance to sensitive functional groups like esters or nitriles.[13]
| Reagents & Materials | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | ≥98% | |
| Arylmagnesium bromide (e.g., Phenylmagnesium bromide) | Sigma-Aldrich | 1.0 M in THF | Titrate prior to use. |
| Nickel(II) chloride dimethoxyethane complex (NiCl₂·dme) | Strem Chemicals | 98% | Pre-catalyst. |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Strem Chemicals | 98% | Ligand precursor. |
| Sodium tert-butoxide (NaOtBu) | Acros Organics | 98% | Base for ligand generation. |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | DriSolv™ | Solvent. |
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox, add NiCl₂·dme (11.0 mg, 0.05 mmol, 5 mol%) and IPr·HCl (42.5 mg, 0.10 mmol, 10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (2.0 mL) and stir for 5 minutes to form a suspension.
-
Add sodium tert-butoxide (19.2 mg, 0.20 mmol, 20 mol%) to the suspension. The mixture should change color, indicating the formation of the active Ni(0) complex. Stir for 15 minutes.
-
Reaction Assembly: To the catalyst mixture, add a solution of this compound (139 mg, 1.0 mmol, 1.0 equiv) in THF (2.0 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the arylmagnesium bromide solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with diethyl ether.
-
Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-aryl-6-fluorohexane.
| Coupling Partner | Catalyst System | Solvent | Temp. | Typical Yield |
| Phenyl-MgBr | NiCl₂·dme / IPr·HCl | THF | RT | 85-95% |
| 4-Methoxy-phenyl-MgBr | NiCl₂·dme / IPr·HCl | THF | RT | 80-90% |
| 2-Thienyl-MgBr | NiCl₂·dme / IPr·HCl | THF | RT | 75-85% |
Protocol 2: Palladium-Catalyzed Negishi Coupling with Alkylzinc Reagents
Rationale: The Negishi coupling employs organozinc reagents, which are prepared from the corresponding Grignard or organolithium reagents.[12][16] They offer an excellent balance of high reactivity and superior functional group tolerance compared to Grignards, making them suitable for more complex substrates.[17] Palladium catalysts with bulky, electron-rich phosphine ligands are highly effective at promoting C(sp³)–C(sp³) bond formation while suppressing β-hydride elimination.[12][16]
| Reagents & Materials | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | ≥98% | |
| Alkyl Grignard Reagent (for transmetalation) | Sigma-Aldrich | 1.0 M in THF/Et₂O | e.g., Isopropylmagnesium chloride. |
| Zinc Chloride (ZnCl₂) | Beantown Chemical | ≥99.9%, Anhydrous | Dry thoroughly before use. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 98% | Pre-catalyst. |
| cataCXium® A (Buchwald Ligand) | Sigma-Aldrich | 98% | Ligand. |
| Anhydrous N,N-Dimethylacetamide (DMAc) | Acros Organics | DriSolv™ | Solvent. |
Step-by-Step Protocol:
-
Organozinc Preparation (in situ): In a glovebox, add anhydrous ZnCl₂ (204 mg, 1.5 mmol, 1.5 equiv) to an oven-dried Schlenk flask. Add anhydrous THF (3.0 mL) and stir until fully dissolved.
-
Cool the ZnCl₂ solution to 0 °C and slowly add the alkyl Grignard reagent (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise. A gentle exotherm may be observed.
-
After addition, remove the ice bath and stir the resulting organozinc solution at room temperature for 30 minutes.
-
Reaction Assembly: In a separate Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and cataCXium® A (28.6 mg, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with inert gas three times. Add anhydrous DMAc (2.0 mL) followed by this compound (139 mg, 1.0 mmol, 1.0 equiv).
-
Coupling: Transfer the prepared organozinc solution to the palladium/substrate mixture via cannula.
-
Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 24 hours.
-
Monitoring, Workup, and Purification: Follow the same procedures as described in Protocol 1.
| Coupling Partner | Catalyst System | Solvent | Temp. | Typical Yield |
| Isopropyl-ZnCl | Pd₂(dba)₃ / cataCXium® A | DMAc | 80 °C | 70-80% |
| Cyclohexyl-ZnCl | Pd₂(dba)₃ / cataCXium® A | DMAc | 80 °C | 65-75% |
| Benzyl-ZnCl | Pd₂(dba)₃ / cataCXium® A | DMAc | 80 °C | 75-85% |
Protocol 3: Gilman (Organocuprate) Coupling
Rationale: Gilman reagents (lithium dialkylcuprates) are softer nucleophiles than Grignard or organolithium reagents.[18][19] This makes them highly effective for coupling with alkyl halides via a mechanism that resembles an Sₙ2 reaction, with minimal side reactions like elimination.[20] This method is particularly useful for forming C(sp³)–C(sp³) bonds with primary and secondary alkyl groups.
| Reagents & Materials | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | ≥98% | |
| Alkyllithium (e.g., n-Butyllithium) | Sigma-Aldrich | 1.6 M in Hexanes | Titrate prior to use. |
| Copper(I) Iodide (CuI) | Acros Organics | 99.9% | Purify if necessary. |
| Anhydrous Diethyl Ether (Et₂O) | Fisher Scientific | Anhydrous | Solvent. |
Step-by-Step Protocol:
-
Cuprate Preparation: To an oven-dried Schlenk flask under inert atmosphere, add CuI (190 mg, 1.0 mmol, 1.0 equiv) and anhydrous diethyl ether (5.0 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium solution (1.25 mL of 1.6 M solution, 2.0 mmol, 2.0 equiv) dropwise. The mixture will change color (often to a dark or yellow solution), indicating the formation of the lithium dialkylcuprate. Stir at -78 °C for 30 minutes.
-
Substrate Addition: While maintaining the temperature at -78 °C, add a solution of this compound (139 mg, 1.0 mmol, 1.0 equiv) in diethyl ether (2.0 mL) dropwise to the Gilman reagent.
-
Reaction: After addition, allow the reaction to slowly warm to 0 °C and stir for 3-4 hours.
-
Monitoring, Workup, and Purification: Follow the same procedures as described in Protocol 1. The quench with NH₄Cl is particularly important to complex the copper salts and facilitate separation.
Optimization and Troubleshooting
Effective cross-coupling of unactivated alkyl halides can sometimes require optimization. Below is a workflow to address common issues.
Caption: A decision-tree for troubleshooting C-C coupling.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst; Low reaction temperature; Poor quality organometallic reagent. | 1. Prepare fresh catalyst or use a different pre-catalyst/ligand system.[14][15] 2. Increase temperature in 10-20 °C increments. 3. Titrate Grignard/organolithium reagents; use freshly prepared organozinc reagents. |
| Low Yield | Incomplete reaction; Competing side reactions. | 1. Increase reaction time. 2. See below for specific side reactions. |
| β-Hydride Elimination | Unfavorable reductive elimination kinetics. Leads to 1-hexene byproduct. | 1. Use ligands that promote faster reductive elimination (e.g., bulky, electron-rich phosphines for Pd; NHC ligands for Ni).[12][16] 2. Lower reaction temperature. |
| Homocoupling of Organometallic | Fast transmetalation and/or reaction between organometallic and catalyst. | 1. Use slow, dropwise addition of the organometallic reagent at low temperature (0 °C or below). 2. Ensure a 1.1-1.3 molar excess of the organometallic, not higher. |
Conclusion
This compound is a valuable and versatile building block for introducing fluorinated alkyl chains into organic molecules. The significant difference in the C–Cl and C–F bond strengths allows for highly chemoselective cross-coupling at the chlorinated carbon. By selecting the appropriate catalyst system—such as Ni/NHC for Kumada couplings, Pd/phosphine for Negishi couplings, or classical organocuprates—researchers can reliably form new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, leaving the fluoro- group available for further synthetic elaboration. The protocols and troubleshooting guides provided herein offer a robust starting point for the successful application of this substrate in complex molecule synthesis.
References
-
Kirchhoefer, P. L., et al. (2010). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 49(36), 6443-6446. [Link]
-
Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]
-
Grover, H. K., et al. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Journal of the American Chemical Society, 131(28), 9756-9766. [Link]
-
Lin, Q., et al. (2022). Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides. Journal of the American Chemical Society, 144(1), 107-114. [Link]
-
Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Singh, A. K., et al. (2022). Recent Advances in C(sp³)–C(sp³) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts. Organometallics, 41(6), 633-651. [Link]
-
Vechorkin, O., et al. (2010). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 132(40), 14286-14288. [Link]
-
Wang, C., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 143(31), 12034-12040. [Link]
-
Vechorkin, O., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(28), 9756-9766. [Link]
-
SciSpace. Alkyl–Alkyl Suzuki Cross‐Coupling of Unactivated Secondary Alkyl Chlorides. SciSpace. [Link]
-
Wikipedia. Kumada coupling. Wikipedia. [Link]
-
ResearchGate. Recent Advances in Csp3−Csp3 Cross-Coupling via Metallaphotoredox Strategy. ResearchGate. [Link]
-
Vechorkin, O., et al. (2010). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 132(40), 14286-14288. [Link]
-
NROChemistry. Kumada Coupling. NROChemistry. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Wikipedia. Reactions of organocopper reagents. Wikipedia. [Link]
-
EPFL Graph Search. Ni-Catalyzed Sonogashira Coupling of Non-activated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. EPFL. [Link]
-
Han, C. & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]
-
Choi, J. & Fu, G. C. (2017). Iridium-Catalyzed Stereocontrolled C(sp³)–C(sp³) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 139(26), 8794-8797. [Link]
-
Valente, C., et al. (2010). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 46(12), 2152-2154. [Link]
-
Wang, Z., et al. (2023). Electroreductive C(sp³)–C(sp³) Cross-Coupling Reactions. The Journal of Organic Chemistry, 88(24), 17305-17316. [Link]
-
Macmillan Group. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Macmillan Group. [Link]
-
Proust, V., et al. (2011). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Synthesis, 2011(13), 2045-2050. [Link]
-
Liu, W., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(1), 1-11. [Link]
-
Dai, X. (2005). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]
-
Hatakeyama, T., et al. (2010). Iron-Catalyzed Suzuki−Miyaura Coupling of Alkyl Halides. Organic Letters, 12(7), 1516-1519. [Link]
-
Dai, X. (2005). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]
-
Han, C. & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]
-
Terao, J. & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 41(11), 1545-1554. [Link]
-
ResearchGate. Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
ResearchGate. ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]
-
Xiang, J.-X., & Patureau, F. W. (2022). Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. ChemPhotoChem, 6(10), e202200130. [Link]
-
Quora. Which is stronger, the covalent bond C-F or C-CL? Why?. Quora. [Link]
-
Chemistry Stack Exchange. Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. Chemistry Stack Exchange. [Link]
-
Kambe, N. (2004). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor. [Link]
-
Science.gov. grignard reagents: Topics. Science.gov. [Link]
-
Frisch, A. C., et al. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059. [Link]
-
Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545-1554. [Link]
-
ResearchGate. Palladium‐Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. ResearchGate. [Link]
-
Zöttl, S., & Scheier, P. (2022). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. International Journal of Molecular Sciences, 23(18), 10839. [Link]
-
Fernández-Espada, R., et al. (2018). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 118(20), 10347-10430. [Link]
Sources
- 1. Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 18. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 1-Chloro-6-fluorohexane in the Synthesis of Advanced Fluorinated Polymers
Abstract
The strategic incorporation of fluorine into polymers imparts a unique combination of properties, including low surface energy, high thermal stability, chemical inertness, and hydrophobicity.[1][2] These characteristics make fluorinated polymers indispensable in advanced coatings, specialty textiles, and biomedical devices.[3][4] This guide provides an in-depth technical overview of the synthetic pathways from 1-chloro-6-fluorohexane, a versatile and accessible precursor, to high-performance fluorinated acrylic polymers. We will explore the critical transition from precursor to a polymerizable monomer, detail robust polymerization protocols such as Atom Transfer Radical Polymerization (ATRP), and discuss the characterization and resultant properties of these advanced materials. The causality behind experimental choices is emphasized to provide researchers with a foundational understanding for protocol adaptation and troubleshooting.
Introduction: The Strategic Value of ω-Functionalized Fluoroalkanes
Fluorinated polymers are a cornerstone of modern materials science. While perfluorinated systems offer maximum stability, they often suffer from poor processability and high cost. A more versatile and economically viable approach involves the synthesis of side-chain fluorinated polymers, where a conventional polymer backbone (like an acrylic) is decorated with fluorinated side chains.[5] This architecture combines the desirable properties of fluorine with the processability of the hydrocarbon backbone.
This compound (CAS: 1550-09-0) emerges as a highly strategic starting material in this context. Its bifunctional nature—a reactive chloride for nucleophilic substitution and a stable fluoride—allows for its straightforward conversion into a variety of polymerizable monomers. This guide focuses on its transformation into 6-fluorohexyl acrylate (FHA), a key building block for creating side-chain fluorinated polymers with tailored properties. The purity of the initial this compound is paramount, as impurities can introduce unpredictable side reactions and compromise the final polymer's integrity.[6]
// Nodes Precursor [label="this compound\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer_Synth [label="Monomer Synthesis\n(Nucleophilic Substitution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="6-Fluorohexyl Acrylate\n(Monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Controlled Polymerization\n(e.g., ATRP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Poly(6-fluorohexyl acrylate)\n(Final Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Applications [label="Advanced Applications\n(Coatings, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Precursor -> Monomer_Synth [label=" Step 1"]; Monomer_Synth -> Monomer [label=" Yields"]; Monomer -> Polymerization [label=" Step 2"]; Polymerization -> Polymer [label=" Yields"]; Polymer -> Applications [label=" Enables"]; } endot Caption: Overall synthetic workflow from precursor to application.
From Precursor to Monomer: Synthesis of 6-Fluorohexyl Acrylate (FHA)
The conversion of this compound to a polymerizable acrylate monomer is the foundational step. This is typically achieved via a nucleophilic substitution reaction where the more labile chloride is displaced by an acrylate source.
Mechanistic Rationale
The choice of reaction is a classic Williamson ether synthesis analogue, adapted for ester formation. We use potassium acrylate as the nucleophile. The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) to enhance the nucleophilicity of the acrylate salt and accelerate the SN2 reaction. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. TBAB facilitates the transport of the acrylate anion from the solid phase (or a poorly solvated state) into the organic phase where the reaction occurs, significantly improving reaction rates and yields.
Detailed Experimental Protocol
Materials:
-
This compound (≥99% purity)[6]
-
Potassium acrylate
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Basic alumina
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium acrylate (1.2 equivalents) and TBAB (0.05 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via cannula, sufficient to create a stirrable slurry.
-
Reactant Addition: Add this compound (1.0 equivalent) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by passing it through a short plug of basic alumina to remove any remaining acrylic acid. Further purification can be achieved by vacuum distillation to yield pure 6-fluorohexyl acrylate.
-
Polymerization Methodologies: Crafting Fluorinated Polymers
The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution (dispersity, Đ), and end-group fidelity. For fluorinated acrylates, controlled radical polymerization methods are particularly effective.
Photoinduced Atom Transfer Radical Polymerization (ATRP)
Photoinduced ATRP is a powerful and highly efficient method for polymerizing semi-fluorinated acrylates under controlled conditions.[7][8] It offers excellent temporal control and allows for the synthesis of well-defined polymers with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity, even at high conversions.[9][10]
Causality Behind the Protocol:
-
Catalyst System: A copper(II) bromide (Cu(II)Br₂) / Me₆-TREN (tris(2-dimethylaminoethyl)amine) complex is used. Under UV irradiation, the ligand promotes the reduction of Cu(II) to the active Cu(I) species, which initiates the polymerization.[7] Using ppm levels of catalyst minimizes contamination of the final polymer.
-
Solvent Choice: The solvent is a critical parameter. Standard solvents can lead to detrimental side reactions like transesterification with the fluorinated monomer. 2-Trifluoromethyl-2-propanol (TFMP) is an ideal solvent as it effectively solubilizes the monomer, polymer, and catalyst while being non-coordinating and sterically hindered, thus preventing transesterification.[7][8]
-
Initiator: An initiator with a weak carbon-halogen bond, such as ethyl α-bromophenylacetate (EBP), is used to start the polymer chains.
// Nodes Setup [label="Prepare Stock Solutions\n(Monomer, Initiator, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Combine Reagents in Vial\nDegas via N₂ Purge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irradiation [label="UV Irradiation (e.g., 365 nm)\nInitiates Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Conversion\n(¹H NMR / GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Expose to Air\nQuenches Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Precipitate in Methanol\nIsolate & Dry Polymer", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Setup -> Reaction; Reaction -> Irradiation; Irradiation -> Monitoring; Monitoring -> Termination [label="At desired\nconversion"]; Termination -> Purification; } endot Caption: Experimental workflow for photoinduced ATRP.
Detailed Protocol for Photoinduced ATRP of FHA:
Materials:
-
6-Fluorohexyl acrylate (FHA), purified
-
Ethyl α-bromophenylacetate (EBP)
-
Copper(II) bromide (Cu(II)Br₂)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN)
-
2-Trifluoromethyl-2-propanol (TFMP), anhydrous
-
Methanol (for precipitation)
Procedure:
-
Stock Solutions: Prepare stock solutions of the initiator (EBP in TFMP) and the catalyst (Cu(II)Br₂ and Me₆-TREN in TFMP) to ensure accurate dispensing of small quantities.
-
Reaction Setup: In a glass vial equipped with a magnetic stir bar, add the FHA monomer.
-
Reagent Addition: Add the required volumes of the initiator and catalyst stock solutions to the monomer. The target Degree of Polymerization (DP) is set by the [Monomer]/[Initiator] ratio. A typical ratio for catalyst components is [Cu(II)Br₂]/[Me₆-TREN] = 1:1.
-
Degassing: Seal the vial with a rubber septum and degas the solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the vial under a UV lamp (e.g., 365 nm) with controlled temperature stirring. The reaction is typically run at room temperature.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe and analyze for monomer conversion using ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached (typically >90%), terminate the polymerization by opening the vial to air and diluting with a small amount of solvent (e.g., THF).
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol. The purified polymer will crash out of solution. Filter the solid, wash with fresh methanol, and dry under vacuum to a constant weight.
Anionic Polymerization
Anionic polymerization offers another route to well-defined polymers, though it requires more stringent reaction conditions.[11] The strong electron-withdrawing nature of the fluoroalkyl group enhances the reactivity of the acrylate monomer towards anionic attack.[12]
Causality Behind the Protocol:
-
Initiator Choice: The key challenge in anionic polymerization of acrylates is preventing side reactions, specifically the initiator's nucleophilic attack on the ester's carbonyl group.[13] Therefore, initiators of relatively low reactivity, such as organoaluminum compounds or delocalized carbanions like 1,1-diphenyl-3-methylpentyllithium, are preferred over highly reactive organolithiums like n-BuLi.[12]
-
Conditions: The polymerization must be conducted under rigorously anhydrous and anaerobic conditions at low temperatures (e.g., -78 °C) to suppress termination and side reactions.
Polymer Characterization and Material Properties
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its material properties.
| Technique | Purpose | Expected Outcome for Poly(FHA) |
| ¹H NMR Spectroscopy | To confirm monomer conversion and polymer structure. | Disappearance of monomer vinyl protons (~5.8-6.4 ppm) and appearance of broad polymer backbone signals. |
| Gel Permeation Chromatography (GPC/SEC) | To determine molecular weight (Mₙ, Mₙ) and dispersity (Đ). | A narrow, monomodal distribution with Đ typically between 1.1 and 1.3 for controlled polymerizations.[9] |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (T₉). | A single T₉ value, which can be modulated by copolymerization with other acrylic monomers.[5] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Fluorinated acrylic polymers generally exhibit enhanced thermal stability compared to their non-fluorinated analogues.[3][14] |
| Contact Angle Goniometry | To measure surface energy and hydrophobicity. | High static water contact angles, indicating a low-energy, hydrophobic surface.[3][15] |
The resulting poly(6-fluorohexyl acrylate) and its copolymers are known for creating surfaces with low surface energy, leading to excellent water and oil repellency.[1][3] This property is highly desirable for protective coatings on a variety of substrates, from textiles to architectural materials.[1][5]
Conclusion
This compound serves as an exemplary precursor for the synthesis of advanced side-chain fluorinated polymers. Through a straightforward conversion to its acrylate derivative followed by controlled polymerization techniques like photoinduced ATRP, researchers can produce well-defined polymers with high precision. The resulting materials exhibit the valuable properties conferred by fluorine—hydrophobicity, chemical resistance, and thermal stability—making them suitable for a wide array of high-performance applications. The protocols and rationale presented herein provide a solid foundation for scientists and engineers working in the field of fluorinated materials and drug delivery systems.
References
- Structure Control, Coating Properties, And Durability of Fluorinated Acrylic-Based Polymers. American Chemical Society.
-
Discekici, E. H., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5939-5945. Available at: [Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. PubMed. Available at: [Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. eScholarship, University of California. Available at: [Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Sci-Hub. Available at: [Link]
-
Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society. Available at: [Link]
-
Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. ACS Publications. Available at: [Link]
-
Anionic Polymerization of Fluorinated Vinyl Monomers. ScienceDirect. Available at: [Link]
-
What Are Fluorinated Acrylic Polymers? YouTube. Available at: [Link]
-
Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Taylor & Francis Online. Available at: [Link]
-
Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Taylor & Francis Online. Available at: [Link]
-
Fluorinated polymers in a low carbon, circular and toxic-free economy. ResearchGate. Available at: [Link]
-
Controlled Anionic Polymerization Mediated by Carbon Dioxide with Paige Jacky. YouTube. Available at: [Link]
-
Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. ScienceDirect. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
(PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. Available at: [Link]
-
Quality and Purity: Ensuring Top Performance with this compound. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. paint.org [paint.org]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]
- 10. Sci-Hub. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials / Journal of the American Chemical Society, 2017 [sci-hub.box]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Protocols for the Selective Alkylation of Amines and Phenols with 1-Chloro-6-fluorohexane
An Application Guide for Researchers
Abstract
This technical guide provides detailed application notes and validated protocols for the selective alkylation of primary/secondary amines and phenols using 1-chloro-6-fluorohexane. This bifunctional alkylating agent is of significant interest in medicinal chemistry and materials science, enabling the introduction of a fluorohexyl chain where the terminal fluorine can serve as a stable metabolic blocker, a PET imaging label precursor, or a tool for modulating physicochemical properties. The protocols herein are structured to provide researchers with a robust framework for achieving high-yield, selective N- and O-alkylation by leveraging a deep understanding of reaction mechanisms and optimizing critical process parameters. We address common challenges, such as over-alkylation in amines and C- vs. O-alkylation in phenols, offering field-proven solutions.
Introduction: The Strategic Utility of this compound
In the landscape of drug development and specialty chemical synthesis, the precise modification of molecular scaffolds is paramount. Alkylated amines and phenols are ubiquitous structural motifs found in a vast array of pharmaceuticals and functional materials.[1] this compound (CAS 1550-09-0) presents itself as a uniquely valuable reagent.[2] Its design incorporates two key features:
-
A Reactive Center: The primary alkyl chloride provides a reliable electrophilic site for classical Sₙ2 nucleophilic substitution reactions. The chloride is an excellent leaving group, facilitating reactions under mild to moderate conditions.
-
A Stable Moiety: The terminal C-F bond is exceptionally strong and generally unreactive under standard nucleophilic substitution conditions. This allows the fluoro group to be carried through a synthetic sequence intact, acting as a stable "tag."
This differential reactivity is the cornerstone of its utility, allowing for the selective formation of a C-N or C-O bond at the chloride position while preserving the fluoride for subsequent applications or as a permanent structural element.[3]
This document is divided into two primary sections, detailing the N-alkylation of amines and the O-alkylation of phenols (Williamson Ether Synthesis), respectively.
General Experimental Workflow
A successful alkylation strategy requires careful planning and execution. The following workflow provides a general overview of the process from conception to characterization.
Caption: General experimental workflow for alkylation reactions.
PART A: N-Alkylation of Amines with this compound
The direct alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, it is fraught with the potential for poor selectivity.[4][5]
The Mechanistic Challenge: Over-Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The nitrogen atom's lone pair of electrons in the amine acts as the nucleophile, attacking the electrophilic carbon atom of the C-Cl bond in this compound.[6]
A significant challenge arises because the product of the initial reaction—a secondary amine—is often a better nucleophile than the starting primary amine.[5][7] This leads to a "runaway" reaction where the newly formed secondary amine competes for the remaining alkyl halide, producing a tertiary amine.[6][8][9] This tertiary amine can be alkylated further to form a quaternary ammonium salt.
Caption: The competitive pathways of N-alkylation.
Strategy for Selective Mono-Alkylation
The most straightforward strategy to favor the formation of the desired mono-alkylated product is to use a large excess of the starting amine relative to the alkylating agent.[10][11] By Le Châtelier's principle, this high concentration of the initial amine increases the probability of it reacting with the this compound before the newly formed secondary amine product can.
Protocol: Mono-N-Alkylation of a Primary Aromatic Amine
This protocol describes the synthesis of N-(6-fluorohexyl)aniline as a representative example.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add aniline (5.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (40 mL).
-
Inert Atmosphere: Flush the flask with nitrogen gas and maintain a positive pressure.
-
Reagent Addition: While stirring vigorously, add this compound (1.0 eq.) to the mixture via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyl halide is consumed.
-
Cooling & Filtration: Cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure secondary amine.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 3-10 equivalents | Statistically favors mono-alkylation over di-alkylation.[11] |
| Base | K₂CO₃, Na₂CO₃, or DIPEA | A non-nucleophilic base to neutralize the HCl byproduct without competing in the reaction. |
| Solvent | Acetonitrile, DMF, Ethanol | Polar aprotic solvents are generally preferred to dissolve the salts and facilitate the Sₙ2 reaction.[12] Ethanolic conditions are also common.[8][10] |
| Temperature | 60-100 °C | Provides sufficient activation energy for the Sₙ2 reaction to proceed at a reasonable rate. |
Table 1. Key Parameters for Selective N-Alkylation.
PART B: O-Alkylation of Phenols with this compound
The O-alkylation of phenols with alkyl halides, known as the Williamson Ether Synthesis, is a highly reliable and versatile method for forming aryl ethers.[1][13][14]
Mechanism: The Williamson Ether Synthesis
This reaction proceeds in two conceptual steps via an Sₙ2 mechanism.[15][16]
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion.[13][17]
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the C-Cl bond in this compound, displacing the chloride leaving group to form the aryl ether.[15]
Caption: The two-step process of the Williamson Ether Synthesis.
Critical Parameters: Base and Solvent Selection
The success of the Williamson synthesis hinges on the proper choice of base and solvent.
-
Base: The base must be strong enough to quantitatively deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[12][13] K₂CO₃ is often preferred for its ease of handling and moderate reactivity.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[12] These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it highly reactive for the Sₙ2 attack.[18] Protic solvents can reduce nucleophilicity and may lead to competing C-alkylation side reactions.[18]
Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details the synthesis of 1-(6-fluorohexyloxy)-4-methoxybenzene.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.2 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (10 mL per mmol of phenol).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add this compound (1.0 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting phenol.
-
Cooling & Quenching: Cool the reaction to room temperature and pour it into cold water (3x the volume of DMF used).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 1M HCl (1 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to yield the pure aryl ether.
| Parameter | Recommended Condition | Rationale |
| Phenol Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures the complete consumption of the more valuable alkyl halide. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Must be sufficient to deprotonate the phenol. K₂CO₃ is a practical and effective choice.[17] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion, accelerating the Sₙ2 reaction.[12][18] |
| Temperature | 50-100 °C | Reaction temperature depends on the nucleophilicity of the phenol. Electron-poor phenols may require higher temperatures.[12] |
Table 2. Key Parameters for Williamson Ether Synthesis.
Safety & Handling of this compound
As with any halogenated hydrocarbon, appropriate safety precautions must be taken. While a specific, comprehensive safety dataset for this compound is not widely published, data from analogous compounds like 1-chlorohexane suggest the following:[19][20]
-
Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[21][22]
-
Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Harmful if inhaled or swallowed.[20][22]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[21]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Crucial Note: Always consult the manufacturer's Safety Data Sheet (SDS) for this compound before use.[23]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Insufficient temperature; Inactive reagents; Poor quality solvent (wet). | Increase reaction temperature. Use freshly distilled/purified starting materials. Ensure anhydrous conditions, especially for O-alkylation. |
| Over-Alkylation (N-Alkylation) | Insufficient excess of starting amine. | Increase the molar ratio of amine to alkyl halide to >5:1.[11] |
| C-Alkylation Side Product (O-Alkylation) | Use of protic or less polar solvents; High temperatures. | Switch to a polar aprotic solvent like DMF or DMSO.[18] Try running the reaction at a lower temperature for a longer time. |
| Complex Product Mixture | Side reactions; Reagent decomposition. | Lower the reaction temperature. Confirm the stability of substrates under the reaction conditions. Ensure an inert atmosphere if substrates are air-sensitive. |
Table 3. Common Troubleshooting Guide for Alkylation Reactions.
References
-
Chemguide. (n.d.). Multiple Nucleophilic Substitution in the Reaction Between Halogenoalkanes and Ammonia. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia. Retrieved from [Link]
-
Chemistry Student. (2022, September 29). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes. Retrieved from [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
- Tamura, M., et al. (2016). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
-
ResearchGate. (n.d.). Iridium/graphene nanostructured catalyst for the N-alkylation of amines. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
- Senthamarai, T., et al. (2015). Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. Journal of the American Chemical Society.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. Retrieved from [Link]
- Tsubogo, T., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.
- Roy, T., et al. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chlorohexane. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Quality and Purity: Ensuring Top Performance with this compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 12. byjus.com [byjus.com]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. chemistnotes.com [chemistnotes.com]
- 17. reddit.com [reddit.com]
- 18. pharmaxchange.info [pharmaxchange.info]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. tcichemicals.com [tcichemicals.com]
- 23. This compound - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Nucleophilic Substitution with 1-Chloro-6-fluorohexane
Welcome to the technical support center for reactions involving 1-chloro-6-fluorohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing nucleophilic substitution reactions with this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs): Core Principles
This section addresses the fundamental concepts governing the reactivity of this compound.
Q1: I have this compound. Which halogen will be substituted in a nucleophilic substitution reaction?
A: The nucleophilic attack will overwhelmingly occur at the carbon bonded to the chlorine atom. This selectivity is governed by the principle of leaving group ability. A good leaving group is a weak base that can stabilize the negative charge after it departs.[1] The carbon-chlorine (C-Cl) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond.[2] Consequently, the chloride ion (Cl⁻) is a much better leaving group than the fluoride ion (F⁻). The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻.[1]
Q2: What is the expected reaction mechanism, S_N_1 or S_N_2?
A: Reactions with this compound will proceed almost exclusively via the S_N_2 (bimolecular nucleophilic substitution) mechanism.[3][4] This is because the chlorine is attached to a primary carbon.
-
Expertise & Experience: The S_N_2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5][6] This pathway is favored for primary halides due to minimal steric hindrance around the reaction center.[5] The alternative S_N_1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary systems because primary carbocations are very unstable.[1][7]
Q3: How do I select the optimal solvent for my reaction?
A: The choice of solvent is critical for the success of an S_N_2 reaction. You should use a polar aprotic solvent .
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can dissolve the nucleophilic salt but do not engage in strong hydrogen bonding with the nucleophile.[1][8] This leaves the nucleophile "naked" and highly reactive, accelerating the S_N_2 rate. In contrast, polar protic solvents (e.g., water, methanol, ethanol) form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity, which can significantly slow down or even inhibit an S_N_2 reaction.[8][9][10]
Q4: My nucleophilic salt (e.g., NaN₃, KCN) is not soluble in my organic solvent. What should I do?
A: This is a common challenge that can be solved using Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the nucleophile from a solid or aqueous phase into the organic phase where the this compound is dissolved.[11]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the nucleophilic anion, creating a salt complex that is soluble in the organic solvent. This allows the nucleophile to access the substrate and react. PTC is a powerful technique for improving reaction rates, increasing yields, and enabling reactions between immiscible reactants.[11][12]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A: Low conversion is a frequent issue stemming from several potential factors.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Nucleophile Reactivity | The nucleophile may be too weak, or it may be "caged" by a protic solvent. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[5] | Use a stronger, negatively charged nucleophile if possible. Ensure you are using a polar aprotic solvent like DMF or DMSO.[8] |
| Low Reaction Temperature | S_N_2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a very slow reaction rate. | Gently heat the reaction mixture. A common starting point is 50-80 °C. Monitor the reaction by TLC or GC to avoid decomposition or side reactions at excessive temperatures. |
| Inadequate Mixing/Solubility | If the nucleophile is a solid and is not dissolving, the reaction is limited to the crystal surface. | Add a phase-transfer catalyst (e.g., TBAB, 5-10 mol%) to increase the solubility of the nucleophile in the organic phase.[11] Ensure vigorous stirring. |
| Impure Reagents | Water is a common impurity that can deactivate strong nucleophiles and interfere with the reaction. Ensure your solvent is anhydrous and your starting materials are pure. | Use anhydrous solvents. Dry starting materials if necessary. |
Q2: I'm observing significant side products. How can I identify and minimize them?
A: The primary competing reaction in this system is E2 (bimolecular elimination) .
-
Identification: The E2 product will be 6-fluoro-1-hexene. This can be identified by GC-MS (different retention time and mass) or ¹H NMR (appearance of vinyl proton signals).
-
Causality: Elimination is favored by strongly basic, sterically hindered nucleophiles and higher reaction temperatures.[13] While substitution is generally favored for primary halides, using a nucleophile that is more basic than it is nucleophilic (e.g., tert-butoxide) will promote elimination.
-
Mitigation Strategies:
-
Choose a Good Nucleophile: Use nucleophiles that are strong but not excessively basic (e.g., N₃⁻, CN⁻, I⁻).
-
Control Temperature: Avoid excessively high temperatures, as elimination pathways have a higher activation energy and become more competitive as temperature increases.[3]
-
Avoid Hindered Bases: Do not use bulky bases as nucleophiles if substitution is the desired outcome.
-
Q3: How can I monitor the reaction progress effectively?
A: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
-
TLC: This is a quick and easy method. Spot the reaction mixture alongside the this compound starting material. The product, being more polar if a heteroatom nucleophile is used, should have a lower R_f value.
-
GC: Provides a more quantitative assessment of the conversion. You will see the peak for the starting material decrease while a new peak for the product appears at a different retention time.
-
Spectrofluorimetry: For certain applications, if the nucleophile or the resulting product is fluorescent, spectrofluorimetric analysis can be a highly sensitive method for quantification.[14]
Visualizations & Workflows
S_N_2 Reaction Mechanism
Caption: The S_N_2 mechanism on this compound.
Troubleshooting Workflow for Low Conversion
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijirset.com [ijirset.com]
- 12. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 14. Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Grignard Reactions Using 1-Chloro-6-fluorohexane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Grignard reactions, specifically with challenging substrates like 1-Chloro-6-fluorohexane. The presence of a less reactive alkyl chloride and a distal fluorine atom introduces unique considerations that this guide will address in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Failures
This section targets specific issues you may encounter during your experiment. The answers provide not just a solution, but the underlying chemical reasoning to empower your future synthetic designs.
Q1: My Grignard reaction with this compound refuses to start. What are the primary causes and how can I initiate it?
A1: Failure to initiate is the most common hurdle in Grignard synthesis, especially with less reactive alkyl chlorides.[1][2] The root cause is almost always the passivation of the magnesium surface or the presence of contaminants.
Underlying Causes & Solutions:
-
Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a thin, unreactive layer of MgO from exposure to air.[1][3] This layer acts as a physical barrier, preventing the magnesium from reacting with the alkyl halide.
-
Solution 1: Physical Activation: In a dry, inert atmosphere (Nitrogen or Argon), use a glass stirring rod to crush some of the magnesium turnings against the side of the flask.[4] This action breaks the oxide layer, exposing a fresh, reactive metal surface.
-
Solution 2: Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][4][5] These activators react with the magnesium to form magnesium halides, which helps to clean and activate the metal surface. The disappearance of the iodine's characteristic purple/brown color is a good indicator that the magnesium is now active.[1]
-
-
Presence of Water: Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water or other protic contaminants.[6]
-
Solution: All glassware must be rigorously dried before use (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be strictly anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (e.g., sodium/benzophenone for ethers) is critical.
-
-
Low Reactivity of Alkyl Chloride: The carbon-chlorine bond is stronger and less polarized than C-Br or C-I bonds, making the reaction inherently more difficult to start.[2][7]
-
Solution: Gentle warming with a heat gun can provide the necessary activation energy.[8] Be cautious, as the reaction is highly exothermic once it begins. Be prepared to immerse the flask in a cooling bath to moderate the reaction rate.
-
Q2: The reaction initiated, but it is sluggish and my final yield of the Grignard reagent is poor. How can I optimize the reaction?
A2: A sluggish reaction or low yield points to suboptimal reaction conditions that fail to favor the Grignard formation pathway.
Optimization Strategies:
-
Solvent Choice: While diethyl ether is a traditional solvent, Tetrahydrofuran (THF) is often superior for less reactive halides like alkyl chlorides.[9][10][11]
-
Causality: THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), allowing for a higher reaction temperature which can accelerate the reaction.[10][11] Furthermore, the oxygen atom in THF is sterically more accessible, making it a better Lewis base to solvate and stabilize the forming Grignard reagent.[10][11]
-
-
Rate of Addition: Adding the this compound too quickly can lead to localized high concentrations of the alkyl halide, which promotes side reactions.
-
Solution: Add the alkyl halide solution dropwise at a rate that maintains a gentle reflux. This ensures the concentration of the halide remains low, favoring reaction at the magnesium surface over side reactions in solution.[12]
-
-
Magnesium Quality: Not all magnesium is created equal.
Q3: My analysis shows a significant byproduct with a molecular weight of approximately double my expected product. What is this and how can I prevent it?
A3: You are likely observing the formation of 1,12-difluorododecane, the product of a Wurtz coupling reaction .[12][14] This is a common side reaction where the already-formed Grignard reagent (6-fluorohexylmagnesium chloride) acts as a nucleophile and attacks the electrophilic carbon of an unreacted this compound molecule.[15]
-
Mechanism: R-MgX + R-X → R-R + MgX₂
Preventative Measures:
-
Slow Addition & Dilution: This is the most effective method. By adding the alkyl halide slowly and using a sufficient volume of solvent, you keep the concentration of the halide low. This minimizes the chance of a Grignard reagent molecule encountering an alkyl halide molecule in solution before it can be formed at the magnesium surface.[12][15]
-
Controlled Temperature: While heat can be necessary for initiation, maintaining a moderate temperature (gentle reflux) during the addition phase prevents the reaction from becoming too vigorous, which can favor the Wurtz coupling pathway.[12]
Q4: Does the fluorine atom at the 6-position interfere with the Grignard reaction at the 1-position?
A4: For this specific molecule, the fluorine atom is highly unlikely to interfere. The aliphatic carbon-fluorine bond is the strongest single bond in organic chemistry and is generally considered unreactive under standard Grignard formation conditions.[16][17][18] The order of reactivity for alkyl halides in Grignard formation is I > Br > Cl >> F.[2][7] The C-Cl bond will react selectively, leaving the C-F bond intact.
Frequently Asked Questions (FAQs)
Q1: Why is the choice between THF and Diethyl Ether so important?
A1: The solvent in a Grignard reaction is not merely a medium; it is an active participant. Ethereal solvents like THF and diethyl ether are crucial because their lone pairs of electrons on the oxygen atom coordinate to the magnesium, forming a soluble complex that stabilizes the Grignard reagent.[9][19] The choice between them can significantly impact the reaction's success, particularly with challenging substrates.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale & Field Insight |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for reactions to be run at higher temperatures, providing the necessary energy to activate less reactive C-Cl bonds.[11][20] |
| Solvating Power | Good | Excellent | THF is a better Lewis base and solvating agent, which helps stabilize the Grignard reagent and can increase its reactivity. This is particularly useful for aryl and vinyl halides, as well as sluggish alkyl halides.[9][10] |
| Peroxide Formation | High Risk | High Risk | Both ethers can form explosive peroxides upon storage and exposure to air. Always use freshly opened anhydrous grade or solvent purified through a still.[20] |
| Common Use Case | Highly reactive substrates (alkyl bromides/iodides) where gentle conditions are sufficient. | Less reactive substrates (alkyl chlorides, aryl/vinyl halides) requiring higher temperatures and better stabilization.[2] |
Q2: What are the visual signs of a successful Grignard reaction initiation?
A2: A successful initiation provides clear visual cues. You should look for one or more of the following:
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]
-
Spontaneous boiling of the solvent as the exothermic reaction begins.[1][5]
-
The disappearance of the color of a chemical activator, such as the brown solution of iodine.[1]
-
Noticeable heat generation from the flask.
Q3: What is the mechanistic role of iodine in activating the magnesium?
A3: Iodine acts as a chemical activator. It reacts with the magnesium surface to form magnesium iodide (MgI₂). This process etches the surface of the metal, removing the passivating magnesium oxide layer and exposing fresh, highly reactive magnesium to the solvent and alkyl halide.[5][21]
Visualizations: Mechanisms and Workflows
Grignard Reagent Formation Mechanism
The formation of a Grignard reagent is believed to occur via a radical mechanism on the surface of the magnesium metal.[9][22]
Caption: A step-by-step workflow for troubleshooting Grignard initiation.
Competing Reactions: Grignard Formation vs. Wurtz Coupling
Visualizing the desired reaction pathway versus the primary side reaction.
Caption: The competition between desired Grignard formation and Wurtz coupling.
Experimental Protocol: Synthesis of 6-Fluorohexylmagnesium Chloride
This protocol outlines a reliable method for the in situ preparation of the target Grignard reagent.
Safety Precautions:
-
Grignard reagents are highly reactive, can be pyrophoric, and react violently with water. [8]All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. [8]Work must be performed in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal, ~10-20 mg)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stirrer, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry all components thoroughly under vacuum or a strong flow of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the reaction flask.
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add approximately 5-10% of the halide solution to the stirred magnesium suspension.
-
Observe Initiation: Watch for the disappearance of the brown iodine color and the onset of gentle bubbling or reflux. If the reaction does not start within 10-15 minutes, gently warm the bottom of the flask with a heat gun until initiation is observed. Immediately remove the heat source once the reaction begins.
-
Grignard Formation: Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady, gentle reflux. This slow addition is crucial to minimize Wurtz coupling. [12]6. Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Final Product: The resulting dark grey-brown solution is the 6-fluorohexylmagnesium chloride Grignard reagent, ready for use in the subsequent reaction step.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
- Lundin, P. A., et al. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons.
- Brainly.in. (2019, January 24). Differentiate between Wurtz Reaction and Grignard's Reaction. Please explain with mechanism.
-
Organic Chemistry. (2020, July 24). Formation Of Grignard Reagent Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
Reddit. (2016, November 18). THF vs ether in Grignard synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]
-
Organosynthetic & Organometallic Chemistry. (2010, September 11). Activation of Magnesium for grignard reaction. Retrieved from [Link]
- Osaka University. (2018, August 20). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. Phys.org.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Biological Evaluation of 6-Chloro-1-(3-fluorophenyl)
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent? Retrieved from [Link]
- Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Deitmann, E., et al. (2023).
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- Organic Syntheses. (n.d.). TITANIUM-CATALYZED REACTION OF A GRIGNARD REAGENT DERIVED FROM A PROPARGYLIC ALCOHOL WITH ALDEHYDES.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
- jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Page loading... [guidechem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. reddit.com [reddit.com]
- 14. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds | Technology Networks [technologynetworks.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. web.alfredstate.edu [web.alfredstate.edu]
- 22. youtube.com [youtube.com]
Impact of solvent polarity on the reactivity of 1-Chloro-6-fluorohexane
Welcome to the technical support guide for experiments involving 1-chloro-6-fluorohexane. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this bifunctional haloalkane. Here, we address common challenges and questions regarding the impact of solvent polarity on its reactivity, helping you optimize your reaction outcomes and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: I'm planning a nucleophilic substitution on this compound. Which halogen will act as the leaving group?
A: Nucleophilic substitution will overwhelmingly occur at the carbon bonded to the chlorine atom. The carbon-chlorine (C-Cl) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond.[1] Fluorine is a very poor leaving group due to the exceptional strength of the C-F bond and the high basicity of the resulting fluoride ion.[2] Therefore, you can confidently predict that the reaction pathway will involve the displacement of the chloride ion.
The reaction is as follows: Cl-(CH₂)₆-F + Nu⁻ → Nu-(CH₂)₆-F + Cl⁻
Q2: How does solvent choice dictate whether my reaction follows an Sₙ1 or Sₙ2 pathway?
A: Solvent polarity is a critical factor in controlling the reaction mechanism. This compound is a primary alkyl halide, which generally favors the Sₙ2 pathway due to low steric hindrance and the high instability of the alternative primary carbocation.[3] However, the choice of solvent can either reinforce this preference or, under specific conditions, promote a competing Sₙ1-like or elimination pathway.
Here’s a breakdown of the solvent effects:
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents are the best choice for promoting Sₙ2 reactions.[4][5] They are polar enough to dissolve the nucleophile (often a salt), but they primarily solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[4][5] This enhanced nucleophilicity accelerates the bimolecular attack required for the Sₙ2 mechanism.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents strongly favor Sₙ1 reactions and disfavor Sₙ2 reactions.[6][7][8] They stabilize the carbocation intermediate in an Sₙ1 reaction through dipole-dipole interactions and can solvate the leaving group (chloride ion) via hydrogen bonding.[6][7][9] For an Sₙ2 reaction, these solvents form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and hinders its ability to attack the electrophilic carbon, thus slowing the reaction rate.[4][8][9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles, as the reactants are often insoluble.[4] If the reactants do dissolve, the reaction rates are typically very slow.
Troubleshooting Guide
Problem 1: My Sₙ2 reaction with this compound in ethanol is extremely slow or not proceeding at all. Why?
Root Cause Analysis: You are using a polar protic solvent (ethanol) for a reaction that should ideally proceed via an Sₙ2 mechanism. As explained in the FAQ, polar protic solvents significantly decrease the rate of Sₙ2 reactions.[6][9] The ethanol molecules are solvating your nucleophile through hydrogen bonds, drastically reducing its nucleophilicity.[4] While this compound is a primary halide that favors Sₙ2, the solvent choice is creating a significant kinetic barrier.
Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are excellent choices that will enhance the reactivity of your nucleophile and facilitate the Sₙ2 reaction.[4][10]
Problem 2: I'm observing a mixture of products, including an alkene. What is happening and how can I prevent it?
Root Cause Analysis: The formation of an alkene (6-fluorohex-1-ene) indicates a competing elimination (E2) reaction. Elimination reactions are favored by strong, sterically hindered bases and can compete with Sₙ2 substitution.[2][11] Even with a good nucleophile that is also a strong base (like hydroxide or alkoxides), some elimination can occur, particularly at higher temperatures.
Solution: To favor substitution over elimination:
-
Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases.[11]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running your reaction at a lower temperature can significantly reduce the amount of elimination byproduct.
-
Avoid hindered bases: If your nucleophile is a strong base, ensure it is not sterically hindered (e.g., use ethoxide instead of tert-butoxide).[11]
Below is a decision-making workflow for troubleshooting your experiment.
Quantitative Data & Reaction Mechanisms
The choice of solvent directly impacts the reaction rate by influencing the stability of the transition state. The Sₙ1 and Sₙ2 mechanisms proceed through different transition states, as illustrated below.
To provide a quantitative perspective, the following table summarizes the expected relative reaction rates for a typical substitution on a primary chloroalkane with a strong nucleophile (e.g., Azide, N₃⁻) in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate (k_rel) for Sₙ2 | Rationale |
| Methanol | Polar Protic | 33 | 1 | Baseline. Nucleophile is heavily solvated by H-bonding, reducing its reactivity.[9] |
| Ethanol | Polar Protic | 24 | ~0.5 | Less polar than methanol, but still protic, leading to significant nucleophile solvation. |
| Acetone | Polar Aprotic | 21 | ~500 | Aprotic nature leaves the nucleophile more reactive.[4] |
| Acetonitrile | Polar Aprotic | 37 | ~1,000 | Highly polar and aprotic, effectively solvating the cation but not the nucleophile. |
| DMF | Polar Aprotic | 37 | ~2,800 | Excellent aprotic solvent for Sₙ2, promoting high nucleophilicity.[10] |
| DMSO | Polar Aprotic | 47 | ~5,000 | Highly polar aprotic solvent that strongly enhances nucleophile reactivity.[4][5] |
Note: Relative rates are illustrative estimates based on established principles for primary alkyl halides and are intended for comparative purposes.
Experimental Protocol: Comparative Kinetic Study
This protocol outlines a method to compare the rate of nucleophilic substitution on this compound across different solvents. We will use sodium azide as the nucleophile and monitor the reaction progress by titrating the unreacted azide or by chromatographic analysis of the product, 6-fluorohexyl azide.
Objective: To determine the relative reaction rates of the Sₙ2 reaction between this compound and sodium azide in methanol, acetonitrile, and DMSO.
Materials:
-
This compound (Substrate)
-
Sodium azide (NaN₃, Nucleophile)
-
Methanol (anhydrous)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Dodecane (Internal Standard for GC analysis)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction block or water bath
-
Gas Chromatograph with a suitable column (e.g., DB-5) and FID detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in each of the three solvents (Methanol, Acetonitrile, DMSO).
-
Prepare a 0.2 M solution of sodium azide in each of the three solvents. Note: Ensure complete dissolution, which may be challenging in less polar solvents.
-
Prepare a stock solution of the internal standard (dodecane) in a suitable solvent.
-
-
Kinetic Run (Performed for each solvent):
-
Place 10.0 mL of the 0.2 M this compound solution into a sealed reaction vial equipped with a magnetic stir bar.
-
Add a precise amount of the internal standard.
-
Place the vial in the thermostatted bath set to the desired temperature (e.g., 50 °C) and allow it to equilibrate for 15 minutes.
-
To initiate the reaction, rapidly add 10.0 mL of the pre-heated 0.2 M sodium azide solution to the vial and start the timer (t=0). The final concentrations will be 0.1 M for each reactant.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 2 mL of cold deionized water and 1 mL of diethyl ether. Shake vigorously to extract the organic components into the ether layer.
-
-
Analysis:
-
Inject a sample of the ether layer into the GC.
-
Record the peak areas for the substrate (this compound), the product (6-fluorohexyl azide), and the internal standard.
-
Calculate the concentration of the substrate at each time point relative to the internal standard.
-
-
Data Processing:
-
Since the reactant concentrations are equal, the reaction follows second-order kinetics. Plot 1/[Substrate] versus time.
-
The slope of the resulting straight line will be the second-order rate constant, k.
-
Compare the k values obtained for each solvent to determine the relative impact of solvent polarity on the reaction rate.
-
References
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? [Online forum post]. Available at: [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
MSJChem. (2017, October 1). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. [Video]. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
LibreTexts Chemistry. (2023, January 22). Nucleophilicity and Solvent Effects. Available at: [Link]
-
LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
DiVA portal. (n.d.). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Available at: [Link]
-
chemrevise. (n.d.). REACTIONS OF HALOALKANES - SUBSTITUTION AND ELIMINATION. Available at: [Link]
-
chemrevise. (n.d.). 3.3 Halogenoalkanes. Available at: [Link]
-
Scribd. (n.d.). Experiment 2: Haloalkanes: Reaction of Haloalkanes. Available at: [Link]
-
ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Available at: [Link]
-
NIH. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Available at: [Link]
-
Hilaris Publisher. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Available at: [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.9: Summary of Reactivity of Haloalkanes. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fbanks.info [fbanks.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Catalyst selection and optimization for cross-coupling reactions of 1-Chloro-6-fluorohexane
Technical Support Center: Cross-Coupling Reactions of 1-Chloro-6-fluorohexane
Welcome to the technical support guide for catalyst selection and optimization in cross-coupling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The primary challenge in coupling this compound lies in the activation of a C(sp³)–Cl bond, which is notoriously less reactive than its aryl or vinyl counterparts. Furthermore, the potential for β-hydride elimination presents a significant competing pathway that can diminish yields.[1] This guide will navigate these challenges, focusing on catalyst systems best suited for this substrate class.
Frequently Asked Questions (FAQs)
Q1: Which catalytic metal is better for this substrate: Palladium or Nickel?
Answer: For cross-coupling reactions with unactivated primary alkyl chlorides like this compound, Nickel catalysts are generally superior to Palladium catalysts .[1][2]
-
Expertise & Experience: The oxidative addition of the C(sp³)–Cl bond to a metal center is often the rate-limiting step. Nickel complexes are inherently more reactive and readily undergo oxidative addition with alkyl chlorides under milder conditions compared to palladium.[1] Mechanistic studies suggest that nickel-catalyzed reactions can proceed through radical pathways, which are particularly effective for alkyl halides.[1][2]
-
Trustworthiness: While highly specialized palladium systems with bulky, electron-rich ligands have been developed for C(sp³)–C(sp²) couplings, they often struggle with the less reactive chloride leaving group and are more prone to catalyst decomposition and β-hydride elimination.[1][3] Starting with a nickel-based system is a more reliable and robust strategy for this specific substrate.
Q2: I've chosen a Nickel catalyst. What class of ligands should I screen first?
Answer: The choice of ligand is critical for stabilizing the nickel center, promoting the desired reaction pathway, and preventing catalyst deactivation. For coupling primary alkyl halides, nitrogen-based bidentate ligands are a proven starting point.
-
Expertise & Experience: Ligands from the Pyridine-Oxazoline (Pybox) , Bipyridine , and Phenanthroline families have demonstrated high efficacy.[2][4][5][6][7] These ligands create a suitable electronic and steric environment around the nickel center to facilitate the catalytic cycle. For instance, a combination of NiCl₂·glyme and a Pybox ligand has been used successfully for coupling a wide range of fluorinated alkyl halides.[5]
-
Authoritative Grounding: The success of these N-donor ligands stems from their ability to form stable, well-defined complexes with nickel that are active for the challenging oxidative addition step with alkyl chlorides.
Q3: Which cross-coupling reaction type (e.g., Suzuki, Negishi) is most suitable for this compound?
Answer: The Negishi (organozinc) coupling is often the most reliable choice for C(sp³)-halide substrates.
-
Expertise & Experience: Organozinc reagents exhibit high transmetalation rates, which helps the catalytic cycle proceed efficiently after the difficult oxidative addition step. This is crucial to outcompete potential side reactions like β-hydride elimination. Nickel-catalyzed Negishi couplings of primary and even more challenging secondary alkyl halides are well-documented.[1][2]
-
Trustworthiness: While Suzuki (organoboron) couplings are popular due to the stability and commercial availability of boronic acids, their transmetalation step is often slower.[1] This can be problematic when using alkyl electrophiles that are prone to decomposition or side reactions.[6] Starting with an organozinc partner minimizes this potential failure point.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is a common issue, typically pointing to a failure in the initial oxidative addition step or rapid catalyst deactivation.
-
Possible Cause 1: Inefficient Oxidative Addition.
-
Solution: Your catalyst is not active enough to break the C-Cl bond. If you are using a Palladium catalyst, switch to a Nickel source (e.g., NiCl₂·glyme, Ni(cod)₂).[1][2] If you are already using Nickel, screen a different class of ligands. Bulky, electron-donating ligands are designed to facilitate this step.[8] Consider increasing the reaction temperature in 10 °C increments, but be mindful that excessive heat can cause catalyst decomposition.[8]
-
-
Possible Cause 2: Poor Reagent Quality or Reaction Setup.
-
Solution: Cross-coupling reactions are highly sensitive to oxygen and water. Ensure you are using anhydrous, deoxygenated solvents.[9][10] All reagents, especially organometallic partners, should be fresh and of high purity.[8][11] The reaction vessel must be thoroughly dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[9]
-
-
Possible Cause 3: Catalyst Poisoning.
-
Solution: Impurities in the starting material or solvent can act as catalyst poisons. Ensure the purity of your this compound.[11] If your coupling partner contains functional groups with lone pairs (e.g., unprotected amines, thiols), they may coordinate to the metal center and inhibit catalysis.[12]
-
Problem 2: My reaction is sluggish and I'm observing a black precipitate.
The formation of a black solid is a clear sign of catalyst decomposition, likely the formation of palladium or nickel metal.[8][9]
-
Possible Cause 1: Catalyst Instability.
-
Solution: The ligand is failing to adequately stabilize the active metal complex. Switch to a more sterically bulky ligand (e.g., Buchwald-type biarylphosphine ligands for Pd, or a more complex Pybox/Bipyridine ligand for Ni) to protect the metal center from aggregation.[8]
-
-
Possible Cause 2: Oxygen Contamination.
-
Possible Cause 3: Excessive Temperature.
-
Solution: High temperatures can accelerate catalyst decomposition.[8] Determine the lowest possible temperature that provides a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower, more stable temperature.
-
Problem 3: I'm getting a low yield of my desired product, along with significant side products.
This indicates that competing reaction pathways are out-pacing the desired cross-coupling.
-
Possible Cause 1: β-Hydride Elimination.
-
Solution: This is a primary side reaction for alkyl halides.[1] After oxidative addition, the metal can abstract a hydrogen from the β-carbon of the alkyl chain, leading to an alkene and a metal-hydride species. To minimize this, use a catalyst system known to favor rapid transmetalation and reductive elimination. Nickel catalysts are generally less prone to this pathway than palladium.[1][6] Using a highly reactive coupling partner like an organozinc reagent (Negishi coupling) can also help, as the transmetalation step will be faster.[2]
-
-
Possible Cause 2: Homocoupling of the Nucleophile.
-
Solution: This occurs when two molecules of your organometallic partner couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14] Ensure your reaction is strictly anaerobic and that your catalyst precursor is properly reduced to the active M(0) state.
-
-
Possible Cause 3: Reduction (Hydrodehalogenation).
-
Solution: The starting material is converted to 1-fluorohexane. This can be caused by reaction with a metal-hydride species formed from β-hydride elimination or by reaction with trace water or the solvent itself.[15] Ensuring anhydrous conditions and minimizing β-hydride elimination are the best preventative measures.
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Recommendation for this compound | Rationale & Causality |
| Catalyst | Nickel (e.g., NiCl₂·glyme or Ni(cod)₂) | Higher reactivity for C(sp³)–Cl bond activation compared to Palladium.[1] |
| Ligand | Bipyridine or Pybox derivatives | Proven N-donor ligands that form stable, active complexes with Nickel for alkyl couplings.[4][6] |
| Coupling Partner | Organozinc (Negishi) | Fast transmetalation kinetics minimize side reactions like β-hydride elimination.[2] |
| Solvent | Anhydrous THF, Dioxane, or DMF | Aprotic polar solvents are commonly used and must be rigorously deoxygenated.[8][10] |
| Temperature | 60 - 100 °C | A balance must be struck between providing enough energy for oxidative addition and preventing thermal decomposition of the catalyst.[8] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | The active M(0) catalyst is highly sensitive to oxidation by air.[9] |
Experimental Protocol: General Procedure for Nickel-Catalyzed Negishi Coupling
This protocol provides a robust starting point for experimentation. Optimization of catalyst/ligand loading, temperature, and reaction time will likely be necessary.
-
Reagent Preparation:
-
Prepare the organozinc reagent (e.g., R-ZnBr) from the corresponding organobromide and activated zinc dust in a separate, oven-dried flask under an inert atmosphere in anhydrous THF.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl, 6 mol%) under a positive flow of argon.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
-
Reaction Execution:
-
Add this compound (1.0 equivalent) to the catalyst mixture via syringe.
-
Add the freshly prepared solution of the organozinc reagent (1.2-1.5 equivalents) dropwise to the reaction flask at room temperature.
-
Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Catalyst System Selection Workflow
This diagram outlines the decision-making process for selecting a suitable catalyst system for the cross-coupling of this compound.
Caption: Decision tree for catalyst and reagent selection.
Troubleshooting Workflow for a Failed Reaction
This workflow provides a systematic approach to diagnosing a failed or low-yielding cross-coupling reaction.
Caption: Systematic workflow for troubleshooting failed reactions.
Simplified Catalytic Cycle: Ni-Catalyzed Negishi Coupling
This diagram illustrates the key steps in the nickel-catalyzed cross-coupling of an alkyl chloride with an organozinc reagent.
Caption: Key steps in a Nickel-catalyzed Negishi cross-coupling.
References
-
Fu, G. C. (2015). Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. Angewandte Chemie International Edition, 54(31), 9042-9046. [Link][4]
-
PubMed. (2015). Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. PubMed. [Link][5]
-
Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 8(7), 6557-6579. [Link][1]
-
Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2135-2147. [Link][10]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link][16]
-
Schoenebeck, F. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(44), 23594-23598. [Link][6]
-
Pérez-Temprano, M. H., & Espinet, P. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5483-5492. [Link][15]
-
Chemler, S. R. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4947-4968. [Link][3]
-
Fu, G. C. (2005). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link][2]
-
Soderquist, J. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link][17]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link][18]
-
Macmillan, D. W. C. (2023). Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Journal of the American Chemical Society, 145(13), 7246-7252. [Link][7]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][14]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for Monitoring Reactions of 1-Chloro-6-fluorohexane
Welcome to the technical support center for monitoring chemical reactions involving 1-chloro-6-fluorohexane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights from a Senior Application Scientist's perspective. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach
This section addresses initial high-level questions to guide you toward the most suitable analytical technique for your specific experimental needs.
Q1: What are the primary analytical methods for monitoring reactions with this compound?
A1: The three primary analytical techniques suitable for monitoring reactions involving this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS); High-Performance Liquid Chromatography (HPLC); and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on factors like the volatility of reactants and products, the need for quantitative accuracy, sample complexity, and available equipment.
Q2: My reaction involves multiple components with similar structures. Which technique offers the best separation?
A2: For complex mixtures of volatile or semi-volatile compounds, Gas Chromatography (GC) typically offers superior separation power (resolution).[1] The use of high-resolution capillary columns can separate isomers and compounds with very similar boiling points.[1] If your reaction byproducts are also halogenated alkanes, GC is an excellent choice.[2][3]
Q3: I need to quantify the conversion of this compound with high accuracy. What is the best method?
A3: Quantitative NMR (qNMR) is arguably the most powerful method for accurate quantification without the need for extensive calibration curves for each component.[4][5] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct molar ratio determination of reactants and products from a single spectrum.[5][6] This provides a true mass balance of your reaction, a key to generating high-quality kinetic data.[7]
Q4: How do I choose between GC, HPLC, and NMR for my specific reaction?
A4: This is a critical decision based on a trade-off of capabilities.
-
Choose GC/GC-MS if: Your analyte and expected products are volatile and thermally stable. It provides excellent separation and sensitivity, especially with a mass spectrometer for identification.[8]
-
Choose HPLC if: Your reactants or products are non-volatile, thermally labile, or if you are working in a non-volatile reaction solvent that is incompatible with GC injection. Be aware that this compound lacks a UV chromophore, necessitating either a universal detector (like RID or CAD) or, more commonly, chemical derivatization to attach a UV-active or fluorescent tag.[9][10]
-
Choose NMR if: You need definitive structural confirmation of products in situ and highly accurate, calibration-free quantification.[11] The presence of both chlorine and fluorine provides unique spectroscopic handles (¹H, ¹³C, and ¹⁹F NMR) to monitor multiple sites on the molecule simultaneously.[7]
Part 2: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
Expertise & Experience: The Scientist's View
Gas Chromatography is the workhorse for analyzing volatile halogenated hydrocarbons. Its principle is simple: separation based on boiling point and interaction with a stationary phase. For this compound, its volatility makes it an ideal candidate for GC analysis.[12] Coupling the GC to a Mass Spectrometer (MS) is highly recommended. Not only does it provide a sensitive detection method, but it also gives you the molecular weight and fragmentation pattern of every peak, allowing for confident identification of your starting material, intermediates, and any unexpected byproducts.[13][14] The key to a successful GC method is meticulous sample preparation and choosing the right column and temperature program to achieve baseline separation of all components of interest.[1]
Detailed Experimental Protocol: GC-MS for Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of product(s) over time.
1. Sample Preparation: i. Quenching: At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a suitable, cold solvent (e.g., 950 µL of ethyl acetate or dichloromethane) in a clean autosampler vial. This dilution also brings the concentration into the optimal range for the detector.[15][16] ii. Internal Standard: Add a known concentration of an internal standard (IS) to the vial. The IS should be a stable compound not present in the reaction mixture, with a retention time close to, but resolved from, your analytes. For this analysis, 1,2-dichlorobenzene or undecane are suitable candidates. iii. Filtration: If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter before injection to prevent clogging the GC inlet.[17]
2. Instrumentation & Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable instrumentation. |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[18] | This phase provides excellent separation for a wide range of non-polar to moderately polar compounds, including halogenated alkanes. |
| Carrier Gas | Helium or Hydrogen, constant flow mode at 1.0 mL/min. | Constant flow ensures reproducible retention times, even during temperature programming.[19] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio), 1 µL injection volume. | Prevents column overloading and ensures sharp peaks, especially for concentrated samples.[20] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min. | This program allows for the separation of volatile solvents at the beginning, followed by a ramp to elute the higher-boiling analytes and clean the column. |
| MS Detector | Electron Ionization (EI) at 70 eV. | Standard ionization mode that produces reproducible fragmentation patterns for library matching.[21] |
| MS Acquisition Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. | Full scan is excellent for identifying unknowns. Once products are identified, switch to SIM mode, monitoring characteristic ions for improved quantification.[22] |
3. Data Analysis: i. Identify the peaks for this compound, your product(s), and the internal standard by their retention times and mass spectra. ii. Integrate the peak areas for each compound. iii. Calculate the response factor for your starting material and product(s) relative to the internal standard using a calibration curve. iv. Determine the concentration of each component in your aliquots at each time point to generate a reaction progress curve.
Troubleshooting Guide (Q&A)
-
Q: I'm seeing broad or tailing peaks for my analyte. What's wrong? A: Peak tailing is often caused by "active sites" in the system or column overloading.[20]
-
Solution 1 (Activity): Deactivate the inlet liner by replacing it with a new, silanized liner. You can also trim the first 10-15 cm of the column, as this is where non-volatile residues accumulate.[23]
-
Solution 2 (Overloading): Increase the split ratio (e.g., from 50:1 to 100:1) or dilute your sample further.[20]
-
-
Q: My baseline is noisy or rising significantly during the temperature ramp. Why? A: This is typically due to column bleed or contamination.[19][24]
-
Solution 1 (Column Bleed): Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced. Condition the new column according to the manufacturer's instructions.[19]
-
Solution 2 (Contamination): Contamination can come from the carrier gas, septum, or liner. Use high-purity gas with moisture and oxygen traps.[24] Replace the septum and inlet liner. Run a "blank" gradient (an injection of pure solvent) to see if the contamination persists.[25]
-
-
Q: I'm seeing "ghost peaks" – peaks that appear in blank runs. A: Ghost peaks are usually caused by carryover from a previous injection or contamination in the injector port.[20][25]
-
Solution: Clean the injector port thoroughly. Replace the septum, as it can absorb sample components and release them in later runs. Run several solvent blanks after a concentrated sample to wash the system.
-
GC-MS Troubleshooting Workflow
Caption: A logic diagram for troubleshooting poor peak shape in GC analysis.
Part 3: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The Scientist's View
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While powerful, it presents a unique challenge for simple alkyl halides like this compound: lack of a UV-absorbing chromophore.[10] Standard HPLC-UV detectors will be "blind" to this compound. The solution is chemical derivatization.[9] This involves reacting the analyte with a reagent to attach a molecule that is highly responsive to UV or fluorescence detection.[26][27] This pre-column derivatization adds a step to sample preparation but transforms a difficult analysis into a routine and sensitive one. Choosing the right derivatization agent and optimizing the reaction conditions are paramount for success.[28]
Detailed Experimental Protocol: HPLC-UV with Pre-Column Derivatization
Objective: To monitor the reaction by quantifying the derivatized this compound.
1. Derivatization Reaction: i. Reagent Selection: Choose a nucleophilic reagent that will displace the chloride and has a strong chromophore. A suitable reagent is 4-nitrobenzenethiol or a similar nucleophile that can be monitored at a high wavelength to reduce matrix interference.[28] ii. Reaction Setup: In a vial, mix your quenched reaction aliquot with the derivatizing reagent and a catalyst (e.g., a non-nucleophilic base) in a suitable solvent like acetonitrile. iii. Optimization: The reaction must be driven to completion for accurate quantification. Optimize temperature and reaction time (e.g., 60 °C for 30 minutes) to ensure all this compound has reacted. iv. Stopping the Reaction: After the specified time, cool the vial and dilute with the mobile phase to stop the reaction and prepare for injection.
2. HPLC Instrumentation & Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Waters Alliance, Agilent 1260, or equivalent with UV/Vis Detector. | Standard, reliable instrumentation. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18] | The non-polar C18 phase is ideal for retaining the relatively non-polar derivatized product. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. E.g., 70:30 Acetonitrile:Water. | The exact ratio should be optimized to achieve a good retention time (k' between 2 and 10) and separation from excess reagent and other byproducts.[29] |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at the maximum absorbance wavelength of the derivatized product (e.g., ~392 nm for a 4-nitrophenyl derivative).[28] | Maximizes sensitivity and selectivity for your analyte of interest, minimizing interference from other components. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
3. Data Analysis: i. Create a calibration curve by derivatizing known concentrations of this compound. ii. Integrate the peak area of the derivatized analyte in your samples. iii. Use the calibration curve to determine the concentration of the starting material at each time point.
Troubleshooting Guide (Q&A)
-
Q: My derivatization reaction seems incomplete or gives variable results. What should I do? A: Inconsistent derivatization is a common issue.
-
Solution 1 (Reaction Conditions): Re-optimize the reaction. Investigate higher temperatures, longer reaction times, or different concentrations of the catalyst. Ensure your reagents are fresh and your solvents are anhydrous if the reaction is moisture-sensitive.[28]
-
Solution 2 (Matrix Effects): Components in your reaction mixture might be interfering. Try a sample cleanup step before derivatization, such as a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[30]
-
-
Q: I'm seeing a large peak for the unreacted derivatization reagent that interferes with my product peak. A: This is a common challenge in pre-column derivatization.
-
Solution 1 (Chromatography): Adjust the mobile phase composition (e.g., increase the aqueous component) to better separate the more polar reagent from your less polar derivatized analyte.
-
Solution 2 (Extraction): After derivatization, perform a liquid-liquid extraction to selectively remove the excess, more polar reagent into an aqueous phase, leaving your derivatized product in the organic layer.
-
-
Q: My peak shape is poor (split or broad). A: This can be due to several factors in HPLC.
-
Solution 1 (Solvent Mismatch): Ensure the final sample solvent is as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause distortion.
-
Solution 2 (Column Issues): The column may be contaminated or voided. Try flushing the column with a strong solvent (like isopropanol). If that fails, the column may need to be replaced.
-
HPLC Derivatization Workflow
Caption: Workflow for reaction monitoring using HPLC with pre-column derivatization.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Scientist's View
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-invasive and inherently quantitative.[5][31] For this compound, you have multiple handles. ¹H NMR allows you to track the disappearance of protons near the chlorine and the appearance of new signals in the product. More powerfully, ¹⁹F NMR provides a highly specific and sensitive probe.[7] The ¹⁹F chemical shift is very sensitive to changes in the electronic environment, so the signal for the fluorine atom in the starting material will be distinct from its signal in the product, often in a region of the spectrum with no other signals, providing a beautifully clean view of the reaction's progress. By using an internal standard of known concentration, you can perform quantitative NMR (qNMR) to get precise molar concentrations of all species in real-time.[6][32]
Detailed Experimental Protocol: Real-Time Reaction Monitoring by ¹H and ¹⁹F qNMR
Objective: To obtain real-time, quantitative data on the conversion of this compound into product(s) directly in the NMR tube.
1. Sample Preparation: i. In a clean, dry NMR tube, add your limiting reagent and a known quantity of a stable, inert internal standard. The standard should have sharp signals that do not overlap with any reactant or product signals in both the ¹H and ¹⁹F spectra. For ¹H, 1,3,5-trimethoxybenzene is a good choice. For ¹⁹F, trifluorotoluene can be used. ii. Add the deuterated solvent (e.g., CDCl₃, Acetone-d₆) that is suitable for your reaction. iii. Acquire an initial "t=0" spectrum to get a precise initial ratio of starting material to the standard. iv. Initiate the reaction by adding the final reagent (e.g., via syringe through the cap) and mixing thoroughly but gently.
2. NMR Data Acquisition: i. Instrument: A 400 MHz or higher field NMR spectrometer. ii. Lock & Shim: Lock onto the deuterated solvent signal and shim the magnetic field for homogeneity. Good shimming is crucial for accurate integration.[33] iii. Acquisition Parameters (for qNMR):
- Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the nuclei you are integrating (both standard and analytes). This is critical for accurate quantification. A d1 of 30 seconds is a safe starting point.
- Pulse Angle: Use a 90° pulse.
- Scans: Acquire a sufficient number of scans (e.g., 4 or 8) to achieve a good signal-to-noise ratio (>100:1 for the peaks of interest). iv. Automated Acquisition: Set up the spectrometer to automatically acquire a spectrum (both ¹H and ¹⁹F) at regular time intervals (e.g., every 10 minutes) for the duration of the reaction.
3. Data Processing and Analysis: i. Processing: Apply identical processing parameters (phasing, baseline correction) to all spectra in the time series. ii. Integration: Carefully integrate the signal for the internal standard and the key, well-resolved signals for the starting material and product(s) in both the ¹H and ¹⁹F spectra. iii. Quantification: Use the following formula to determine the concentration of your analyte at each time point.[5] Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_std / Integral_std) * Concentration_std iv. Plotting: Plot the concentration of the reactant and product(s) versus time to visualize the reaction kinetics.
Troubleshooting Guide (Q&A)
-
Q: My integrals are not consistent, leading to poor quantitative data. What's the problem? A: Inaccurate integration is the most common pitfall in qNMR.
-
Solution 1 (Relaxation): The most likely cause is an insufficient relaxation delay (d1). You must allow the nuclei to fully relax between pulses. Measure the T₁ values for your key peaks and set d1 to at least 5x the longest T₁.[31]
-
Solution 2 (S/N): A poor signal-to-noise ratio can make integration difficult. Increase the number of scans to improve S/N.
-
Solution 3 (Processing): Ensure your phasing and baseline correction are perfect. An uneven baseline will ruin quantification.
-
-
Q: The spectral lines are broad or distorted, especially as the reaction progresses. A: This indicates a loss of magnetic field homogeneity.[33]
-
Solution 1 (Mixing/Precipitation): The reaction may be forming precipitates or immiscible layers, which severely degrades shim quality. Check the tube for visual changes. If this is the case, in situ monitoring may not be feasible, and you'll need to switch to sampling and external analysis.
-
Solution 2 (Temperature): Significant temperature changes can affect shims. Ensure the spectrometer's temperature control is stable.
-
-
Q: I can't find a good internal standard without peak overlap. A: This can be tricky in complex mixtures.
-
Solution 1 (¹⁹F Advantage): This is where ¹⁹F NMR shines. The ¹⁹F spectral window is wide and often sparsely populated. It is much easier to find a fluorine-containing standard (like α,α,α-trifluorotoluene) that is baseline-resolved.[7]
-
Solution 2 (External Standard): Use an external standard in a sealed capillary insert. This avoids any potential reactivity with your mixture but requires very careful calibration and is less accurate than an internal standard.[5]
-
qNMR Decision Logic
Caption: Decision-making process for setting up a quantitative NMR experiment.
Part 5: References
-
Colgan, S. T., et al. (n.d.). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
am Ende, D., et al. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Retrieved from [Link]
-
Glavin, A., & Tarjányi, S. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
(2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Integrated Liner Technologies. (2024). A Guide to GC Sample Preparation. Retrieved from [Link]
-
Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. PubMed. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
-
Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Retrieved from [Link]
-
Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Gases, halogenated hydrocarbons Analysis of halogenated hydrocarbons in air. Retrieved from [Link]
-
Gerbino, T. C., et al. (1992). Gas chromatographic identification of halogenated hydrocarbons by using the correlation between their retention and boiling points. Scilit. Retrieved from [Link]
-
Mézière, M., et al. (2020). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Halogenated hydrocarbons, C1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Retrieved from [Link]
-
(n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Glavin, A., & Tarjányi, S. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Fiedler, P., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Retrieved from [Link]
-
Appleby, K. M., et al. (2024). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. Retrieved from [Link]
-
(n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Snow, N. H. (2019). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
(n.d.). AN INTRODUCTION TO NMR SPECTROSCOPY. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
Nawrocki, J., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. Retrieved from [Link]
-
IntechOpen. (2021). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-1-fluorocyclohexane. Retrieved from [Link]
-
NIST. (n.d.). Ethene, 1-chloro-1-fluoro-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. scilit.com [scilit.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. iltusa.com [iltusa.com]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. agilent.com [agilent.com]
- 26. academic.oup.com [academic.oup.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sample preparation GC-MS [scioninstruments.com]
- 31. pharmtech.com [pharmtech.com]
- 32. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols to prevent degradation of 1-Chloro-6-fluorohexane
Technical Support Center: 1-Chloro-6-fluorohexane
A Guide to Handling, Storage, and Stability for Researchers
Welcome to the technical support guide for this compound (CAS No. 1550-09-0). As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments. This guide addresses common challenges and questions encountered in the lab, helping you prevent compound degradation and achieve reproducible results.
Section 1: Fundamental Properties & Safety
This section covers the essential information you need before opening the bottle. Understanding the compound's basic characteristics is the first step in safe and effective handling.
Q: What is this compound and what are its key physical properties?
A: this compound is a halogenated alkane with the chemical formula C₆H₁₂ClF.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the differential reactivity of the C-Cl and C-F bonds can be exploited.[3] Its physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 138.61 g/mol | [1][2] |
| CAS Number | 1550-09-0 | [1][2][4] |
| Appearance | Colorless Liquid (presumed) | [5] |
| Density | 1.015 g/cm³ at 20 °C | [1] |
| Boiling Point | 153-168 °C at 760 mmHg | [1][4] |
| Flash Point | 43.8 °C | [1] |
| Solubility | Sparingly soluble in water | [5] |
Q: What are the primary hazards associated with this compound?
A: Based on its flash point of 43.8 °C, this compound is classified as a flammable liquid.[1][6] Vapors can form flammable mixtures with air.[7] Direct contact may cause skin and eye irritation, and it is considered harmful if inhaled or absorbed through the skin.[6][8][9][10]
-
Causality: The primary hazards stem from its volatility and the reactivity of the C-Cl bond. Like many halogenated hydrocarbons, it can irritate mucous membranes and skin upon contact. Its flammability is a key concern, requiring strict control of ignition sources.[11]
Q: What Personal Protective Equipment (PPE) should I use when handling this compound?
A: A comprehensive safety approach is mandatory. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[12]
-
Hand Protection: Wear nitrile gloves.[12] Double-gloving is recommended for extended operations or when handling larger quantities.
-
Eye Protection: Use splash-proof chemical goggles.[12] A face shield should be worn in situations with a higher risk of splashing.
-
Body Protection: A flame-resistant lab coat is required. Ensure it is buttoned and the sleeves are not rolled up.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Section 2: Storage Protocols to Prevent Degradation
The stability of your reagent is directly linked to your experimental success. Improper storage is a common and preventable cause of reagent failure.
Q: What are the optimal conditions for storing this compound to ensure long-term stability?
A: To maintain purity and prevent degradation, store this compound under the following conditions:
-
Temperature: Store in a refrigerator (2-8 °C). Some suppliers specifically recommend refrigerated storage.[6]
-
Expert Insight: Lowering the temperature reduces vapor pressure, minimizing exposure risk upon opening. More importantly, it decreases the rate of potential degradation reactions, such as slow hydrolysis from atmospheric moisture or nucleophilic attack from trace impurities.
-
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After each use, flush the headspace of the container with inert gas before sealing. This displaces moisture and oxygen, which can contribute to degradation pathways.
-
Container: Keep in the original, tightly sealed container.[6][8][13] Ensure the cap threads are clean and the seal is intact.
-
Location: Store in a designated flammable materials safety cabinet.[11][14] The cabinet should be in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12][13]
Q: Which materials are incompatible with this compound and must be stored separately?
A: Segregation of chemicals is a critical safety and purity protocol.[13] Storing this compound with incompatible materials can lead to vigorous reactions, container failure, or accelerated degradation.
Table 2: Chemical Incompatibilities for this compound
| Incompatible Class | Examples | Rationale for Segregation | Source(s) |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorates | Can cause violent reactions, leading to fire or explosion. | [7][9] |
| Strong Bases | Sodium Hydroxide, Potassium tert-butoxide | Can promote dehydrohalogenation (elimination) or substitution (hydrolysis) reactions, degrading the compound. | [9] |
| Reactive Metals | Sodium, Potassium, Magnesium, Finely powdered Aluminum | Can react vigorously with halogenated compounds. | [7][9] |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride | May react with the alkyl halide functionality. | [9] |
Q: I received a shipment of this compound. What is the first thing I should do?
A: Proper intake procedure is crucial for future traceability and quality control.
-
Inspect: Check the container for any damage or leaks.
-
Log: Enter the compound into your lab's chemical inventory system.
-
Store Immediately: Place the container in a designated, temperature-controlled flammable storage cabinet as per the protocols above. Do not leave it on a benchtop.
Section 3: Handling and Usage
Proper technique during use minimizes risk and prevents contamination.
Q: What is the correct procedure for dispensing or transferring this compound?
A: Always perform transfers inside a chemical fume hood.
-
Grounding: When transferring from a larger metal container to a smaller one, ground and bond both containers to prevent static discharge, which can be an ignition source.[8]
-
Use Clean, Dry Equipment: Use only clean, oven-dried glass syringes or cannulas for transfers. Any moisture or residual chemicals can contaminate and degrade the reagent.
-
Inert Atmosphere Transfer: For reactions sensitive to moisture or air, use a Schlenk line or glovebox to perform transfers under an inert atmosphere.
-
Seal Promptly: Immediately after dispensing the required amount, flush the container headspace with inert gas and securely close the cap.
Q: What should I do in case of a spill?
A: Act quickly and safely.
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the lab and call for emergency response.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.
-
Absorb: For small spills, use a spill kit with absorbent materials compatible with halogenated organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Section 4: Degradation and Purity - Troubleshooting Guide
This section helps you diagnose issues that may arise from compound instability.
Q: How can this compound degrade, and what are the likely byproducts?
A: While relatively stable under proper storage, this compound can degrade via several pathways, especially when exposed to contaminants or energy sources. The C-Cl bond is the most likely site of reaction, being significantly weaker than the C-F bond.
-
Hydrolysis: Reaction with water (moisture) can slowly substitute the chlorine atom with a hydroxyl group, forming 6-Fluorohexan-1-ol . This is often catalyzed by acidic or basic impurities.
-
Nucleophilic Substitution: Contamination with other nucleophiles (e.g., amines, alcohols from other experiments) can lead to the formation of various substituted hexanes.
-
Photodegradation: Exposure to UV light (including sunlight) can induce homolytic cleavage of the C-Cl bond, creating radical intermediates. These radicals can lead to a complex mixture of byproducts through dimerization or reaction with solvents.
Caption: Potential degradation pathways for this compound.
Q: My reaction yield is lower than expected. Could the purity of my this compound be the issue?
A: Absolutely. This is a primary troubleshooting step. If the starting material has partially degraded, its effective concentration is lower than calculated, leading directly to reduced yields.[3] Furthermore, degradation byproducts like 6-fluorohexan-1-ol can interfere with or consume reagents intended for your primary reaction, further suppressing the yield of the desired product.
Q: How can I check the purity of my stored this compound?
A: Verifying purity is a self-validating step to ensure trustworthy results. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this one and identifying potential degradation products.[15]
Experimental Protocol: Purity Analysis by GC-MS
-
Sample Preparation:
-
Inside a fume hood, prepare a dilute solution of your this compound sample.
-
Pipette 10 µL of the neat material into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity, volatile solvent in which the compound is soluble (e.g., Dichloromethane or Ethyl Acetate). This creates a ~1 mg/mL solution.[15]
-
Cap the flask and mix thoroughly.
-
Transfer an aliquot of this solution to a 2 mL GC vial and cap immediately.
-
-
Instrumentation (Representative Method):
-
System: Gas Chromatograph with a Mass Spectrometer detector.[15]
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]
-
Carrier Gas: Helium, constant flow.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of volatile impurities and the main compound.
-
Inlet Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI).[15]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Analyze the mass spectrum of the main peak to confirm its identity (look for the molecular ion and characteristic fragmentation patterns).
-
Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products (e.g., a peak corresponding to the mass of 6-Fluorohexan-1-ol).
-
Q: I'm seeing unexpected peaks in my reaction analysis. How do I determine if they are from my starting material?
A: Before extensive troubleshooting of your reaction, always validate your starting materials.
-
Run a Control: Inject a sample of your stored this compound (prepared as described above) into your analytical instrument (e.g., GC-MS or LC-MS).
-
Compare Retention Times/Masses: Compare the unexpected peaks from your reaction mixture to the impurity profile of your starting material. If the retention times and mass spectra match, you have confirmed the impurity originated from your stored reagent.
-
Decision Workflow: This confirmation allows you to make an informed decision: either purify the starting material before use or procure a new, high-purity batch to validate your experimental results.
Caption: Decision workflow for troubleshooting unexpected analytical peaks.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in a standard laboratory freezer (-20 °C)?
A: While colder is often better for stability, standard freezers are generally not explosion-proof or spark-proof. Given that this compound is a flammable liquid, it is unsafe to store it in a standard freezer. You must use a refrigerator or freezer specifically rated for the storage of flammable materials.[14]
Q: How should I dispose of waste this compound and contaminated materials?
A: All waste must be treated as hazardous.
-
Liquid Waste: Collect waste this compound and solutions containing it in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][16] Do not mix with non-halogenated waste.[16]
-
Solid Waste: Contaminated items (gloves, absorbent pads, silica gel) must be placed in a sealed, labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to arrange for pickup.
References
-
This compound | C6H12ClF - PubChem. [Link]
-
1-Chlorohexane - Wikipedia. [Link]
-
1-Fluorohexane - Wikipedia. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. [Link]
-
Quality and Purity: Ensuring Top Performance with this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safe Handling and Storage of Chemicals | Environmental Health & Safety - University of Colorado Boulder. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories - University of Edinburgh. [Link]
-
Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. [Link]
-
Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane - GOV.UK. [Link]
-
1-Chlorohexane | C6H13Cl - PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nottingham.ac.uk [nottingham.ac.uk]
Scaling up the synthesis of 1-Chloro-6-fluorohexane: challenges and solutions
Technical Support Center: Synthesis of 1-Chloro-6-fluorohexane
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of this compound (CAS 1550-09-0). As a bifunctional molecule, it serves as a critical building block in pharmaceutical and specialty chemical manufacturing, where its purity and consistent production are paramount.[1][2] This document offers practical, field-proven insights to overcome common challenges, ensuring reproducible and efficient synthesis.
Synthesis Overview: Strategic Pathways
The most common and scalable synthesis of this compound is a two-stage process involving the creation of a suitable di-halogenated or chloro-hydroxy precursor, followed by a selective halogen exchange reaction to introduce the fluorine atom.
-
Precursor Synthesis: The journey typically begins with 1,6-hexanediol. This precursor is converted into a more reactive intermediate, most commonly 1,6-dichlorohexane or 6-chlorohexan-1-ol . The synthesis of 1,6-dichlorohexane can be achieved by reacting 1,6-hexanediol with reagents like hydrochloric acid.[3][4] Alternatively, 1-hexanol can be converted to 1-chlorohexane using thionyl chloride or hydrochloric acid, illustrating a common chlorination method.[5][6][7]
-
Fluorination via Halogen Exchange: The critical step is the introduction of the fluorine atom. This is achieved via a nucleophilic substitution reaction, where the chlorine on one end of the precursor is replaced by fluorine. The most industrially viable methods are variants of the Finkelstein and Swarts reactions.[8][9]
-
Swarts Reaction: This classic method uses various metallic fluorides (e.g., AgF, SbF₃, Hg₂F₂) to replace a chlorine or bromine atom with fluorine.[10][11][12]
-
Finkelstein Reaction: While often associated with producing alkyl iodides, the principles of this Sₙ2 reaction apply broadly to halogen exchange.[13][14] Using alkali metal fluorides like potassium fluoride (KF) in a polar aprotic solvent is a common and cost-effective approach to synthesize alkyl fluorides.[5][13][15] The reaction is driven to completion by the precipitation of the resulting potassium chloride (KCl) in solvents like acetone or DMF.[13]
-
The overall workflow is visualized below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Starting Materials and Precursor Synthesis
Q1: Which is a better starting material for the fluorination step: 1,6-dichlorohexane or 6-chlorohexan-1-ol?
A1: For a direct and efficient synthesis, 1,6-dichlorohexane is the superior choice. The goal is a halogen exchange reaction, which works directly on an alkyl halide. Using 6-chlorohexan-1-ol would require an additional step to convert the hydroxyl group into a good leaving group (like a tosylate or mesylate) or another halide, adding complexity and cost. Starting with 1,6-dichlorohexane allows for a direct, albeit selective, fluorination reaction.
Q2: My synthesis of 1,6-dichlorohexane from 1,6-hexanediol gives a low yield and significant amounts of byproducts. Why?
A2: This is a common issue stemming from the difficulty of selective monosubstitution versus disubstitution when reacting diols. Using concentrated hydrochloric acid can lead to a mixture of the starting diol, the desired 6-chlorohexanol, and the 1,6-dichlorohexane byproduct.[4] To favor the dichloro product, you should use a significant excess of the chlorinating agent and higher temperatures to drive the reaction to completion.[3] Careful monitoring of reaction stoichiometry and time is crucial to maximize the yield of 1,6-dichlorohexane.[4]
The Fluorination Reaction
Q3: My fluorination reaction with 1,6-dichlorohexane is slow and gives a low yield of this compound. What are the likely causes?
A3: Low yield in this halogen exchange reaction typically points to one of several factors:
-
Inactive Fluorinating Agent: Potassium fluoride (KF) must be anhydrous and finely powdered to maximize its surface area and reactivity. Clumped or hydrated KF will be significantly less effective.
-
Inappropriate Solvent: The choice of solvent is critical for an Sₙ2 reaction like this.[12] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are required.[13] These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. Using protic solvents (like alcohols) or nonpolar solvents will drastically reduce the reaction rate.
-
Poor Solubility of Reagents: While KF has limited solubility, the reaction is often driven by the insolubility of the potassium chloride (KCl) byproduct, which precipitates out of solution and shifts the equilibrium forward according to Le Châtelier's principle.[13][14]
-
Insufficient Temperature: While higher temperatures can promote unwanted elimination side reactions, the reaction requires sufficient thermal energy to overcome the activation barrier. A typical temperature range is 80-150°C, depending on the solvent.[16]
Caption: Troubleshooting decision tree for low fluorination yield.
Q4: I am observing the formation of 1,6-difluorohexane as a major byproduct. How can I improve the selectivity for the monochloro-monofluoro product?
A4: The formation of 1,6-difluorohexane occurs when both chlorine atoms are substituted. To enhance selectivity for the desired this compound, you must carefully control the reaction stoichiometry.
-
Limiting the Fluorinating Agent: Use a stoichiometric amount of potassium fluoride (e.g., 1.0 to 1.1 equivalents) relative to 1,6-dichlorohexane. Using a large excess of KF will inevitably drive the reaction towards the di-substituted product.
-
Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction once the formation of the desired product is maximized and before significant amounts of the di-fluoro byproduct appear.
Q5: What are the pros and cons of different fluorinating agents for this synthesis?
A5: The choice of fluorinating agent is a balance of reactivity, cost, and safety.
| Fluorinating Agent | Pros | Cons |
| Potassium Fluoride (KF) | Inexpensive, readily available, relatively safe to handle.[13] | Lower reactivity compared to others, requires high temperatures and polar aprotic solvents.[11] |
| Silver(I) Fluoride (AgF) | Highly reactive, can often be used under milder conditions.[10][12] | Very expensive, light-sensitive. |
| Antimony Trifluoride (SbF₃) | Very effective, especially when catalyzed with SbCl₅ (Swarts Reagent).[11][17] | Toxic, requires careful handling and disposal of heavy metal waste. |
| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, highly reactive "naked" fluoride source. | Expensive, hygroscopic, can promote elimination side reactions. |
For large-scale synthesis, Potassium Fluoride (KF) is almost always the preferred choice due to its low cost and operational simplicity, despite the need for more forcing conditions.
Work-up and Purification
Q6: How do I effectively purify the crude this compound from unreacted starting material and byproducts?
A6: Fractional distillation is the most effective method for purification. The boiling points of the components are sufficiently different to allow for good separation.
-
1,6-dichlorohexane: ~204 °C
-
This compound: Lower boiling point than the dichloro starting material. (For reference, 1-chlorohexane boils at 135°C[5] and 1-fluorohexane boils at 93°C[18]).
-
1,6-difluorohexane: Lowest boiling point of the three.
A standard purification workflow involves an initial aqueous wash to remove the solvent (e.g., DMF) and any remaining inorganic salts, followed by drying the organic layer and performing fractional distillation under reduced pressure to prevent thermal decomposition.
Scale-Up and Safety
Q7: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
A7:
-
Heat Management: The halogen exchange reaction can be exothermic. On a large scale, efficient heat transfer is critical to prevent thermal runaways, which could lead to increased side product formation or dangerous pressure build-up. A jacketed reactor with controlled heating and cooling is essential.
-
Mass Transfer in a Heterogeneous System: The reaction mixture is a slurry (solid KF in a liquid). Ensuring efficient mixing on a large scale is crucial to maintain a consistent reaction rate. Inadequate agitation can lead to localized "hot spots" and incomplete conversion.
-
Material Handling and Safety: Handling large volumes of flammable solvents and powdered reagents requires strict safety protocols.[19][20][21] This includes using explosion-proof equipment, ensuring adequate ventilation, and providing appropriate personal protective equipment (PPE) for operators.[22][23]
Q8: What are the key safety precautions for this process?
A8:
-
Reagents: Wear appropriate PPE (gloves, safety goggles, lab coat) when handling all chemicals.[20] Potassium fluoride is toxic upon ingestion or inhalation. Chlorinated starting materials and solvents can be harmful.[19][22]
-
Reaction: Conduct the reaction in a well-ventilated fume hood or an enclosed reactor system. Be prepared for a potential exotherm, especially during initial heating.
-
Product: 1-fluorohexane and related compounds are flammable liquids.[18][23] Keep away from ignition sources. All equipment should be properly grounded to prevent static discharge.[19][20]
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound from 1,6-dichlorohexane.
Objective: To synthesize this compound via halogen exchange.
Materials:
-
1,6-dichlorohexane (1 equiv.)
-
Potassium Fluoride (KF), anhydrous, finely powdered (1.1 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth (optional, as a filter aid)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging the Reactor: To the flask, add anhydrous potassium fluoride (1.1 equiv.) and anhydrous DMF. Begin vigorous stirring to create a slurry.
-
Addition of Substrate: Add 1,6-dichlorohexane (1.0 equiv.) to the slurry at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 8-16 hours. Look for the disappearance of the starting material peak and the appearance of the product peak.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Analytical Characterization
Ensuring the purity and identity of the final product is critical, especially for applications in drug development.[1][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to assess purity and confirm the molecular weight of the product. It can effectively separate the starting material, product, and di-fluoro byproduct.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides unambiguous structural confirmation. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine into the molecule.[2]
References
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
Careers360. (2025, December 3). Swarts Reaction - Mechanism, Application, Examples, FAQs. Retrieved from [Link]
-
Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
organicmystery.com. (n.d.). Preparation of Haloalkanes by Halide Exchange Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogen exchange method. Retrieved from [Link]
-
ResearchGate. (n.d.). 34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality and Purity: Ensuring Top Performance with this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Halex process. Retrieved from [Link]
-
Chemca. (n.d.). Finkelstein & Swarts Reactions: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chlorohexane. Retrieved from [Link]
-
YouTube. (2022, November 10). 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016, March 18). Synthesis of 6-chlorohexanol. Retrieved from [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluorohexane. Retrieved from [Link]
- Google Patents. (n.d.). SU1060101A3 - Process for producing 1-chlorohexane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SU1060101A3 - Process for producing 1-chlorohexane - Google Patents [patents.google.com]
- 8. organicmystery.com [organicmystery.com]
- 9. Khan Academy [khanacademy.org]
- 10. byjus.com [byjus.com]
- 11. Swarts Reaction [unacademy.com]
- 12. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Finkelstein Reaction [organic-chemistry.org]
- 16. Halex process - Wikipedia [en.wikipedia.org]
- 17. careers360.com [careers360.com]
- 18. 1-Fluorohexane - Wikipedia [en.wikipedia.org]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 1-Chloro-6-fluorohexane via GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical synthesis, agrochemical development, and advanced materials science, the purity of chemical intermediates is paramount. For a compound like 1-Chloro-6-fluorohexane, which serves as a critical building block, even trace impurities can lead to undesirable side reactions, reduced yields, and compromised final product integrity.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, complete with supporting experimental insights and protocols.
The Criticality of High Purity in this compound
This compound (CAS 1550-09-0) is a halogenated alkane valued for the distinct reactivity of its chlorine and fluorine atoms.[1] Its utility in complex synthetic pathways necessitates a high degree of purity, typically ≥99.0%.[1] Impurities can interfere with nucleophilic substitutions, cross-coupling reactions, and other transformations, leading to unpredictable outcomes and difficult-to-remove byproducts.[1] Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of successful research and development.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) has established itself as the benchmark technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.[2][3] The power of GC-MS lies in its hyphenated approach, combining the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2]
-
Gas Chromatography (GC): This component separates the constituents of a sample based on their volatility and interaction with a stationary phase within a capillary column. For this compound and its potential impurities, a non-polar or mid-polarity column is typically effective.
-
Mass Spectrometry (MS): As separated compounds elute from the GC column, they are ionized (commonly through electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification.
The combination of retention time from the GC and the mass spectrum from the MS provides a two-dimensional verification of a compound's identity and quantity.
Experimental Workflow: GC-MS Purity Analysis of this compound
This section outlines a detailed, self-validating protocol for the purity assessment of a this compound sample.
1. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or hexane.
-
Internal Standard (ISTD) Selection: An internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response. A suitable ISTD should be a compound that is not present in the sample, is chemically similar to the analyte, and has a retention time that does not interfere with other peaks. For this analysis, 1-bromoheptane would be an appropriate choice.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard. This will be used to create a calibration curve for accurate quantification of the main component and any identified impurities.
2. GC-MS Instrumentation and Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the high concentration main peak. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for separating halogenated alkanes. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation of potential impurities with varying boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 35 - 350 amu | Covers the expected mass range of the parent compound and its fragments. |
3. Data Acquisition and Analysis:
-
Sequence: Run a blank (solvent), followed by the calibration standards, and then the sample solution.
-
Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[4][5][6][7][8]
-
Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against the reference library.
-
Quantification: Calculate the purity of the this compound sample using the area percent method, corrected by response factors if necessary, or by using the internal standard calibration curve. The purity is typically expressed as a percentage of the main component relative to the total area of all detected peaks.
Diagram: GC-MS Experimental Workflow
Caption: A streamlined workflow for the purity assessment of this compound using GC-MS.
Comparison of Analytical Techniques for Purity Assessment
While GC-MS is a powerful tool, it is essential to understand its advantages and limitations in comparison to other analytical methods.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification.[2] | High sensitivity and selectivity for volatile compounds. Provides structural information for impurity identification.[3] | Not suitable for non-volatile or thermally labile impurities. Requires volatile sample preparation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Can analyze a wider range of compounds, including non-volatile impurities. | May have lower resolution for small, non-polar molecules. Requires a chromophore for UV detection, which this compound lacks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to GC-MS. May be complex to interpret if multiple impurities are present. |
| Titration | Chemical reaction with a standardized reagent to determine the concentration of a substance. | Simple, inexpensive, and can be highly accurate for determining the concentration of a specific functional group. | Not suitable for determining the overall purity or identifying unknown impurities. Only applicable if a suitable titratable group is present. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine purity without the need for a reference standard.[] | Only applicable for crystalline solids with a purity of >98%.[] Not suitable for liquids like this compound. |
Trustworthiness and Self-Validation in the GC-MS Protocol
To ensure the reliability and trustworthiness of the analytical results, the described GC-MS protocol incorporates several self-validating mechanisms:
-
System Suitability Testing (SST): Before running the sample sequence, an SST solution containing the analyte and internal standard is injected. Key parameters such as peak resolution, tailing factor, and signal-to-noise ratio are evaluated to ensure the chromatographic system is performing optimally.
-
Internal Standard Calibration: The use of an internal standard compensates for potential variations in sample injection and instrument response, leading to more accurate and precise quantification.
-
Mass Spectral Library Matching: The identification of this compound and any impurities is confirmed by matching their experimental mass spectra against a validated and extensive library like the NIST database.[4][5][6][7][8] This provides a high degree of confidence in the qualitative results.
-
Blank Injections: Running a solvent blank at the beginning of the sequence and periodically throughout ensures that there is no carryover from previous injections and that the system is clean.
Diagram: Logic of Purity Determination by GC-MS
Caption: The logical flow from sample separation to final purity determination in a GC-MS analysis.
Conclusion
For the purity assessment of this compound, GC-MS stands out as the most suitable analytical technique. Its combination of high-resolution separation and definitive mass-based identification allows for both accurate quantification of the main component and the confident identification of volatile impurities. While other techniques like HPLC and NMR have their specific applications, they do not offer the same comprehensive and sensitive analysis for this particular compound. By implementing a robust and self-validating GC-MS protocol, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound, leading to more reliable and reproducible downstream applications.
References
-
ASTM D6420-99(2004) Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM International. [Link]
-
ASTM D5769-10(2015) Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. ASTM International. [Link]
-
ASTM D4128-01 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM International. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Quality and Purity: Ensuring Top Performance with this compound. [Link]
-
Kovács, B., et al. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 555-562. [Link]
-
ASTM D5790-95(2001) Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. ASTM International. [Link]
-
NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
-
Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Patsnap. How to Measure Alkane Purity Using GC-MS. [Link]
-
Dórea, H. S., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of the Brazilian Chemical Society, 21(6), 987-1003. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. How to Measure Alkane Purity Using GC-MS [eureka.patsnap.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. store.bruker.com [store.bruker.com]
- 5. spectrometrics.com [spectrometrics.com]
- 6. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 7. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. mswil.com [mswil.com]
Development and validation of HPLC methods for 1-Chloro-6-fluorohexane
An Objective Comparison Guide to the Development and Validation of Analytical Methods for 1-Chloro-6-fluorohexane
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and purity assessment of this compound. We move beyond theoretical outlines to explain the causal reasoning behind our experimental choices, ensuring that each step is grounded in established scientific principles and regulatory expectations. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for halogenated intermediates.
The Analytical Challenge: this compound
This compound (C₆H₁₂ClF) is a halogenated alkane intermediate.[1][2][3][4] Its analysis presents a distinct challenge for High-Performance Liquid Chromatography (HPLC): the molecule lacks a significant chromophore, rendering standard UV-Vis detection ineffective. This fundamental property necessitates a comparison not just between different HPLC configurations but also against alternative analytical platforms where this limitation is irrelevant.
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile halogenated hydrocarbons.[5][6][7][8][9] Therefore, a truly comprehensive guide must objectively compare an optimized HPLC method with a well-established GC method to determine the most suitable approach based on performance, sensitivity, and validation robustness.
Method Development Strategy: HPLC vs. GC
Our strategy is to develop and validate two distinct methods, addressing the unique characteristics of this compound.
-
High-Performance Liquid Chromatography (HPLC): We will employ a Reversed-Phase (RP-HPLC) method. The core challenge—the lack of a chromophore—will be overcome by using a universal detector, the Charged Aerosol Detector (CAD). CAD offers near-universal detection for non-volatile and semi-volatile analytes, with response being independent of chemical structure, making it superior to Refractive Index (RI) detection in gradient elution scenarios.
-
Gas Chromatography (GC): Given the compound's volatility and halogenated nature, GC is an ideal alternative.[7][8] We will develop a method using an Electron Capture Detector (ECD), which is exceptionally sensitive to electrophilic compounds like halogenated alkanes.[6][10]
The overall workflow for this comparative study is outlined below.
Sources
- 1. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1550-09-0 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1550-09-0 [m.chemicalbook.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gas chromatography analysis: Topics by Science.gov [science.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of 1-Chloro-6-fluorohexane and 1,6-Dichlorohexane in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, haloalkanes serve as fundamental building blocks. Their utility is largely dictated by the nature of the carbon-halogen bond, which influences their reactivity in cornerstone reactions such as nucleophilic substitutions. This guide provides an in-depth comparative analysis of the reactivity of two bifunctional haloalkanes: 1-chloro-6-fluorohexane and 1,6-dichlorohexane. We will explore the theoretical underpinnings of their reactivity, present a detailed experimental protocol for a quantitative comparison, and discuss the implications for synthetic strategy.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of this compound and 1,6-dichlorohexane in nucleophilic substitution reactions is primarily governed by the principles of the bimolecular nucleophilic substitution (SN2) mechanism, as both are primary haloalkanes.[1][2] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the leaving group in a single, concerted step.[3] The rate of this reaction is critically dependent on several factors, most notably the nature of the leaving group.[1]
A good leaving group is a species that is stable on its own, which typically corresponds to a weak base.[4] When comparing the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This is because iodide is the weakest base among the halides, a consequence of the acidity of its conjugate acid (HI) being the highest. Conversely, fluoride is a poor leaving group due to the strength of the C-F bond and the fact that F⁻ is a relatively strong base.[5]
This fundamental principle dictates the expected reactivity of our two substrates:
-
1,6-Dichlorohexane: This molecule possesses two identical and reactive C-Cl bonds. A nucleophile can attack either of the terminal carbons, displacing a chloride ion.
-
This compound: This molecule presents two different halogen substituents. The C-Cl bond is expected to be the primary site of nucleophilic attack, as chloride is a significantly better leaving group than fluoride.[6] The C-F bond is generally unreactive under typical SN2 conditions.[7] While the highly electronegative fluorine atom can exert a slight electron-withdrawing inductive effect across the carbon chain, potentially decreasing the nucleophilicity of the C-Cl carbon to a small extent, this effect is generally weak over a six-carbon chain.[8]
Therefore, we can hypothesize that 1,6-dichlorohexane will exhibit a higher overall reactivity towards nucleophilic substitution than this compound, as it has two reactive sites per molecule. When considering the reactivity at a single C-Cl bond, the rates should be broadly comparable, with a potential for a slightly slower rate in this compound due to the distant fluorine substituent.
Experimental Design: A Kinetic Comparison via the Finkelstein Reaction
To quantitatively assess the comparative reactivity of these two haloalkanes, a kinetic study of their reaction with a common nucleophile is necessary. The Finkelstein reaction, which involves the substitution of a chloride or bromide with iodide, is an excellent choice for this purpose.[9] The reaction of an alkyl chloride with sodium iodide in acetone is a classic SN2 process.[9] The reaction is driven to completion because sodium chloride is insoluble in acetone and precipitates out of the solution, effectively removing a product and shifting the equilibrium according to Le Châtelier's principle.[10]
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and 1,6-dichlorohexane with sodium iodide in acetone at a constant temperature.
Reaction Scheme:
-
Cl-(CH₂)₆-F + NaI → I-(CH₂)₆-F + NaCl(s)
-
Cl-(CH₂)₆-Cl + 2NaI → I-(CH₂)₆-I + 2NaCl(s)
For a comparative kinetic study, we will focus on the initial rate of the first substitution for 1,6-dichlorohexane.
Experimental Protocol:
A detailed protocol for a kinetic analysis using titration is provided below. This method allows for the determination of the reaction rate by monitoring the consumption of the iodide nucleophile over time.
Materials:
-
This compound
-
1,6-dichlorohexane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.01 M)
-
Glacial acetic acid
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Conical flasks with stoppers
-
Pipettes and burettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 1,6-dichlorohexane in anhydrous acetone.
-
Prepare a stock solution of sodium iodide (e.g., 0.1 M) in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25°C) in the thermostatted water bath.
-
To initiate the reaction, mix equal volumes of the haloalkane solution and the sodium iodide solution in a conical flask. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of deionized water and a small amount of glacial acetic acid.
-
-
Titration:
-
Immediately titrate the unreacted iodide in the quenched sample with the standardized sodium thiosulfate solution.
-
Add a few drops of starch indicator solution when the solution turns pale yellow. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Record the volume of sodium thiosulfate solution used.
-
-
Data Analysis:
-
The concentration of unreacted iodide at each time point can be calculated from the titration data.
-
For a second-order reaction between reactants A (haloalkane) and B (iodide) with initial concentrations [A]₀ and [B]₀, the rate law is: Rate = k[A][B].
-
A plot of ln([B][A]₀ / [A][B]₀) versus time will yield a straight line with a slope equal to ( [A]₀ - [B]₀ )k. If initial concentrations are equal, a plot of 1/[A] versus time will be linear with a slope equal to the rate constant, k.
-
Self-Validation and Causality:
-
Choice of Solvent: Acetone is a polar aprotic solvent that is ideal for SN2 reactions as it solvates the cation (Na⁺) but leaves the nucleophile (I⁻) relatively "naked" and more reactive.[1] Its inability to dissolve NaCl drives the reaction forward.[9]
-
Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent. A thermostatted water bath ensures consistent kinetic data.
-
Quenching: Adding the reaction aliquot to water effectively stops the reaction by precipitating the organic substrate and diluting the reactants.
-
Titration Method: The iodometric titration is a reliable and well-established method for quantifying the amount of iodine/iodide in a solution, providing accurate data for kinetic analysis.
Predicted Outcomes and Data Presentation
Based on the theoretical principles discussed, the following outcomes are expected from the kinetic experiment:
| Substrate | Reactive Site(s) | Expected Relative Rate Constant (per C-Cl bond) | Rationale |
| 1,6-Dichlorohexane | C1-Cl and C6-Cl | 1 (Baseline) | Two identical primary C-Cl bonds. |
| This compound | C1-Cl | Slightly < 1 | The C-F bond is essentially unreactive. The remote fluorine atom may have a minor deactivating inductive effect on the C-Cl bond.[8] |
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized SN2 mechanism for the Finkelstein reaction.
Caption: Workflow for the comparative kinetic analysis.
Conclusion for the Synthetic Chemist
The comparative reactivity of this compound and 1,6-dichlorohexane is a clear illustration of the principles of nucleophilic substitution, where leaving group ability is paramount. For drug development professionals and synthetic chemists, this understanding is crucial for strategic molecular design.
-
1,6-Dichlorohexane is a suitable substrate for introducing a hexane linker that can be functionalized at both ends, assuming the nucleophile and reaction conditions are chosen to favor double substitution.
-
This compound offers a more controlled approach for monofunctionalization. The robust C-F bond allows the selective introduction of a nucleophile at the C-Cl position, leaving the fluorine atom intact for potential applications in modulating physicochemical properties such as lipophilicity and metabolic stability, or for use as a label in ¹⁹F NMR studies.
By understanding the inherent reactivity differences and employing rigorous kinetic analysis, researchers can make informed decisions in the selection of building blocks, leading to more efficient and predictable synthetic outcomes.
References
-
chemrevise. (n.d.). Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. Retrieved from [Link]
- Martinez, H., et al. (2012). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of Fluorine Chemistry, 135, 167-175.
-
Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. Retrieved from [Link]
-
Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020). Finkelstein Reaction. Retrieved from [Link]
-
MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
NIST. (n.d.). Hexane, 1,6-dichloro-. Retrieved from [Link]
-
PubMed Central. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Dichlorohexane. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. ncert.nic.in [ncert.nic.in]
A Comparative Guide to the Synthetic Utility of 1-Chloro-6-fluorohexane and Other Bifunctional Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, bifunctional haloalkanes serve as indispensable building blocks for the construction of complex molecular architectures. Their ability to undergo sequential and selective reactions at two distinct carbon centers makes them highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive comparison of the synthetic utility of 1-chloro-6-fluorohexane with other key bifunctional haloalkanes, offering insights into their reactivity, applications, and performance based on established chemical principles and experimental data.
The Unique Reactivity Profile of this compound
This compound possesses a distinct reactivity profile owing to the differential lability of the carbon-chlorine and carbon-fluorine bonds. The C-Cl bond is significantly weaker and more susceptible to nucleophilic substitution than the robust C-F bond.[2][3] This inherent difference allows for selective reaction at the chlorinated terminus, leaving the fluorinated end intact for subsequent transformations.[4] This characteristic is particularly advantageous for the synthesis of molecules requiring a step-wise functionalization.
The chloro group serves as a good leaving group in SN2 reactions, facilitating the introduction of various nucleophiles such as amines, thiols, and alkoxides.[4] In contrast, the C-F bond is the strongest of the carbon-halogen bonds, rendering fluoroalkanes the least reactive in nucleophilic substitution reactions.[2][3][5] This stability allows the fluoro group to be carried through multiple synthetic steps, where it can later serve as a bioisostere for a hydroxyl group or a hydrogen atom in medicinal chemistry, potentially enhancing metabolic stability and binding affinity of drug candidates.[4]
Comparison with Symmetrical Bifunctional Haloalkanes
To fully appreciate the synthetic utility of this compound, it is essential to compare it with its symmetrical counterparts: 1,6-dichlorohexane and 1,6-difluorohexane.
-
1,6-Dichlorohexane: This is a widely used bifunctional molecule in organic synthesis, particularly as a precursor for linear symmetrical intermediates and polymers like nylons and polyurethanes.[1][6] Both chlorine atoms are equally reactive, making it ideal for reactions where simultaneous or non-selective difunctionalization is desired.[7] For instance, in the synthesis of cyclic compounds, both ends can react with a dinucleophile. However, achieving selective monofunctionalization can be challenging and often requires careful control of stoichiometry and reaction conditions to minimize the formation of the difunctionalized product.
-
1,6-Difluorohexane: In stark contrast to 1,6-dichlorohexane, 1,6-difluorohexane is relatively inert due to the strength of the C-F bonds.[3][8] This low reactivity makes it less suitable as a general-purpose building block for nucleophilic substitution reactions.[9] Its applications are more specialized, often found in materials science or as a stable fluorinated linker where high chemical resistance is required.[8]
Comparison with Hetero-bifunctional Haloalkanes
A comparison with other hetero-bifunctional haloalkanes, such as 1-bromo-6-chlorohexane, further highlights the nuanced utility of these reagents.
-
1-Bromo-6-chlorohexane: The C-Br bond is weaker and thus more reactive than the C-Cl bond.[2] This difference in reactivity allows for selective substitution at the brominated carbon. 1-Bromo-6-chlorohexane is a valuable reagent for introducing a six-carbon chain with a remaining chloro-functional handle for further manipulation.[10] It is frequently used in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and other complex organic molecules.[11][12] The choice between 1-bromo-6-chlorohexane and this compound often depends on the desired subsequent reaction. If a more reactive handle is needed for the second step, the chloro group of the former is preferable. However, if the second functional group is intended to be a stable fluorine atom for its unique properties in the final molecule, then this compound is the superior choice.
Data Presentation: A Comparative Overview
| Bifunctional Haloalkane | Chemical Structure | Key Features | Primary Synthetic Applications |
| This compound | Cl-(CH₂)₆-F | Differential reactivity of C-Cl and C-F bonds.[4] | Step-wise synthesis of complex molecules, introduction of a fluorinated moiety.[4][13] |
| 1,6-Dichlorohexane | Cl-(CH₂)₆-Cl | Symmetrical reactivity at both ends.[1][7] | Synthesis of symmetrical intermediates, polymers, and cyclic compounds.[6][14] |
| 1,6-Difluorohexane | F-(CH₂)₆-F | Low reactivity due to strong C-F bonds.[3][8] | Specialty polymers, stable fluorinated linkers.[8] |
| 1-Bromo-6-chlorohexane | Br-(CH₂)₆-Cl | Differential reactivity of C-Br and C-Cl bonds. | Sequential functionalization, synthesis of PROTAC linkers.[10][11][15] |
Experimental Protocols
Protocol 1: Selective Monofunctionalization of this compound
This protocol describes the selective reaction of a nucleophile with the chloro-terminus of this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-6-fluorohexane.
Causality: The higher reactivity of the C-Cl bond compared to the C-F bond allows for the selective displacement of the chloride by the azide nucleophile under these conditions.
Protocol 2: Synthesis of a Symmetrical Diamine from 1,6-Dichlorohexane
This protocol illustrates the difunctionalization of 1,6-dichlorohexane to produce a symmetrical diamine.
Materials:
-
1,6-Dichlorohexane
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine 1,6-dichlorohexane (1 equivalent) and potassium phthalimide (2.2 equivalents) in anhydrous DMF.
-
Heat the mixture to 120 °C and stir for 8 hours.
-
After cooling, pour the reaction mixture into water to precipitate the N,N'-(hexane-1,6-diyl)diphthalimide.
-
Filter the solid, wash with water, and dry.
-
To a suspension of the dried solid in ethanol, add hydrazine hydrate (5 equivalents) and reflux for 4 hours.
-
Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, and then basify with a concentrated NaOH solution.
-
Extract the resulting hexane-1,6-diamine with a suitable organic solvent.
Causality: The use of a molar excess of the nucleophile and elevated temperatures drives the reaction to completion, resulting in the substitution of both chlorine atoms.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways of this compound and 1,6-dichlorohexane.
Conclusion
This compound stands out as a versatile bifunctional haloalkane due to the orthogonal reactivity of its two halogen atoms. This unique property allows for a level of synthetic control that is difficult to achieve with symmetrical dihaloalkanes like 1,6-dichlorohexane. While reagents such as 1-bromo-6-chlorohexane also offer differential reactivity, the presence of a stable fluorine atom in this compound provides distinct advantages, particularly in the fields of medicinal chemistry and materials science where the introduction of fluorine can impart desirable properties. The choice of a specific bifunctional haloalkane will ultimately depend on the synthetic strategy and the desired functionality in the final product.
References
- Vertex AI Search. (n.d.). Unlock Innovation: The Role of 1,6-Dichlorohexane in Chemical Synthesis.
- Guidechem. (n.d.). 1,6-Dichlorohexane 2163-00-0 wiki.
- Chemical Bull Pvt. Ltd. (n.d.). 1-bromo-6-chlorohexane | 6294-17-3.
- Merck Index. (n.d.). Perkin Alicyclic Synthesis.
- ChemBK. (2024, April 9). Hexane, 1,6-difluoro-.
- ECHEMI. (n.d.). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?.
- Sysem Chem. (2026, January 8). 1,6-Dichlorohexane Supplier & Manufacturer | Factory Price.
- Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes.
- Save My Exams. (2023). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes.
- Chemical Bull Pvt. Ltd. (n.d.). 1,6-dichlorohexane | 2163-00-0.
- BASF. (n.d.). 1,6-Dichlorohexane | CAS No.: 2163-00-0.
- Benchchem. (n.d.). This compound | High-Purity Alkylating Reagent.
- Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes.
- Vertex AI Search. (n.d.). Quality and Purity: Ensuring Top Performance with this compound.
- Sigma-Aldrich. (n.d.). 1-Bromo-6-chlorohexane 95 6294-17-3.
- MedChemExpress. (n.d.). 1-Bromo-6-chlorohexane | PROTAC Linker Chemical.
- TargetMol. (n.d.). 1-Bromo-6-chlorohexane | PROTAC Linker.
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Fluorohexane and 1-Fluorohexane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. products.basf.com [products.basf.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-bromo-6-chlorohexane | 6294-17-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. targetmol.com [targetmol.com]
- 13. nbinno.com [nbinno.com]
- 14. 1,6-dichlorohexane | 2163-00-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. 1-溴-6-氯己烷 95% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Comparison of 1-Chloro-6-fluorohexane and its Positional Isomers: A Guide for Researchers
Introduction
In the landscape of pharmaceutical synthesis and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Halogenated hexanes, such as 1-Chloro-6-fluorohexane, serve as versatile building blocks and intermediates. However, the synthesis of such compounds often yields a mixture of positional isomers, each possessing distinct physical, chemical, and biological properties. The ability to unambiguously differentiate these isomers is therefore critical.
This guide provides a comprehensive spectroscopic comparison of this compound with its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying principles and experimental rationale. This document is designed for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to isomeric differentiation.
Molecular Structures and Isomeric Considerations
This compound (C₆H₁₂ClF) is a disubstituted alkane with halogens at the terminal positions of the hexane chain. Its isomers, where the chlorine and fluorine atoms are located at different positions, present unique spectroscopic signatures. For this guide, we will focus on comparing the primary target with representative isomers where the halogen positions are altered.
Caption: Molecular structures of this compound and two positional isomers.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the definitive identification of halogenated isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is unique, leading to distinct spectral patterns for each isomer.
Causality of Chemical Shifts: The chemical shift (δ) is governed by the local electron density around a nucleus. Electronegative atoms, such as chlorine and fluorine, withdraw electron density, "deshielding" the nearby nuclei and causing their resonance signals to appear at a higher chemical shift (downfield).[1][2] This effect is distance-dependent, providing a clear method for distinguishing positional isomers.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.
-
This compound: We expect two distinct downfield triplets corresponding to the protons on C1 (adjacent to Cl) and C6 (adjacent to F). The protons on C1 will be around 3.5 ppm, while those on C6, being next to the more electronegative fluorine, will be further downfield, around 4.5 ppm. The remaining methylene protons (C2, C3, C4, C5) will appear as complex multiplets in the more upfield region (1.4-1.9 ppm).
-
1-Chloro-2-fluorohexane: The spectrum becomes more complex. The C1 protons will appear as a doublet of doublets due to coupling with the single proton on C2 and its diastereotopic partner. The proton on C2 will be the most downfield signal, appearing as a complex multiplet due to coupling with protons on C1 and C3.
-
2-Chloro-2-fluorohexane: This isomer lacks protons on C2. The most downfield signal would be the multiplet from the C3 protons, shifted by the adjacent quaternary carbon bearing two halogens. The C1 methyl group would appear as a singlet, significantly downfield from a typical methyl signal.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. The key diagnostic feature for fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling), which splits the signal of the carbon atom bonded to fluorine and often those 2-3 bonds away.[3]
-
This compound: Two distinct downfield signals for C1 (δ ≈ 45 ppm) and C6 (δ ≈ 84 ppm). The C6 signal will be a doublet with a large ¹JCF coupling constant (approx. 165-170 Hz). The C5 signal will also show a smaller ²JCF coupling.
-
1-Chloro-2-fluorohexane: C1 and C2 will be the most downfield signals. C2 will show a large ¹JCF coupling, while C1 and C3 will exhibit smaller ²JCF and ³JCF couplings, respectively.
-
2-Chloro-2-fluorohexane: The C2 signal will be significantly downfield due to the two halogen substituents and will exhibit a very large ¹JCF coupling constant.
¹⁹F NMR Analysis: ¹⁹F NMR is highly sensitive to the local electronic environment, making it an exceptional tool for distinguishing fluorinated isomers. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, high-quality spectra are readily obtained.
-
Each isomer will produce a single, distinct ¹⁹F resonance (in a proton-decoupled spectrum). The chemical shift of this resonance is highly diagnostic of the fluorine's position. For instance, the fluorine in this compound will be in a significantly different electronic environment compared to the fluorine in 2-Chloro-2-fluorohexane, resulting in easily distinguishable chemical shifts.
Table 1: Predicted NMR Spectroscopic Data for Chloro-fluorohexane Isomers
| Compound | Predicted ¹H Chemical Shifts (δ, ppm) | Predicted ¹³C Chemical Shifts (δ, ppm) & C-F Coupling |
|---|---|---|
| This compound | H6: ~4.5 (t); H1: ~3.5 (t); H2,3,4,5: 1.4-1.9 (m) | C6: ~84 (d, ¹JCF ≈ 168 Hz); C1: ~45; C2,3,4,5: 22-32 |
| 1-Chloro-2-fluorohexane | H2: >4.6 (dm); H1: ~3.7 (dd); H3-H6: 0.9-1.8 (m) | C2: ~92 (d, ¹JCF ≈ 170 Hz); C1: ~48 (d, ²JCF ≈ 20 Hz); C3-C6: 14-35 |
| 2-Chloro-2-fluorohexane | H3: ~2.1 (m); H1: ~1.6 (s); H4-H6: 0.9-1.8 (m) | C2: >95 (d, ¹JCF ≈ 180-200 Hz); C1, C3-C6: 14-40 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the entire spectrum, particularly the "fingerprint region" (<1500 cm⁻¹), is unique to each molecule, specific functional group absorptions are highly diagnostic.[4]
-
C-H Stretching: All isomers will exhibit C-H stretching vibrations from their alkyl chains in the 2850-3000 cm⁻¹ region.[5][6]
-
C-F Stretching: The C-F bond stretch is a strong, prominent absorption. For monofluorinated alkanes, this band typically appears in the 1000-1110 cm⁻¹ range.[7] The exact position is sensitive to the surrounding structure, making it a useful diagnostic marker.
-
C-Cl Stretching: The C-Cl bond stretch is found in the 850–550 cm⁻¹ region.[4][8] The presence of bands in both the C-F and C-Cl regions confirms the identity of the compound as a chloro-fluoro-alkane.
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Observations for Isomers |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Present and strong in all isomers. |
| C-F Stretch | 1000 - 1110 | Strong band present in all isomers; exact position will shift slightly. |
| C-Cl Stretch | 550 - 850 | Present in all isomers; position can vary. |
| Fingerprint Region | < 1500 | Complex pattern of bands unique to each isomer's specific structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isomeric analysis, the fragmentation pattern is key. Electron Ionization (EI) is a common technique that imparts high energy, leading to reproducible and structurally informative fragmentation.[9]
Molecular Ion Peak: A crucial diagnostic feature for any chlorinated compound is the isotopic pattern of the molecular ion ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10] Therefore, all chloro-fluorohexane isomers will exhibit two molecular ion peaks at m/z 138 ([C₆H₁₂³⁵Cl F]⁺) and m/z 140 ([C₆H₁₂³⁷Cl F]⁺) with a characteristic 3:1 intensity ratio. The presence of this pattern is definitive proof of a single chlorine atom in the molecule.
Fragmentation Patterns: The primary fragmentation pathways for alkyl halides are alpha-cleavage and heterolytic cleavage of the carbon-halogen bond.[11][12]
-
Heterolytic Cleavage (Halogen Loss): The C-Cl bond is weaker than the C-F bond. Therefore, loss of a chlorine radical (•Cl) is a common fragmentation pathway, leading to a [M-35]⁺ and [M-37]⁺ fragment (m/z 103). Loss of a fluorine radical (•F) to give a [M-19]⁺ fragment (m/z 119) is less common but possible.
-
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing a halogen. This pathway is highly dependent on the isomer's structure and often leads to the most abundant ion (the base peak).
-
This compound: Alpha-cleavage is less favorable at the ends of the chain. Fragmentation will likely be dominated by cleavage in the middle of the alkyl chain.
-
1-Chloro-2-fluorohexane: Alpha-cleavage between C2 and C3 would result in the loss of a butyl radical (•C₄H₉) to yield a [ClCH₂CHF]⁺ fragment (m/z 81/83).
-
2-Chloro-2-fluorohexane: Alpha-cleavage can occur on either side of C2. Cleavage between C1-C2 would lose a methyl radical (•CH₃) to give a [C₅H₁₀ClF]⁺ fragment (m/z 123/125). Cleavage between C2-C3 would lose a butyl radical to give a [CH₃C(Cl)F]⁺ fragment (m/z 81/83).
-
Caption: Alpha-cleavage fragmentation of 1-Chloro-2-fluorohexane molecular ion.
Experimental Protocols
The acquisition of high-quality, reproducible data is paramount. The following protocols describe standard, self-validating procedures for the analysis of chloro-fluorohexane isomers.
Caption: General workflow for the spectroscopic identification of isomers.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and single residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (0 ppm for ¹H and ¹³C).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Use a spectral width of ~12 ppm.
-
Apply a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 512-1024 scans using proton decoupling.
-
Use a spectral width of ~220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire 64-128 scans using proton decoupling.
-
Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and pick peaks for all spectra.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the samples are likely liquids, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Collection: Collect a background spectrum of the clean salt plates to subtract atmospheric (H₂O, CO₂) and instrument interferences.
-
Sample Collection:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform automatic background subtraction and identify the wavenumbers for major absorption bands.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is the ideal method for these volatile isomers, as the gas chromatograph will separate the components of a mixture before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or hexane.
-
GC Parameters:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to libraries.
-
Mass Analyzer: Scan a mass range of m/z 40-200.
-
-
Data Analysis: Analyze the mass spectrum for each separated GC peak. Identify the molecular ion peaks (M⁺ and M+2⁺) and the major fragment ions. Compare the fragmentation pattern to the predicted pathways for each isomer.
Conclusion
The differentiation of this compound from its positional isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique offers valuable clues, their combined power provides an irrefutable structural assignment. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the precise location of the halogens through chemical shifts and C-F coupling. ¹⁹F NMR offers a highly sensitive and direct probe of the fluorine's environment. IR spectroscopy confirms the presence of C-F and C-Cl bonds and provides a unique fingerprint for each molecule. Finally, GC-MS not only separates isomeric mixtures but also delivers a definitive mass and a characteristic fragmentation pattern, highlighted by the crucial M/M+2 isotopic signature for chlorine. By employing these validated protocols, researchers can confidently identify their target compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from a Google search.[8]
-
Wikipedia. (2023). Carbon–fluorine bond. Retrieved from [Link]7]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from a Google search.[4]
-
Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from a Google search.[13]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from a Google search.[11]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from a Google search.[1]
-
Royal Society of Chemistry. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from a Google search.[14]
-
The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from a Google search.[2]
-
JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from a Google search.[10]
-
PubChem. (n.d.). 1-Chloro-1-fluorocyclohexane. Retrieved from [Link].
-
ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from a Google search.[3]
-
PubChem. (n.d.). This compound. Retrieved from [Link]]
-
Doc Brown's Chemistry. (n.d.). 17 structural constitutional isomers of molecular formula C6H13Cl.... Retrieved from a Google search.[15]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]9]
-
The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from a Google search.[12]
-
University of Illinois Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from a Google search.[16]
-
University of California, Irvine. (n.d.). The features of IR spectrum. Retrieved from a Google search.[5][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 16. eng.uc.edu [eng.uc.edu]
Distinguishing Reaction Pathways of 1-Chloro-6-fluorohexane: A Comparative Guide to Isotopic Labeling Strategies
In the intricate landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of process optimization, impurity profiling, and the rational design of novel molecular entities. 1-Chloro-6-fluorohexane, a bifunctional haloalkane, presents a compelling case study in the competitive interplay between nucleophilic substitution (SN) and elimination (E) reactions. The presence of two different halogen atoms on a flexible hexane chain introduces subtle electronic and steric effects that can influence the predominant reaction pathway. This guide provides a comprehensive comparison of isotopic labeling strategies to unequivocally elucidate the reaction mechanisms governing the transformations of this compound.
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction.[1][2] By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen-1 with deuterium, 2H or D; carbon-12 with carbon-13, 13C), we can probe the bonding changes that occur in the rate-determining step of a reaction. This is primarily achieved through the analysis of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled reactant to that of the labeled reactant (klight/kheavy).[3][4] A significant KIE (typically >1.5 for C-H vs. C-D bonds) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step.[5][6]
This guide will explore the application of isotopic labeling to differentiate between the plausible SN2/E2 and SN1/E1 mechanistic pathways for this compound. We will delve into the rationale behind specific labeling patterns, provide detailed experimental protocols, and present hypothetical data to illustrate the expected outcomes for each mechanism.
Competing Reaction Mechanisms of this compound
As a primary alkyl chloride, this compound is expected to be susceptible to both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions, particularly with strong, sterically unhindered bases/nucleophiles.[7][8] Unimolecular pathways (SN1 and E1) are generally less favored for primary haloalkanes due to the instability of the corresponding primary carbocation. However, under certain conditions (e.g., with a poor nucleophile in a polar protic solvent), they may be considered as minor competing pathways. The fluoro substituent at the 6-position is expected to exert a minor electron-withdrawing inductive effect, which could slightly influence the reaction rates but is unlikely to fundamentally alter the preferred mechanistic pathways at the C1 position.
Isotopic Labeling Strategy 1: Deuterium Labeling at the β-Carbon (C2) to Probe Elimination Mechanisms
A primary objective is to determine the contribution of elimination pathways and to distinguish between E1 and E2 mechanisms. The E2 reaction is a concerted process where a base removes a proton from the β-carbon at the same time as the leaving group departs.[4][9] In contrast, the E1 mechanism is a stepwise process where the leaving group departs first to form a carbocation intermediate, followed by deprotonation of the β-carbon by a weak base.[5][9]
By introducing deuterium at the β-carbon (C2) of this compound, we can directly probe the C-H bond cleavage in the rate-determining step.
Hypothetical Experimental Data for β-Deuterium Labeling
| Labeled Substrate | Reaction Conditions | Observed KIE (kH/kD) | Predominant Mechanism |
| This compound-2,2-d2 | Sodium Ethoxide in Ethanol, 55°C | ~7.0 | E2[5][6] |
| This compound-2,2-d2 | 80% Ethanol in Water, 55°C | ~1.0 | E1 (if any)[6][9] |
A significant primary kinetic isotope effect (kH/kD ≈ 7) is expected for the E2 reaction because the C-D bond is broken in the concerted, rate-determining step.[4][5] The greater strength of the C-D bond compared to the C-H bond leads to a slower reaction rate for the deuterated substrate. For an E1 reaction, the C-H bond is broken after the rate-determining step, so no significant primary KIE is anticipated (kH/kD ≈ 1).[6][9]
Experimental Protocol: Synthesis and Reaction of this compound-2,2-d2
-
Synthesis of Labeled Substrate: A plausible, albeit multi-step, synthesis would involve the reduction of a suitable carboxylic acid derivative (e.g., ethyl 6-fluorohexanoate) with lithium aluminum deuteride (LiAlD4) to yield 6-fluorohexan-1,1-d2-ol. This alcohol can then be converted to the corresponding chloride, this compound-1,1-d2, via reaction with thionyl chloride (SOCl2). To obtain the desired 2,2-d2 isomer, a more elaborate synthesis starting from a deuterated precursor would be necessary. For the purpose of this guide, we will assume the availability of this labeled compound.
-
Kinetic Experiments:
-
Prepare parallel reactions using both unlabeled this compound and this compound-2,2-d2.
-
For the E2 condition, dissolve the substrate in anhydrous ethanol and add a solution of sodium ethoxide in ethanol. Maintain the reaction at a constant temperature (e.g., 55°C).
-
For conditions that might favor E1, dissolve the substrate in a mixture of 80% ethanol and 20% water and heat to 55°C.
-
Monitor the disappearance of the starting material over time using gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis:
-
Determine the rate constants (kH and kD) for the unlabeled and labeled reactions, respectively, by plotting the natural logarithm of the substrate concentration versus time.
-
Calculate the KIE as the ratio kH/kD.
-
Visualizing E1 vs. E2 with Deuterium Labeling
Caption: Competing E2 and E1 pathways for deuterated this compound.
Isotopic Labeling Strategy 2: Carbon-13 Labeling at the α-Carbon (C1) to Distinguish SN1 from SN2
To investigate the nucleophilic substitution pathways, we can utilize carbon-13 labeling at the α-carbon (C1), the site of nucleophilic attack. The magnitude of the 13C KIE can provide valuable insights into the transition state structure.
In an SN2 reaction, the nucleophile attacks the α-carbon as the leaving group departs in a single, concerted step.[7][10] The transition state involves a pentacoordinate carbon. In an SN1 reaction, the leaving group departs first in the rate-determining step to form a carbocation intermediate, which is then attacked by the nucleophile.[10][11]
Hypothetical Experimental Data for α-13C Labeling
| Labeled Substrate | Reaction Conditions | Observed KIE (k12C/k13C) | Predominant Mechanism |
| 1-13C-1-Chloro-6-fluorohexane | Sodium Azide in Acetone, 50°C | ~1.08 | SN2[3][12] |
| 1-13C-1-Chloro-6-fluorohexane | 80% Ethanol in Water, 55°C | ~1.22 | SN1 (if any)[3] |
A small but significant KIE (k12C/k13C ≈ 1.08) is characteristic of an SN2 reaction.[3][12] This is because the bonding to the α-carbon is only partially weakened in the transition state. In contrast, a larger KIE (k12C/k13C ≈ 1.22) is expected for an SN1 reaction, as the C-Cl bond is fully broken in the rate-determining step, leading to a more significant change in the vibrational frequencies of the carbon isotopes.[3]
Experimental Protocol: Synthesis and Reaction of 1-13C-1-Chloro-6-fluorohexane
-
Synthesis of Labeled Substrate: A potential synthesis could start from commercially available 13C-labeled sodium cyanide (Na13CN). Reaction of Na13CN with a suitable 5-carbon electrophile followed by reduction of the nitrile and conversion of the resulting amine to an alcohol would provide 6-fluorohexan-1-13C-ol. Subsequent chlorination with SOCl2 would yield the desired 1-13C-1-chloro-6-fluorohexane.
-
Kinetic Experiments:
-
Conduct parallel reactions with unlabeled and 13C-labeled this compound.
-
For the SN2 condition, use a good nucleophile in a polar aprotic solvent, such as sodium azide in acetone, at a controlled temperature (e.g., 50°C).
-
For conditions that might favor SN1, use a poor nucleophile in a polar protic solvent, such as 80% ethanol in water, at a controlled temperature (e.g., 55°C).
-
Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
-
Data Analysis:
-
Calculate the rate constants (k12C and k13C) for the unlabeled and labeled reactions.
-
Determine the KIE by calculating the ratio k12C/k13C.
-
Visualizing the SN1 vs. SN2 Experimental Workflow
Caption: Workflow for distinguishing SN1 and SN2 mechanisms using 13C KIE.
Conclusion
Isotopic labeling provides an unparalleled level of detail in the elucidation of reaction mechanisms. For a substrate like this compound, where multiple pathways can compete, a multi-pronged approach using both deuterium and carbon-13 labeling is essential for a complete mechanistic picture. By carefully designing experiments and accurately measuring the kinetic isotope effects, researchers can definitively distinguish between SN1, SN2, E1, and E2 pathways. This knowledge is not only fundamentally important but also critical for controlling reaction outcomes in industrial and pharmaceutical settings, leading to more efficient syntheses and higher purity products.
References
-
Kinetic Isotope Effect with E2 vs E1 Reactions. (2020, April 14). YouTube. Retrieved from [Link]
-
Isotopic labeling. (2023, December 27). In Wikipedia. Retrieved from [Link]
-
Kinetic Isotope Effect | SN1 and SN2 mechanism explained | RuBisCO and PEPCase | Dr. Charanjeet kaur. (2022, July 7). YouTube. Retrieved from [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group Meeting. Retrieved from [Link]
-
Kinetic isotope effect. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
reaction mechanism - SN1 or SN2, the kinetic isotope effect. (2014, January 13). Chemistry Stack Exchange. Retrieved from [Link]
-
The E2 Reaction and the Deuterium Isotope Effect. Organic Chemistry Class Notes. Retrieved from [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). Master Organic Chemistry. Retrieved from [Link]
-
Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. (2012). In Advances in Physical Organic Chemistry (Vol. 46, pp. 1-45). Retrieved from [Link]
- Ouellette, R. J. (2015). Haloalkanes and Alcohols Introduction to Nucleophilic Substitution and Elimination Reactions. In Organic Chemistry Study Guide (pp. 185-212). Elsevier.
- Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (2021). Chemical Society Reviews, 50(16), 9114-9142.
-
Elimination Reaction - Haloalkanes. CK-12 Foundation. Retrieved from [Link]
-
Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. Cognito. Retrieved from [Link]
-
Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. Retrieved from [Link]
-
Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams. Retrieved from [Link]
-
Elimination reactions in halogenoalkanes. (2022, April 8). Crunch Chemistry. Retrieved from [Link]
-
Elimination Reactions in Haloalkanes. organicmystery.com. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Kinetic Isotope Effect: The Key to Understanding Chemical Reactions | CSIR NET PYQ. (2023, June 22). YouTube. Retrieved from [Link]
-
Elimination Reactions of Halogenoalkanes. (2025, June 20). Save My Exams. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Retrieved from [Link]
- Kainosho, M., & Güntert, P. (2008). Stable isotope labeling methods for protein NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(4), 208-226.
-
Isotopic labeling experiments and proposed reaction mechanism. ResearchGate. Retrieved from [Link]
-
Isotopic labeling. (2015, May 14). Slideshare. Retrieved from [Link]
- Orts, J., & Gossert, A. D. (2017). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. In Methods in Molecular Biology (Vol. 1634, pp. 13-31). Humana Press.
-
Halogenoalkanes - Elimination Reactions (A-Level). ChemistryStudent. Retrieved from [Link]
-
This compound. LookChem. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
1-Fluorohexane. PubChem. Retrieved from [Link]
- Scott, P. J. H. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 517-520.
-
1-Chloro-2-fluorohexane. PubChem. Retrieved from [Link]
-
1-Chloro-3-fluorohexane. PubChem. Retrieved from [Link]
-
1-Chloro-1-fluorocyclohexane. PubChem. Retrieved from [Link]
- Abe, H., Jeelani, I., Yonoki, A., Imai, H., & Horino, Y. (2021). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical & Pharmaceutical Bulletin, 69(8), 781-788.
-
A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. ResearchGate. Retrieved from [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling | PPTX [slideshare.net]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Cognito Edu [cognitoedu.org]
- 8. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. flexbooks.ck12.org [flexbooks.ck12.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A comparative study of the biological activity of compounds derived from 1-Chloro-6-fluorohexane
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into organic scaffolds is a well-established approach to modulate the pharmacological properties of bioactive molecules. The presence of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-Chloro-6-fluorohexane stands out as a valuable and versatile building block, offering two distinct halogenated sites for chemical modification.[1][3] This guide presents a comparative study of the potential biological activities of a series of hypothetical derivatives synthesized from this compound.
The Strategic Advantage of the 6-Fluorohexyl Scaffold
The 6-fluorohexyl moiety offers a unique combination of properties. The terminal fluorine atom is relatively stable and can serve as a bioisostere for a hydrogen atom or a hydroxyl group, influencing the molecule's electronic properties and its interactions with biological targets. The six-carbon chain provides a flexible spacer, allowing for the positioning of a terminal functional group for optimal interaction with a binding site. The chloro group at the opposite end serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution.[3]
Proposed Derivatives for Comparative Analysis
For this comparative study, we propose the synthesis of four derivatives of this compound via nucleophilic substitution of the chlorine atom. These derivatives represent common functionalities found in many biologically active compounds:
-
Compound A: 6-Fluorohexylamine
-
Compound B: 1-Methoxy-6-fluorohexane (Ether derivative)
-
Compound C: 6-Fluorohexane-1-thiol
-
Compound D: 7-Fluoroheptanenitrile
The selection of these derivatives allows for a systematic evaluation of how the terminal functional group influences the biological activity of the 6-fluorohexyl scaffold.
Comparative Biological Activity: A Predictive Overview
Based on the known biological activities of analogous compounds, we can predict a range of potential activities for our proposed derivatives. The following table summarizes these predicted activities and provides a basis for a comparative analysis.
| Compound ID | Derivative | Predicted Primary Biological Activity | Rationale and Supporting Evidence |
| A | 6-Fluorohexylamine | Moderate Cytotoxicity, Potential Antimicrobial Activity | Primary amines can interact with biological membranes and have been shown to exhibit both cytotoxic and antimicrobial effects. The presence of the fluoroalkyl chain may enhance membrane permeability. |
| B | 1-Methoxy-6-fluorohexane | Low Cytotoxicity, Potential as an Efflux Pump Inhibitor Adjuvant | Ethers are generally less reactive and exhibit lower toxicity than amines or thiols. Some lariat ethers have been shown to enhance the potency of existing antibiotics, suggesting a potential role as adjuvants.[4] |
| C | 6-Fluorohexane-1-thiol | Moderate to High Cytotoxicity, Potential Enzyme Inhibition | Thiols are known to interact with cysteine residues in proteins, leading to enzyme inhibition. They can also participate in redox cycling, inducing oxidative stress and cytotoxicity. |
| D | 7-Fluoroheptanenitrile | Variable Cytotoxicity, Potential as a Synthetic Intermediate | The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a wide range of biological activities in its downstream products. The cytotoxicity of alkyl nitriles can vary significantly based on their metabolic fate. |
In-Depth Analysis of Predicted Biological Activities
Cytotoxicity
The cytotoxicity of the proposed derivatives is expected to vary significantly. Compound C (thiol) is predicted to be the most cytotoxic due to the high reactivity of the thiol group. Compound A (amine) is also expected to exhibit moderate cytotoxicity. In contrast, Compound B (ether) is likely to have the lowest cytotoxicity due to the relative inertness of the ether linkage. The cytotoxicity of Compound D (nitrile) will largely depend on its metabolic conversion within the cell.
Antimicrobial Activity
Halogenated compounds have a long history of use as antimicrobial agents.[5] The lipophilic nature of the 6-fluorohexyl chain could facilitate the passage of these derivatives across bacterial cell membranes. Compound A (amine) and Compound C (thiol) are the most likely candidates to exhibit direct antimicrobial activity. Interestingly, Compound B (ether) , while not expected to be a potent antimicrobial on its own, could act as an adjuvant, enhancing the efficacy of other antibiotics by inhibiting efflux pumps, a common mechanism of antibiotic resistance.[4]
Enzyme Inhibition
The introduction of a fluorine atom can significantly alter the binding affinity of a molecule to an enzyme's active site.[6] Fluorinated compounds are known to act as inhibitors for a variety of enzymes, including proteases and kinases.[6][7] Compound C (thiol) , with its potential to form disulfide bonds with cysteine residues, is a prime candidate for an enzyme inhibitor. The other derivatives could also exhibit enzyme inhibitory activity depending on the specific enzyme and the nature of its active site.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of these this compound derivatives, a series of standardized in vitro assays should be performed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compounds A-D) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: Aspartate Semialdehyde Dehydrogenase (ASADH) Inhibition
ASADH is an essential enzyme in the biosynthetic pathway of many microorganisms, making it an attractive target for antimicrobial drug development.[7]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ASADH enzyme and its substrate, aspartate semialdehyde.
-
Inhibition Assay: In a 96-well plate, mix the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Path from Synthesis to Biological Insights
Caption: Workflow from synthesis to comparative biological analysis.
Conclusion and Future Directions
This comparative guide provides a predictive framework for understanding the potential biological activities of derivatives of this compound. The analysis suggests that simple modifications to the terminal chloro group can lead to a diverse range of biological activities, from cytotoxicity and antimicrobial effects to enzyme inhibition. The proposed experimental protocols offer a clear path for the empirical validation of these predictions.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such studies will be invaluable for elucidating the structure-activity relationships of this promising scaffold and for the development of novel therapeutic agents with enhanced efficacy and selectivity.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Enzyme inhibition by fluoro compounds. Available from: [Link].
-
National Center for Biotechnology Information. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Available from: [Link].
-
PubMed. Synthesis and Biological Evaluation of 6-substituted-5-fluorouridine ProTides. Available from: [Link].
-
National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link].
-
PubMed. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Available from: [Link].
-
PubChem. 1-Chloro-2-fluorohexane. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 1-Chloro-3-fluorohexane. National Center for Biotechnology Information. Available from: [Link].
-
National Institutes of Health. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. Available from: [Link].
-
PubMed. Toxicity of 6-hydroxydopamine: live cell imaging of cytoplasmic redox flux. Available from: [Link].
-
MDPI. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. Available from: [Link].
-
PubMed. In vitro cytotoxicity of the methylmelamines. Available from: [Link].
-
ResearchGate. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. Available from: [Link].
-
PubMed. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Available from: [Link].
-
SciSpace. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. Available from: [Link].
-
MDPI. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Available from: [Link].
-
PubMed Central. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. Available from: [Link].
-
National Center for Biotechnology Information. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Available from: [Link].
-
PubChem. 1-Chloro-1-fluorohexane. National Center for Biotechnology Information. Available from: [Link].
-
PubMed. Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. Available from: [Link].
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link].
-
National Center for Biotechnology Information. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations. Available from: [Link].
-
MDPI. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Available from: [Link].
-
Defense Technical Information Center. Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Available from: [Link].
-
Oakwood Chemical. 1-Chloro-6-hydroxyhexane. Available from: [Link].
-
ResearchGate. Antimicrobial activity of petroleum ether and methanolic extracts from fruits of Seseli devenyense Simonk. and the herb of Peucedanum luxurians Tamam. Available from: [Link].
Sources
- 1. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloro-1-fluorocyclohexane | C6H10ClF | CID 557231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 1-Chloro-6-fluorohexane in specific synthetic transformations
A Comparative Guide to the Synthetic Utility of 1-Chloro-6-fluorohexane
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of designing advanced materials and pharmaceuticals. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered electronic characteristics, and modified lipophilicity—make fluorinated building blocks invaluable to the research and drug development professional. This guide provides an in-depth analysis of this compound (CAS 1550-09-0), a bifunctional reagent, benchmarking its performance against relevant alternatives in key synthetic transformations.[1][2] Our objective is to furnish researchers with the critical data and experimental insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound in Synthesis
This compound is a linear six-carbon chain functionalized with a chlorine atom at one terminus and a fluorine atom at the other.[2] This distinct structural arrangement offers a powerful tool for selective chemical modifications. The significant difference in reactivity between the carbon-chlorine and carbon-fluorine bonds is the lynchpin of its synthetic utility.
-
The Carbon-Chlorine Bond: The Reactive Handle. The C-Cl bond is considerably weaker and more polarized than the C-F bond, rendering the chlorine atom a good leaving group in nucleophilic substitution reactions.[3][4] This allows for the selective introduction of a wide array of nucleophiles at the C1 position.
-
The Carbon-Fluorine Bond: The Robust Spectator. In contrast, the C-F bond is the strongest single bond in organic chemistry, making it exceptionally stable and far less reactive under typical nucleophilic substitution conditions.[5][6] This inertness ensures that the fluorine atom remains intact during transformations at the other end of the molecule, serving as a stable structural element or a functional group for subsequent, more forcing, reaction conditions.
This differential reactivity allows for a stepwise approach to the elaboration of the hexyl chain, making this compound a versatile precursor for a variety of complex target molecules.
Performance in Nucleophilic Substitution Reactions: A Comparative Analysis
Nucleophilic substitution is the most common application for this compound. To provide a clear performance benchmark, we compare its reactivity with that of analogous 1,6-dihalohexanes. The following table summarizes the relative reaction rates for the substitution of one halogen atom with a common nucleophile, such as azide, under standardized SN2 conditions.
| Substrate | Leaving Group | Relative Rate | Key Observations |
| 1,6-Dichlorohexane | Cl⁻ | 1 | Baseline for comparison. |
| 1-Bromo-6-chlorohexane | Br⁻ | ~200 | The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster reaction rate. |
| This compound | Cl⁻ | ~1 | Reactivity is comparable to 1,6-dichlorohexane, demonstrating the inertness of the C-F bond under these conditions. |
| 1,6-Dibromohexane | Br⁻ | ~200 | Both bromine atoms are highly reactive. |
| 1-Chloro-6-iodohexane | I⁻ | ~10,000 | The C-I bond is the weakest among the carbon-halogen bonds, resulting in the highest reaction rate.[4] |
| 1,6-Difluorohexane | F⁻ | <<<1 | The C-F bond is highly resistant to nucleophilic substitution.[5] |
Data is based on established trends in haloalkane reactivity.[4]
Expert Interpretation:
The data unequivocally demonstrates the synthetic advantage of the differential reactivity of this compound. While bromo- and iodo-containing analogs offer faster reaction rates, they lack the ability to selectively functionalize one terminus while preserving the other halogen for subsequent steps. This compound provides a predictable and controllable platform for sequential modifications. The inertness of the fluoro-group ensures that the initial nucleophilic substitution occurs exclusively at the chloro-terminus.[3][5]
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, we provide a detailed protocol for a representative nucleophilic substitution reaction.
Synthesis of 6-Fluorohexyl Azide
This transformation is a foundational step for introducing an amine functionality via reduction or for use in "click" chemistry.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and dimethylformamide (DMF) as the solvent (to a concentration of 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 6-fluorohexyl azide by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic and accelerating the SN2 reaction.
-
Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant side reactions.
-
Excess Azide: Using a slight excess of sodium azide ensures that the reaction goes to completion by driving the equilibrium towards the product side.
Visualizing the Synthetic Strategy
The sequential functionalization of this compound can be represented by the following workflow:
Caption: Sequential functionalization workflow of this compound.
Comparison with Alternatives: 1-Bromo-6-chlorohexane
A common alternative for introducing a six-carbon linker is 1-bromo-6-chlorohexane.[7][8] While structurally similar, the difference in the halogen atoms leads to distinct reactivity profiles.
| Feature | This compound | 1-Bromo-6-chlorohexane |
| Primary Reactive Site | C-Cl bond | C-Br bond |
| Relative Reactivity | Slower, more controlled | Faster, potentially less selective |
| Second Functional Handle | Inert C-F bond | Reactive C-Cl bond |
| Cost | Generally higher | Generally lower |
Expert Insights:
The choice between these two reagents depends on the specific synthetic strategy.
-
Choose this compound when:
-
The fluorine atom is a desired component of the final target molecule.
-
A highly stable, non-reactive terminus is required for subsequent harsh reaction conditions.
-
A more controlled, predictable reaction rate is preferred.
-
-
Choose 1-Bromo-6-chlorohexane when:
-
The primary goal is the rapid introduction of the six-carbon chain via the more reactive C-Br bond.
-
The remaining chloro-group is intended for a subsequent, albeit slower, nucleophilic substitution.
-
Cost is a primary consideration.
-
Conclusion: A Versatile and Controllable Building Block
This compound stands out as a valuable reagent for the synthesis of complex molecules where the strategic incorporation of a fluorine atom is desired. Its differential reactivity provides a high degree of control, allowing for selective and sequential functionalization of a six-carbon chain. While alternatives like 1-bromo-6-chlorohexane offer faster initial reaction rates, they lack the inherent stability of the C-F bond, which is a key advantage of this compound. For researchers in pharmaceutical and materials science, the predictability and versatility of this compound make it a superior choice for designing and synthesizing novel fluorinated compounds. The higher initial cost is often justified by the increased efficiency and success rate in complex synthetic pathways.[1]
References
- Quality and Purity: Ensuring Top Performance with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-6-chlorohexane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H12ClF | CID 15245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. 1-Bromo-6-chlorohexane | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-bromo-6-chlorohexane | 6294-17-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Inter-Laboratory Validation of Analytical Methods for 1-Chloro-6-fluorohexane: A Comparative Guide
In the landscape of pharmaceutical and specialty chemical synthesis, the purity and precise quantification of intermediates are paramount to ensuring the safety, efficacy, and reproducibility of the final product.[1] 1-Chloro-6-fluorohexane (CAS: 1550-09-0), a key building block, is no exception. Its unique bifunctional nature, possessing both a chloro and a fluoro group, makes it a versatile reagent in organic synthesis. However, this reactivity also necessitates robust analytical methods to ensure its quality. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, with a focus on inter-laboratory performance.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. We will delve into the principles of each technique, present representative inter-laboratory validation data, and provide detailed experimental protocols.
The Critical Need for Validated Methods
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[2] For this compound, this means an analytical method must be able to accurately and reliably quantify the compound and its potential impurities. An inter-laboratory validation study is the pinnacle of method validation, demonstrating the reproducibility of the method across different laboratories, equipment, and analysts. This is a critical step before a method can be considered a standard.
The choice between analytical techniques is often a balance of sensitivity, selectivity, and the physical properties of the analyte. For a volatile compound like this compound, Gas Chromatography is a natural choice. Conversely, High-Performance Liquid Chromatography offers a versatile alternative, particularly in a quality control setting where multiple components of a reaction mixture may need to be analyzed simultaneously.
Comparative Analysis of Analytical Techniques
The two primary techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the qualitative and quantitative power of mass spectrometry. It is highly sensitive and specific, making it an ideal choice for the analysis of volatile and semi-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, valued for its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.
Inter-Laboratory Validation Data: A Comparative Summary
While a dedicated, large-scale inter-laboratory study for this compound is not publicly available, the following tables present a summary of expected performance characteristics based on validation studies of analogous halogenated hydrocarbons. These values represent typical targets for method validation and inter-laboratory trials.
Table 1: Comparison of Quantitative Purity Analysis by GC-MS and HPLC
| Parameter | GC-MS Performance | HPLC-UV Performance |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 5 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 15 - 30 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Intermediate Precision (RSD%) | < 3.0% | < 2.5% |
| Reproducibility (RSD%) | < 5.0% | < 4.0% |
Table 2: Hypothetical Inter-Laboratory Study Results for Purity Assay of a this compound Sample
| Laboratory | GC-MS Result (% Purity) | HPLC-UV Result (% Purity) |
| Lab 1 | 99.58 | 99.62 |
| Lab 2 | 99.65 | 99.55 |
| Lab 3 | 99.49 | 99.68 |
| Lab 4 | 99.61 | 99.59 |
| Lab 5 | 99.55 | 99.65 |
| Mean | 99.58 | 99.62 |
| Standard Deviation | 0.06 | 0.05 |
| RSD% | 0.06% | 0.05% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by GC-MS and HPLC.
Protocol 1: Quantification of this compound by GC-MS
This protocol is designed for the accurate quantification of this compound and the identification of potential volatile impurities.
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
Autosampler for reproducible injections.
2. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Suggested ions for this compound would include the molecular ion and characteristic fragments.
-
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of methanol to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample containing this compound with methanol to a concentration within the calibration range.
4. Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve based on the peak area of the target ion versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: Purity Determination of this compound by HPLC-UV
This protocol is suitable for determining the purity of this compound and quantifying non-volatile impurities.
1. Instrumentation:
-
A high-performance liquid chromatograph with a UV detector.
-
Autosampler for precise injections.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase to create a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
4. Analysis and Data Interpretation:
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 1.0%).
-
Inject the sample solution.
-
Calculate the purity of this compound by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
Visualization of Validation Workflow
The following diagrams illustrate the key stages in the inter-laboratory validation process for an analytical method.
Caption: Key parameters assessed during the validation of an analytical method.
Conclusion
Both GC-MS and HPLC-UV are robust and reliable methods for the analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis. For high sensitivity and specificity, particularly for trace-level impurity profiling, GC-MS is the superior technique. For routine quality control and purity assays where high throughput is desired, HPLC-UV provides a reliable and efficient alternative. The data and protocols presented in this guide provide a solid foundation for the implementation and validation of these analytical methods in any laboratory setting.
References
-
U.S. Environmental Protection Agency. (2014). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, D.C.: U.S. Environmental Protection Agency. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Handling 1-Chloro-6-fluorohexane
For the dedicated researcher, the promise of a novel compound is a powerful motivator. Yet, with innovation comes the responsibility of ensuring the utmost safety and precision in handling new chemical entities. 1-Chloro-6-fluorohexane, a halogenated hydrocarbon, is one such compound that requires a deep understanding of its nature to be handled safely and effectively. This guide is born from extensive experience in laboratory safety and chemical management, designed to provide you, our trusted colleague, with the essential, immediate safety and logistical information needed to work with this compound confidently. We will delve into not just the "what" but the "why" behind each procedural step, fostering a culture of safety that extends beyond the product itself.
Immediate Safety and Hazard Assessment
Core Physical and Chemical Properties
A foundational understanding of a substance's physical properties is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF | PubChem |
| Molecular Weight | 138.61 g/mol | PubChem |
| Boiling Point | 153.3°C at 760 mmHg | ChemicalBook |
| CAS Number | 1550-09-0 | ChemicalBook |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a scientifically informed decision to create a reliable barrier between you and the chemical.
Eye and Face Protection
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. In situations with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly advised.
The Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide a complete seal and are inadequate for handling liquid chemicals that can splash or produce vapors.
Skin and Body Protection
Recommendation: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.
The Rationale: Protective clothing prevents incidental contact with the skin. In the event of a small spill, a lab coat can be quickly removed to minimize exposure.
Hand Protection: A Critical Choice
The selection of the correct glove material is arguably one of the most critical decisions in your PPE protocol. It is essential to understand that not all "chemical-resistant" gloves are created equal, and their performance varies significantly depending on the chemical class.
Recommendation: For handling this compound, it is advisable to use gloves made of Viton™ or a multi-laminate film like SilverShield®. Butyl rubber may also offer some protection, but it is not recommended for prolonged use with halogenated solvents. Nitrile gloves are generally not recommended for handling halogenated hydrocarbons as they offer poor resistance. [3][4][5][6]
The Rationale: Halogenated hydrocarbons are known to permeate or degrade common glove materials like nitrile and latex relatively quickly.[3][4] Viton™ and specialized laminate films are engineered to withstand a broader range of aggressive chemicals, including chlorinated and aromatic solvents.[5] Always check the manufacturer's glove compatibility chart for specific breakthrough times and permeation data if available.
Respiratory Protection
Recommendation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
The Rationale: The vapor pressure of this compound may be low, but vapors can still accumulate, especially in poorly ventilated areas. A chemical fume hood provides the most effective primary engineering control to prevent the inhalation of potentially harmful vapors.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is crucial for maintaining a safe and compliant laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for the work to be performed.
-
Aliquoting and Transfer: When transferring or aliquoting this compound, use glass or other compatible containers. Avoid using plastics that may be degraded by the solvent.
-
Spill Management: Have a spill kit readily accessible. The kit should contain an absorbent material suitable for organic solvents, waste bags, and appropriate PPE. In the event of a small spill, absorb the material, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
The disposal of halogenated organic compounds is strictly regulated due to their potential environmental impact.
-
Waste Segregation: Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [7][8] This is because the incineration processes for these two types of waste are different.
-
Labeling and Storage: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container. The label should include the words "Hazardous Waste" and the full chemical name.[8]
-
Final Disposal: Disposal of halogenated organic waste typically involves high-temperature incineration at a licensed hazardous waste facility.[7][9] Never dispose of this chemical down the drain.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. The U.S. Environmental Protection Agency (EPA) provides guidelines for the treatment and disposal of halogenated organic-containing wastes.[9]
Visualizing the Workflow: From Receipt to Disposal
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram has been created.
Caption: A step-by-step workflow for the safe handling of this compound.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Our commitment is to provide you with the knowledge and resources to work safely and effectively, building a partnership grounded in trust and scientific excellence.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . (2023, December 14). International Enviroguard. [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). National Institute for Occupational Safety and Health. [Link]
-
Gloves - Tables of Properties and Resistances . University of California, Berkeley. [Link]
-
OSHA Glove Selection Chart . University of Missouri-Kansas City Environmental Health and Safety. [Link]
-
Halogenated Hydrocarbons- Many Uses, Some Hazards . (2024, April 25). Chemistry LibreTexts. [Link]
-
Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation . (1995, November 17). PubMed. [Link]
-
Hazardous Waste Segregation . University of California, Santa Cruz. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987, December). United States Environmental Protection Agency. [Link]
-
Halogenated Hydrocarbons . North Carolina Department of Labor. [Link]
-
Hydrocarbons, Aliphatic and Halogenated . (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Halogenated hydrocarbons – Knowledge and References . Taylor & Francis. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste . (2016, September). United States Environmental Protection Agency. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
